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  • Product: 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid
  • CAS: 1161602-22-7

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid

This technical guide provides an in-depth overview of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, a key building block in synthetic organic chemistry and drug discovery. This document is intended for researchers, s...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth overview of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, a key building block in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its properties, synthesis, analysis, and applications.

Introduction

1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, a derivative of the amino acid proline, is a valuable reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and research applications. The pyrrolidine scaffold is a common motif in numerous FDA-approved drugs, highlighting its significance in medicinal chemistry.[1][2] This guide will delve into the essential technical aspects of this compound, providing a solid foundation for its effective use in the laboratory.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application. The key properties of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 235.24 g/mol [3][4]
Molecular Formula C₁₂H₁₃NO₄[3][4]
CAS Number 1161602-22-7[3][4][5]
Predicted pKa 3.84 ± 0.20[3]
Canonical SMILES C1CC(N(C1)C(=O)OC2=CC=CC=C2)C(=O)O[3]
InChIKey OUPMLYISWFZSNV-UHFFFAOYSA-N[3]

These properties are crucial for various aspects of its handling and use, including solubility determination, reaction stoichiometry, and analytical characterization.

Synthesis and Mechanism

The synthesis of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid is typically achieved through the N-acylation of proline. A general and reliable method involves the reaction of L-proline with phenyl chloroformate in an aqueous alkaline solution.

Experimental Protocol: Synthesis of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid

Materials:

  • L-proline

  • Phenyl chloroformate

  • Sodium carbonate (Na₂CO₃)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve L-proline in a 1 M aqueous solution of sodium carbonate in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice bath.

  • Acylation: While vigorously stirring, slowly add phenyl chloroformate dropwise to the cooled solution. Maintain the temperature below 5 °C during the addition. The phenoxycarbonyl group acts as a protecting group for the nitrogen atom of the pyrrolidine ring.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Acidification: Once the reaction is complete, carefully acidify the mixture to a pH of approximately 2-3 with a 2 M HCl solution. This step protonates the carboxylic acid, making it less soluble in water.

  • Extraction: Extract the product from the aqueous layer with ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid.

Causality of Experimental Choices: The use of an aqueous alkaline solution (sodium carbonate) is crucial to deprotonate the carboxylic acid of proline, enhancing its solubility in the aqueous phase and neutralizing the HCl generated during the reaction. The low temperature is maintained to control the exothermicity of the reaction and minimize side reactions. Acidification is necessary to precipitate the product for efficient extraction into an organic solvent.

Logical Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Proline L-Proline ReactionVessel Reaction at 0-5°C Proline->ReactionVessel Na2CO3 Sodium Carbonate Solution Na2CO3->ReactionVessel Acidification Acidification (HCl) ReactionVessel->Acidification Reaction Completion PhenylChloroformate Phenyl Chloroformate PhenylChloroformate->ReactionVessel Slow Addition Extraction Extraction (Ethyl Acetate) Acidification->Extraction Drying Drying (MgSO4) Extraction->Drying Concentration Concentration Drying->Concentration Purification Recrystallization Concentration->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic workflow for 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. While actual spectra are available from suppliers, the expected chemical shifts can be predicted based on the structure.[6]

Expected ¹H NMR Spectral Features (in CDCl₃, δ in ppm):

  • Aromatic Protons: Multiple signals between 7.0 and 7.5 ppm corresponding to the protons on the phenyl ring.

  • Pyrrolidine Protons: A series of multiplets between 1.8 and 3.8 ppm corresponding to the protons on the pyrrolidine ring. The proton at the C2 position, adjacent to the carboxylic acid, is expected to be downfield.

  • Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features (in CDCl₃, δ in ppm):

  • Carbonyl Carbons: Two distinct signals in the downfield region (160-180 ppm) for the carboxylic acid and the carbamate carbonyls.[7][8]

  • Aromatic Carbons: Signals in the range of 120-150 ppm for the carbons of the phenyl ring.

  • Pyrrolidine Carbons: Signals in the aliphatic region (20-60 ppm) corresponding to the carbons of the pyrrolidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent ion corresponding to its molecular weight.

Expected Mass Spectral Data:

  • Molecular Ion Peak: In positive ion mode, an [M+H]⁺ ion at m/z 236.0917. In negative ion mode, an [M-H]⁻ ion at m/z 234.0761.

  • Fragmentation: A characteristic fragmentation would be the loss of the phenoxy group or the carboxylic acid group. A common fragmentation for carboxylic acid derivatives is the formation of an acylium ion (R-CO⁺).[7]

Applications in Research and Drug Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds.[2] 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid serves as a versatile building block in the synthesis of novel therapeutic agents.

Key Application Areas:

  • Peptide Synthesis: The phenoxycarbonyl group can serve as a temporary protecting group for the proline nitrogen, which can be removed under specific conditions. This allows for the incorporation of the proline moiety into peptide chains during solid-phase peptide synthesis.[9][10]

  • Scaffold for Drug Discovery: The pyrrolidine ring can be further functionalized at various positions to create libraries of compounds for high-throughput screening against various biological targets. Its rigid, non-planar structure provides a three-dimensional diversity that is advantageous in drug design.

  • Synthesis of Bioactive Molecules: Pyrrolidine derivatives have shown a broad range of biological activities, including acting as inhibitors for enzymes such as dipeptidyl peptidase-IV (DPP-IV), which is relevant in the treatment of diabetes.

Logical Relationship Diagram

G cluster_apps Applications Compound 1-(Phenoxycarbonyl)pyrrolidine- 2-carboxylic acid PeptideSynth Peptide Synthesis Compound->PeptideSynth as a Protected Amino Acid DrugDiscovery Drug Discovery Scaffold Compound->DrugDiscovery as a Versatile Building Block BioactiveSynth Bioactive Molecule Synthesis DrugDiscovery->BioactiveSynth leads to

Caption: Key application areas of the title compound.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. While a specific safety data sheet (SDS) for this exact compound is not widely available, general precautions for similar chemical classes should be followed.

Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[11][13]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.[14]

  • Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam.[12]

Storage:

  • Container: Store in a tightly closed container in a dry and well-ventilated place.[11]

  • Temperature: For long-term storage, it is advisable to store the compound in a cool, dry place, and some suppliers recommend refrigeration.[14]

  • Incompatibilities: Avoid contact with strong oxidizing agents.

Conclusion

1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid is a compound of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its well-defined physicochemical properties, accessible synthetic route, and versatile applications as a building block for complex molecules underscore its importance. This guide provides a comprehensive technical overview to support its safe and effective use in research and development endeavors.

References

  • DiVA portal. (2017, May 15). Synthesis of substituted pyrrolidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine. Retrieved from [Link]

  • SpectraBase. Pyrrolidine-2-carboxylic acid, 1-phenylsulfonyl-, ethyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • 1PlusChem LLC. 1161602-22-7 | 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid. Retrieved from [Link]

  • Xi'an Kono Chem Co., Ltd. 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid. Retrieved from [Link]

  • Semantic Scholar. Synthesis and structural characterization of products condensation 4-carboxy-1-(4-styrylcarbonylphenyl)-2-pyrrolidinones with hydrazines. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Retrieved from [Link]

  • PubMed. (1982, January). Weak acid-catalyzed pyrrolidone carboxylic acid formation from glutamine during solid phase peptide synthesis. Minimization by rapid coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Detection of pyrrolidone carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). High throughput screening of phenoxy carboxylic acids with dispersive solid phase extraction followed by direct analysis in real time mass spectrometry | Request PDF. Retrieved from [Link]

  • University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). pyrrolidine-2-carboxylic acid;(2S). Retrieved from [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acids. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist Foreword: Unveiling a Versatile Scaffold The pyrrolidine ring is a cornerstone of modern medic...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Foreword: Unveiling a Versatile Scaffold

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved drugs and biologically active compounds.[1][2] Its non-planar, three-dimensional structure allows for a nuanced exploration of pharmacophore space, making it an invaluable component in the design of novel therapeutics.[1] This guide focuses on a specific and highly functionalized derivative, 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid . By capping the nitrogen of the proline core with a phenoxycarbonyl group, this molecule offers a unique combination of stability, reactivity, and chirality. It serves as a sophisticated building block, enabling the synthesis of complex peptidomimetics, targeted protein degraders, and novel inhibitor classes. This document provides a comprehensive analysis of its chemical properties, a representative synthetic protocol, and an exploration of its reactivity and applications, designed to empower researchers in leveraging its full potential.

Core Chemical and Physical Properties

A foundational understanding of a compound's physical properties is critical for its effective handling, storage, and application in experimental design. 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid is a stable, solid material under standard laboratory conditions.[3]

PropertyValueSource
CAS Number 1161602-22-7[3][4][5]
Molecular Formula C₁₂H₁₃NO₄[4][5]
Molecular Weight 235.24 g/mol [3][4]
Predicted pKa 3.84 ± 0.20[4]
Purity Typically ≥97%[3][6]
Storage Room temperature[3]
Canonical SMILES C1CC(N(C1)C(=O)OC2=CC=CC=C2)C(=O)O[4]
InChI Key OUPMLYISWFZSNV-UHFFFAOYSA-N[4]

Synthesis and Purification: A Representative Protocol

The synthesis of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid is most logically achieved through the N-acylation of L-proline using phenyl chloroformate. This reaction, a variation of the Schotten-Baumann reaction, is a robust and well-established method for installing a carbamate protecting group onto an amino acid. The causality behind the experimental choices lies in controlling the reactivity of the reagents to ensure selective N-acylation without undesirable side reactions.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Proline L-Proline ReactionVessel Aqueous NaOH 0-5 °C Proline->ReactionVessel PhCF Phenyl Chloroformate PhCF->ReactionVessel Acidification Acidification (e.g., HCl) ReactionVessel->Acidification Crude Product Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product 1-(Phenoxycarbonyl)pyrrolidine- 2-carboxylic acid Recrystallization->Product Purified Product Reactivity Relative Reactivity of Acyl Groups Towards Nucleophiles AcylChloride Acyl Chloride (Most Reactive) Anhydride Anhydride AcylChloride->Anhydride > Ester Ester / Thioester Anhydride->Ester > Phenoxycarbonyl N-Phenoxycarbonyl (Carbamate) Ester->Phenoxycarbonyl ~ Amide Amide (Least Reactive) Phenoxycarbonyl->Amide >

Caption: Reactivity hierarchy of the N-phenoxycarbonyl group relative to other acyl derivatives.

Applications in Drug Discovery

The structural features of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid make it a valuable intermediate in several areas of therapeutic research.

  • Peptidomimetic and Peptide Synthesis: As an N-protected proline derivative, it is a ready-to-use building block for solid-phase or solution-phase peptide synthesis. Proline's unique cyclic structure introduces conformational constraints into peptide chains, which is a common strategy for improving metabolic stability and receptor-binding affinity.

  • Scaffold for Novel Inhibitors: The pyrrolidine carboxamide structure has been identified as a novel class of inhibitors for enzymes such as the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. [7]This molecule provides an ideal starting point for creating libraries of derivatives for screening against various enzymatic targets.

  • Chiral Derivatization Reagents: The inherent chirality of the proline core allows for its use in the synthesis of chiral derivatization reagents. These reagents are employed to resolve enantiomers of other chiral molecules (like carboxylic acids) by converting them into diastereomeric amides, which can then be separated and analyzed using standard chromatographic techniques like LC-MS. [8]

  • Protein Degrader Building Blocks: In the rapidly advancing field of PROTACs (Proteolysis-Targeting Chimeras) and molecular glues, rigid linkers and E3 ligase-binding moieties are crucial. The proline scaffold is a key component of ligands for ligases like von Hippel-Lindau (VHL) and Cereblon. This molecule serves as a foundational piece for synthesizing the complex linkers and warheads required for these targeted protein degradation platforms. [3]

Conclusion

1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, predictable reactivity, and inherent chirality provide a reliable and versatile platform for the synthesis of complex molecular architectures. From constraining peptides to building novel enzyme inhibitors and constructing sophisticated protein degraders, its applications are both current and expanding. This guide has aimed to provide the technical depth and practical insight necessary for researchers to confidently integrate this valuable building block into their discovery workflows.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021-08-10). National Center for Biotechnology Information. [Link]

  • 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, min 97%, 1 gram. CP Lab Safety. [Link]

  • 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid. 羰基化合物- 西典实验. [Link]

  • Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [Link]

  • The Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts. (2024-02-22). [Link]

  • Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central. [Link]

  • Reactivity of carboxylic acid derivatives (video). Khan Academy. [Link]

  • Derivatives of Carboxylic Acids. Michigan State University Department of Chemistry. [Link]

  • 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid. 1PlusChem LLC. [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid

This guide provides a detailed exploration of the synthesis of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, a key N-protected derivative of L-proline. This compound serves as a valuable building block in medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the synthesis of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, a key N-protected derivative of L-proline. This compound serves as a valuable building block in medicinal chemistry and peptide synthesis, where the strategic protection of the proline nitrogen is essential for controlled coupling reactions. The pyrrolidine scaffold is a privileged structure found in numerous FDA-approved drugs, making its derivatives, like the topic compound, highly relevant to drug discovery professionals.[1][2] This document will delve into the most prevalent and efficient synthesis route, elucidating the chemical principles, experimental choices, and a detailed, field-proven protocol.

Core Synthesis Strategy: N-Acylation via Phenyl Chloroformate

The most direct and widely employed method for synthesizing 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid is the N-acylation of L-proline using phenyl chloroformate. This reaction falls under the classic Schotten-Baumann conditions, a robust method for forming amides from amines and acyl chlorides in a biphasic or aqueous system.

Chemical Principle: The synthesis is a nucleophilic acyl substitution reaction. The secondary amine of the L-proline ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate.[3] The reaction proceeds under alkaline conditions, which serve two critical functions: deprotonating the amine to enhance its nucleophilicity and neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[4]

The overall transformation is as follows:

L-Proline + Phenyl Chloroformate --(Base)--> 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid + HCl

Rationale for Experimental Design

A successful synthesis relies on a clear understanding of why specific reagents and conditions are chosen. Each component plays a critical role in maximizing yield, ensuring purity, and maintaining the stereochemical integrity of the chiral center at the 2-position of the pyrrolidine ring.

  • Starting Material (L-Proline): L-proline is a unique cyclic amino acid whose rigid structure is foundational in many bioactive peptides and pharmaceuticals.[5][6] The use of the L-enantiomer is typically required for biological applications to ensure proper molecular recognition by enzymes and receptors.

  • Acylating Agent (Phenyl Chloroformate): Phenyl chloroformate is an effective and economical reagent for introducing the phenoxycarbonyl (Phoc) protecting group. This group is analogous to the more common benzyloxycarbonyl (Cbz or Z) group, used extensively in peptide synthesis to temporarily block the reactivity of the amino group.[3]

  • Base and Solvent System: The reaction is typically conducted in an aqueous solution with a base such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). This creates an aqueous solution of the sodium salt of L-proline. Phenyl chloroformate, which is sparingly soluble in water, is added to this solution. The reaction occurs at the interface between the aqueous and organic phases (if any) or with the droplets of phenyl chloroformate. Maintaining a basic pH throughout the addition is crucial to neutralize the HCl byproduct.

  • Temperature Control: The acylation reaction is exothermic. Initial cooling to 0-5°C is essential to control the reaction rate, prevent excessive hydrolysis of the phenyl chloroformate, and minimize potential side reactions. Allowing the reaction to proceed to completion at room temperature is standard practice.

Detailed Experimental Protocol

This protocol describes a reliable, lab-scale synthesis of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid.

Step 1: Preparation of L-Proline Solution

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a pH meter, dissolve L-proline (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq) at room temperature.

  • Once a clear solution is obtained, cool the flask in an ice-water bath to an internal temperature of 0-5°C.

Step 2: N-Acylation Reaction

  • Add phenyl chloroformate (1.1 eq) to the dropping funnel.

  • Begin vigorous stirring of the cooled L-proline solution.

  • Add the phenyl chloroformate dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • Monitor the pH. If the pH drops below 9, add a 2 M NaOH solution as needed to maintain a pH between 9 and 11.

Step 3: Reaction Completion

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion. Progress can be monitored using Thin-Layer Chromatography (TLC).

Step 4: Work-up and Isolation

  • Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with a non-polar organic solvent like diethyl ether or hexane (2 x volume of the aqueous layer) to remove unreacted phenyl chloroformate and the phenol byproduct.

  • Return the aqueous layer to a beaker and cool it again in an ice bath.

  • With vigorous stirring, slowly acidify the aqueous solution to a pH of 2-3 by adding 4 M hydrochloric acid. The product will precipitate as a white solid.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

Step 5: Purification and Drying

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid cake with a generous amount of cold deionized water to remove inorganic salts.

  • For higher purity, recrystallize the crude product from a suitable solvent system, such as an ethyl acetate/hexane mixture.

  • Dry the purified product under vacuum at 40-50°C to a constant weight.

Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve L-Proline in aq. NaOH B Cool to 0-5°C A->B C Add Phenyl Chloroformate (dropwise, maintain pH > 9) B->C D Stir at Room Temperature (2-3 hours) C->D E Wash with Diethyl Ether D->E F Acidify Aqueous Layer (HCl to pH 2-3) E->F G Filter Precipitate F->G H Wash with Cold Water G->H I Recrystallize (Ethyl Acetate/Hexane) H->I J Dry Under Vacuum I->J K K J->K Final Product: 1-(Phenoxycarbonyl)pyrrolidine- 2-carboxylic acid

Sources

Exploratory

1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid mechanism of action

An In-Depth Technical Guide on the Putative Mechanism of Action of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid Authored by: Gemini, Senior Application Scientist Abstract 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Putative Mechanism of Action of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid is a derivative of the proteinogenic amino acid L-proline. While extensive research exists on the biological significance of the pyrrolidine scaffold and its various derivatives in drug discovery, literature detailing a specific, validated mechanism of action for this particular molecule is not abundant. This technical guide, therefore, adopts a first-principles approach to elucidate its potential biological activities. We will deconstruct the molecule into its core components: the pyrrolidine-2-carboxylic acid (proline) backbone and the N-phenoxycarbonyl functional group. By analyzing the known roles of these components and the activities of structurally analogous compounds, we will propose putative mechanisms of action. Furthermore, this guide will present a comprehensive, hypothetical research framework designed to systematically investigate these hypotheses, providing researchers and drug development professionals with a practical roadmap for characterization.

Structural and Functional Deconstruction

The molecule 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid is composed of two key moieties that dictate its potential physicochemical and biological properties.

The Pyrrolidine-2-Carboxylic Acid Scaffold: A Privileged Structure in Biology

The foundational structure is pyrrolidine-2-carboxylic acid, commonly known as L-proline. Proline is unique among the 20 proteinogenic amino acids due to its secondary amine, where the nitrogen is part of a five-membered ring.[1] This cyclic structure imparts significant conformational rigidity, influencing the structure of peptides and proteins.[2]

The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry.[3] Its three-dimensional, non-planar structure allows for the precise spatial orientation of substituents, enabling effective exploration of pharmacophore space and interaction with biological targets.[3][4] Numerous pyrrolidine derivatives have been developed as potent inhibitors of various enzymes and modulators of cellular processes.[3]

Known biological activities of pyrrolidine derivatives include:

  • Enzyme Inhibition: Derivatives have been designed to inhibit enzymes such as α-amylase and α-glucosidase, which are relevant in managing diabetes.[5] Other examples include inhibitors of enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis[6] and poly(ADP-ribose) polymerase (PARP).[3]

  • Anticancer and Antimicrobial Activity: Various synthetic pyrrolidine derivatives have demonstrated promising anticancer and antimicrobial properties.[7][8]

  • Central Nervous System (CNS) Activity: The rigid scaffold is also utilized in the design of compounds targeting CNS diseases.[3]

The N-Phenoxycarbonyl Group: A Modulator of Function

The nitrogen of the proline ring is acylated with a phenoxycarbonyl group. This functional group significantly alters the properties of the parent proline molecule:

  • Protection and Prodrug Potential: In synthetic chemistry, similar groups like tert-butoxycarbonyl (Boc) are used to protect the amine during peptide synthesis.[9] The phenoxycarbonyl group serves a similar purpose, preventing the nitrogen from acting as a hydrogen bond donor. In a biological context, this group could be labile, potentially being cleaved by esterase enzymes in vivo. This raises the possibility of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid acting as a prodrug, releasing L-proline or a related active metabolite upon hydrolysis.

  • Altered Physicochemical Properties: The addition of the aromatic phenoxycarbonyl group increases the molecule's lipophilicity compared to L-proline. This could enhance its ability to cross cell membranes and potentially alter its tissue distribution and target engagement profile.

  • Direct Pharmacological Activity: The entire molecule, with the phenoxycarbonyl group intact, may possess its own unique biological activity. The group could be crucial for binding to a specific target, acting as a key pharmacophoric element. Studies on N-Boc-L-proline conjugated with monoamines have shown that such constructs can act as new chemical entities with distinct pharmacological profiles, such as allosteric modulation of GABA and ACh receptors.[9]

Putative Mechanisms of Action

Based on the structural analysis and the known activities of related compounds, we can hypothesize several potential mechanisms of action for 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid.

Hypothesis 1: Competitive Enzyme Inhibition

The molecule's structure, mimicking a modified amino acid, makes it a candidate for an enzyme inhibitor. Many enzymes that process or bind proline could be potential targets.

  • Peptidases and Proteases: Proline-rich sequences are recognition motifs for many proteases. The phenoxycarbonyl group could direct the molecule to the active site of a protease, leading to competitive inhibition.

  • Prolyl Hydroxylases/Isomerases: Enzymes involved in proline metabolism or post-translational modification, such as peptidyl-prolyl cis-trans isomerases (PPIases), could be targeted.[2]

Hypothesis 2: Prodrug of L-Proline or a Bioactive Metabolite

The molecule could be hydrolyzed in vivo to release L-proline. An elevated local concentration of proline can have various physiological effects.[1] Alternatively, hydrolysis could yield a different bioactive species.

Hypothesis 3: Modulator of Cellular Signaling Pathways

The intact molecule could bind to receptors or other signaling proteins. The conformational constraints of the proline ring combined with the aromatic phenoxycarbonyl group could allow for specific interactions within signaling cascades.

Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate the mechanism of action, a multi-tiered approach is recommended. The following protocols outline a logical progression from broad screening to specific target validation.

Tier 1: Initial Phenotypic and Target-Based Screening

The initial phase aims to identify any significant biological activity in broad, unbiased screens.

Protocol 1: Broad Phenotypic Screening

  • Cell Viability/Proliferation Assays: Screen the compound against a diverse panel of human cell lines (e.g., NCI-60 panel) to identify any cytotoxic or cytostatic effects.

  • Antimicrobial Assays: Test for activity against a panel of pathogenic bacteria and fungi.[7][10]

  • Data Analysis: Determine IC50 or MIC values for any observed activity.

Protocol 2: Target-Based Enzymatic Assays

  • Enzyme Panel Screening: Screen the compound against a commercially available panel of enzymes, focusing on proteases, peptidases, and kinases.

  • Follow-up Assays: For any identified hits, perform dose-response studies to determine the IC50.

  • Mechanism of Inhibition Studies: For potent inhibitors, conduct kinetic studies (e.g., Lineweaver-Burk plots) to determine the mode of inhibition (competitive, non-competitive, etc.).

Diagram: Initial Screening Workflow

G cluster_tier1 Tier 1: Initial Screening start 1-(Phenoxycarbonyl)pyrrolidine- 2-carboxylic acid pheno_screen Phenotypic Screening (Cell Viability, Antimicrobial) start->pheno_screen target_screen Target-Based Screening (Enzyme Panels) start->target_screen pheno_result Phenotypic 'Hit' (e.g., Antiproliferative) pheno_screen->pheno_result target_result Enzymatic 'Hit' (e.g., Protease Inhibition) target_screen->target_result no_activity No Significant Activity pheno_result->no_activity No tier2_pheno Target Deconvolution (Affinity Chromatography, etc.) pheno_result->tier2_pheno Yes target_result->no_activity No tier2_target Kinetic & Structural Studies (Enzyme Kinetics, Crystallography) target_result->tier2_target Yes

Caption: Workflow for initial screening and hit identification.

Tier 2: Hypothesis Testing and Target Validation

If hits are identified in Tier 1, the next phase focuses on validating the target and understanding the molecular interactions.

Protocol 3: Target Identification (for Phenotypic Hits)

  • Affinity Chromatography: Synthesize a resin-bound version of the compound to use as bait to pull down binding partners from cell lysates.

  • Protein Identification: Elute bound proteins and identify them using mass spectrometry (LC-MS/MS).

  • Validation: Validate putative targets using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding and determine binding affinity (KD).

Protocol 4: Structural Biology

  • Co-crystallization: If the target is a purified enzyme, attempt to co-crystallize it with the compound.

  • X-ray Diffraction: Solve the crystal structure to visualize the binding mode of the compound in the active site. This provides definitive evidence of the interaction and guides further structure-activity relationship (SAR) studies.

Table 1: Example Data from Pyrrolidine-based Inhibitors

While specific data for 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid is unavailable, the table below presents example inhibitory data for other pyrrolidine derivatives to illustrate the potential potency range.

Compound ClassTarget EnzymeIC50 ValueReference
Pyrrolidine CarboxamidesM. tuberculosis InhA1.39 µM[6]
Polyhydroxylated Pyrrolidinesα-GlycosidasePotent[3]
Pyrrolidine-2,5-dione-acetamidesAnticonvulsant Activity (MES test)80.38 mg/kg[3]
Tier 3: Cellular Mechanism and In Vivo Confirmation

The final phase involves confirming the mechanism in a cellular context and progressing to in vivo models if warranted.

Protocol 5: Cellular Target Engagement

  • Cellular Thermal Shift Assay (CETSA): Assess whether the compound binds to its target in intact cells by measuring changes in protein thermal stability.

  • Pathway Analysis: Use western blotting or other techniques to determine if the compound modulates downstream signaling pathways consistent with target inhibition.

Diagram: Putative Signaling Pathway Modulation

G cluster_pathway Hypothetical Target Pathway compound 1-(Phenoxycarbonyl) pyrrolidine-2-carboxylic acid enzyme Target Enzyme (e.g., Protease) compound->enzyme Inhibition cell_membrane Cell Membrane product Product enzyme->product substrate Substrate substrate->enzyme downstream Downstream Signaling (e.g., Apoptosis, Proliferation) product->downstream

Caption: Hypothetical inhibition of a cellular enzyme.

Conclusion

While direct evidence for the mechanism of action of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid is currently limited in the scientific literature, a systematic investigation based on its structural components can unveil its biological function. The pyrrolidine scaffold is a well-established pharmacophore, and the N-phenoxycarbonyl group likely modulates its activity, potentially creating a novel inhibitor or a prodrug. The experimental framework proposed in this guide provides a clear and logical path for researchers to follow, from initial screening to in-depth mechanistic studies. The elucidation of its mechanism will not only characterize this specific molecule but also contribute to the broader understanding of how N-acylated proline derivatives can be leveraged in drug design.[11]

References

  • He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (n.d.). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central.
  • Bhat, A. A., Tandon, N., & Singh, I. (n.d.). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central.
  • (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • (2025, December 13). N-Boc-L-proline: A Synthetic Workhorse with Emerging Biological Insights. Benchchem.
  • (n.d.). pyrrolidine-2-carboxylic acid;(2S) - PubChem. NIH.
  • (n.d.). 1-(phenoxycarbonyl)pyrrolidine-2-carboxylic acid 1161602-22-7 wiki. Guidechem.
  • (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI.
  • (2025, August 5). Pyrrolidine-2-carboxylic acid (L-Proline) | Request PDF.
  • (2020, March 1).
  • (2013, June 19).
  • (2019, January 14). Synthesis and Biological Evaluation of Some Novel Claisen Products of 5‐Oxo‐1‐phenylpyrrolidine‐3‐carboxylic Acid as Antimicrobial and Antioxidant Agents | Request PDF.
  • (n.d.). Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity | Request PDF.
  • (n.d.). (PDF) Synthesis of Functionalized Proline‐Derived Azabicycloalkane Amino Acids and Their Applications in Drug Discovery: Recent Advances.
  • (2024, November 28). Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed.
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Foundational

An In-Depth Technical Guide to 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, an N-protected derivative of the versatile amino acid L-proline, stands as a crucial building blo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, an N-protected derivative of the versatile amino acid L-proline, stands as a crucial building block in the realms of synthetic organic chemistry and medicinal chemistry. Its unique structural features, combining the rigid pyrrolidine ring with a readily displaceable phenoxycarbonyl protecting group, make it an invaluable tool for the construction of complex peptides and small molecule therapeutics. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and diverse applications, with a focus on field-proven insights and detailed experimental protocols to empower researchers in their scientific endeavors.

Introduction: The Strategic Importance of the Pyrrolidine Scaffold and N-Protection

The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.[1] Its conformational rigidity and stereochemical complexity allow for the precise spatial arrangement of functional groups, which is critical for molecular recognition and biological activity.[2] L-proline, the parent amino acid of the title compound, plays a unique role in peptide structures, often inducing turns and specific secondary conformations.[3]

In peptide synthesis and the construction of complex organic molecules, the protection of reactive functional groups is paramount to prevent unwanted side reactions.[4] The choice of a protecting group is a strategic decision, dictating the synthetic route and the conditions under which it can be selectively removed. The phenoxycarbonyl group serves as an effective N-protecting group for proline, offering a balance of stability and reactivity for subsequent synthetic transformations.

Synthesis of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid

The synthesis of 1-(phenoxycarbonyl)pyrrolidine-2-carboxylic acid is most commonly achieved through the reaction of L-proline with a suitable phenoxycarbonylating agent. Two primary methods have proven effective: the use of phenyl chloroformate and the more recent, phosgene-free approach utilizing diphenyl carbonate.

Synthesis via Phenyl Chloroformate

This traditional method involves the acylation of the secondary amine of L-proline with phenyl chloroformate under basic conditions. The base is crucial to deprotonate the proline nitrogen, enhancing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.

Reaction Mechanism:

G cluster_reactants Reactants cluster_products Products Proline L-Proline Reaction_Center Proline->Reaction_Center Nucleophilic Attack PhCF Phenyl Chloroformate PhCF->Reaction_Center Base Base (e.g., NaHCO₃, NaOH) Base->Reaction_Center Deprotonation & Neutralization Target 1-(Phenoxycarbonyl)pyrrolidine- 2-carboxylic acid Salt Salt (e.g., NaCl) Byproduct H₂O + CO₂ (if bicarb) Reaction_Center->Target Reaction_Center->Salt Reaction_Center->Byproduct

Caption: Synthesis of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid via phenyl chloroformate.

Experimental Protocol: Synthesis of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid using Phenyl Chloroformate [5]

Materials:

  • L-proline

  • Phenyl chloroformate

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl), 0.5 M

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve L-proline (1.0 equivalent) in an aqueous solution of sodium bicarbonate or sodium hydroxide (1.0-1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add phenyl chloroformate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture to a pH of 2-3 with 0.5 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 1-(phenoxycarbonyl)pyrrolidine-2-carboxylic acid.

Phosgene-Free Synthesis using Diphenyl Carbonate

In response to the hazardous nature of phosgene and its derivatives like phenyl chloroformate, greener synthetic routes have been developed. A facile and efficient method utilizes diphenyl carbonate in a two-phase system.[6][7] This approach avoids the use of highly toxic reagents while still providing good yields of the N-protected amino acid.

Reaction Mechanism:

G cluster_reactants Reactants cluster_products Products Proline_salt Onium salt of L-Proline Reaction_Center Proline_salt->Reaction_Center N-carbamoylation DPC Diphenyl Carbonate DPC->Reaction_Center Target 1-(Phenoxycarbonyl)pyrrolidine- 2-carboxylic acid Phenol Phenol Reaction_Center->Target Reaction_Center->Phenol

Caption: Phosgene-free synthesis using diphenyl carbonate.

Experimental Protocol: Two-Phase Synthesis of N-Phenoxycarbonyl Amino Acids [6]

Materials:

  • L-proline

  • Tetrabutylammonium hydroxide (TBAH) or other phase-transfer catalyst

  • Diphenyl carbonate (DPC)

  • Methyl tert-butyl ether (MTBE)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Prepare an aqueous solution of the onium salt of L-proline by reacting it with an equimolar amount of a base like TBAH.

  • In a separate flask, dissolve diphenyl carbonate in MTBE.

  • Combine the aqueous solution of the proline salt and the organic solution of diphenyl carbonate.

  • Stir the two-phase mixture vigorously at room temperature for the time required for the reaction to complete (monitoring by TLC is recommended).

  • Separate the aqueous layer and wash the organic layer with water.

  • Acidify the aqueous layer with HCl to precipitate the product.

  • Extract the product into an organic solvent like ethyl acetate.

  • Dry the organic layer and concentrate to obtain the N-phenoxycarbonyl-L-proline.

Physicochemical and Spectroscopic Characterization

A thorough characterization of 1-(phenoxycarbonyl)pyrrolidine-2-carboxylic acid is essential to confirm its identity and purity.

PropertyValueReference(s)
CAS Number 1161602-22-7[8][9]
Molecular Formula C₁₂H₁₃NO₄[8][9]
Molecular Weight 235.24 g/mol [8]
Appearance White to off-white solid
Predicted pKa 3.84 ± 0.20[8]
¹H NMR Characteristic signals for the pyrrolidine ring protons, the phenyl group, and the carboxylic acid proton.[10]
¹³C NMR Resonances for the carbonyl carbons (carbamate and carboxylic acid), aromatic carbons, and aliphatic carbons of the pyrrolidine ring.[11][12]
IR Spectroscopy Strong carbonyl stretching bands for the carbamate and carboxylic acid groups, and a broad O-H stretch for the carboxylic acid.
Mass Spectrometry (EI) Molecular ion peak and characteristic fragmentation patterns.[13]

Applications in Peptide Synthesis

1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid is a valuable reagent in peptide synthesis, where the phenoxycarbonyl group serves as a temporary protecting group for the proline nitrogen. Its primary application is in the coupling of the proline moiety to the N-terminus of a growing peptide chain.

Activation and Coupling

To form a peptide bond, the carboxylic acid of 1-(phenoxycarbonyl)pyrrolidine-2-carboxylic acid must be activated to make it more susceptible to nucleophilic attack by the amino group of another amino acid or peptide.[14] Common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to suppress racemization.[15] More modern coupling reagents like HATU and HBTU are also highly effective.[16]

Workflow for Peptide Coupling:

G cluster_activation Activation cluster_coupling Coupling cluster_deprotection Deprotection (Optional) N_Poc_Pro 1-(Phenoxycarbonyl)pyrrolidine- 2-carboxylic acid Activated_Intermediate Activated Intermediate (e.g., Active Ester) N_Poc_Pro->Activated_Intermediate Coupling_Reagent Coupling Reagent (e.g., DIC/HOBt, HATU) Coupling_Reagent->Activated_Intermediate Dipeptide N-Protected Dipeptide Activated_Intermediate->Dipeptide Amino_Ester Amino Acid Ester (or Peptide) Amino_Ester->Dipeptide Nucleophilic Attack Deprotected_Dipeptide Dipeptide Dipeptide->Deprotected_Dipeptide Removal of Phenoxycarbonyl Group

Caption: General workflow for peptide coupling using 1-(phenoxycarbonyl)pyrrolidine-2-carboxylic acid.

Experimental Protocol: Dipeptide Synthesis using 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid

Materials:

  • 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid

  • Amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride)

  • Diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard work-up and purification reagents

Procedure:

  • In a round-bottom flask, dissolve 1-(phenoxycarbonyl)pyrrolidine-2-carboxylic acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIC or EDC (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.

  • In a separate flask, neutralize the amino acid ester hydrochloride (1.0 equivalent) with DIPEA (1.1 equivalents) in anhydrous DCM.

  • Add the neutralized amino acid ester solution to the activated 1-(phenoxycarbonyl)pyrrolidine-2-carboxylic acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

  • Perform an aqueous work-up by diluting with an organic solvent and washing sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography to obtain the N-phenoxycarbonyl-protected dipeptide.

Applications in Drug Discovery and Bioactive Molecule Synthesis

The pyrrolidine scaffold is a common feature in a wide array of bioactive molecules and pharmaceuticals.[17] N-protected proline derivatives, such as 1-(phenoxycarbonyl)pyrrolidine-2-carboxylic acid, serve as key intermediates in the synthesis of these complex targets. The phenoxycarbonyl group provides a stable protecting group that can be removed under specific conditions, allowing for further functionalization of the proline nitrogen.

  • Antiviral agents: The pyrrolidine ring is a core component of several antiviral drugs.

  • Anticancer agents: 5-oxopyrrolidine derivatives have shown promising anticancer activity.

  • Enzyme inhibitors: The rigid structure of proline makes it an ideal scaffold for designing enzyme inhibitors.

The synthesis of these molecules often involves the coupling of the N-protected proline derivative to other molecular fragments, followed by deprotection and further synthetic modifications.

Conclusion

1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid is a versatile and valuable building block for organic and medicinal chemists. Its straightforward synthesis, coupled with its utility as an N-protected proline derivative in peptide synthesis and the construction of complex bioactive molecules, underscores its importance in modern drug discovery and development. The experimental protocols and technical insights provided in this guide are intended to facilitate its effective use in the laboratory, enabling the synthesis of novel peptides and small molecules with potential therapeutic applications.

References

  • Biointerface Research in Applied Chemistry. (2022). Boc-Protected Proline-Containing Monoamines as Promising Prodrugs. Biointerface Research in Applied Chemistry, 12(3), 3649-3662.
  • Request PDF. (n.d.). Facile synthesis of N -phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. Retrieved from [Link]

  • Houk, K. N., et al. (2008). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 130(48), 16295-16305.
  • Zhang, D., et al. (2024).
  • Google Patents. (n.d.). CN109369494B - A kind of preparation method of N-phenylacetyl-L-proline.
  • Google Patents. (n.d.). US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
  • Indian Academy of Sciences. (n.d.). L-Proline assisted expeditious and efficient methodology for the preparation of 2-amino-3-cyanopyridines under aqueous condition. Retrieved from [Link]

  • Klein, T., & Hüttel, W. (2014). A Simple Procedure for Selective Hydroxylation of L-Proline and L-Pipecolic Acid with Recombinantly Expressed Proline Hydroxylases.
  • Houk, K. N., et al. (2007). Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 243-255.
  • National Center for Biotechnology Information. (n.d.). Protected Aminooxyprolines for Expedited Library Synthesis: Application to Tsg101-Directed Proline-Oxime Containing Peptides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0259968). Retrieved from [Link]

  • Rebek, J., & Feitler, D. (1975). Mechanism of the carbodiimide reaction. II. Peptide synthesis on the solid phase. Journal of the American Chemical Society, 97(2), 444-445.
  • 1PlusChem LLC. (n.d.). 1161602-22-7 | 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4894.
  • National Institute of Standards and Technology. (n.d.). Proline - the NIST WebBook. Retrieved from [Link]

  • University of the Pacific. (n.d.). Fragmentation Analysis of Proline-Rich Peptides by Mass Spectrometry Studies. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-benzyloxycarbonyl-L-alanyl-L-proline ethylamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI)
  • The Royal Society of Chemistry. (2022). Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only. Green Chemistry, 24(11), 4415-4420.
  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • PubMed. (2010). 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment. Journal of Photochemistry and Photobiology A: Chemistry, 210(2-3), 131-143.
  • ResearchGate. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • eLife. (2022). Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) L-Proline assisted expeditious and efficient methodology for the preparation of 2-amino-3-cyanopyridines under aqueous conditions. Retrieved from [Link]

  • PubMed. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]

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Exploratory

role of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid in medicinal chemistry

An In-Depth Technical Guide on the Role of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid in Medicinal Chemistry For Researchers, Scientists, and Drug Development Professionals Part 1: Foundational Understanding Introd...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Role of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Part 1: Foundational Understanding

Introduction to a Privileged Scaffold: The Pyrrolidine Ring and Proline Analogs in Drug Discovery

The five-membered saturated nitrogen-containing heterocycle, the pyrrolidine ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in over 20 FDA-approved drugs is a testament to its unique physicochemical properties, including hydrophilicity, basicity, and conformational rigidity.[2][3] This structural unit's non-planar, puckered nature allows for a three-dimensional exploration of chemical space, which is crucial for optimizing interactions with biological targets.[1]

1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, also known as N-phenoxycarbonyl-L-proline, is a prominent derivative of L-proline, a naturally occurring amino acid.[4][5] Proline and its analogs are of particular interest in drug design due to their constrained cyclic structure, which can pre-organize a molecule into a bioactive conformation, thereby enhancing potency and selectivity.[3][6][7] The incorporation of proline surrogates can also improve pharmacokinetic properties, such as metabolic stability and cell permeability.[7]

Physicochemical Properties and Synthesis of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid

1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid is a white to off-white solid with the molecular formula C12H13NO4 and a molecular weight of 235.23 g/mol .[4][5] Its structure features the chiral center inherent to the L-proline core, making it a valuable building block for stereoselective synthesis.[8][9][10][11]

Table 1: Physicochemical Properties of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid

PropertyValueReference
Molecular FormulaC12H13NO4[4][5]
Molecular Weight235.23 g/mol [4][5]
pKa3.84 ± 0.20 (Predicted)[4]
AppearanceWhite to off-white solid[12]
CAS Number1161602-22-7[4][5]

The synthesis of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid is typically achieved through the reaction of L-proline with phenyl chloroformate in the presence of a base. This reaction proceeds via a nucleophilic acyl substitution at the nitrogen atom of the proline ring.

Experimental Protocol: Synthesis of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid

  • Dissolution: L-proline is dissolved in an aqueous solution of a suitable base, such as sodium hydroxide or sodium carbonate, at a reduced temperature (typically 0-5 °C).

  • Addition of Phenyl Chloroformate: Phenyl chloroformate is added dropwise to the stirred solution, maintaining the low temperature. The phenoxycarbonyl group is introduced onto the proline nitrogen.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Acidification: Upon completion, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product.

  • Isolation and Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

The Strategic Role of the Phenoxycarbonyl Group

The phenoxycarbonyl group serves a dual purpose in medicinal chemistry applications. Firstly, it acts as an effective protecting group for the secondary amine of the proline ring. This protection is crucial to prevent undesired side reactions at the nitrogen atom during subsequent synthetic transformations of the carboxylic acid moiety. Secondly, the phenoxycarbonyl group can function as an activating group, facilitating amide bond formation by making the nitrogen lone pair less available for resonance with the carboxylic acid group. This enhances the electrophilicity of the carboxyl carbon, promoting its reaction with nucleophiles.

Part 2: Core Application in Cardiovascular Drug Discovery

A Cornerstone in ACE Inhibitor Synthesis

One of the most significant roles of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid is as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[13][14][15] ACE is a central component of the renin-angiotensin system (RAS), which regulates blood pressure. ACE inhibitors are a class of drugs used to treat hypertension and congestive heart failure. The proline moiety is a common structural feature in many ACE inhibitors as it mimics the C-terminal proline residue of angiotensin I, the natural substrate of ACE.[14]

ACE_Inhibitor_Synthesis Proline 1-(Phenoxycarbonyl)pyrrolidine- 2-carboxylic acid AmideCoupling Amide Coupling (e.g., with an amino ester) Proline->AmideCoupling Intermediate Dipeptide Intermediate AmideCoupling->Intermediate Deprotection Deprotection of Phenoxycarbonyl Group Intermediate->Deprotection FinalProduct ACE Inhibitor Deprotection->FinalProduct

Mechanistic Insights and Structure-Activity Relationships (SAR)

The proline scaffold of ACE inhibitors plays a critical role in binding to the active site of the angiotensin-converting enzyme. The carboxylic acid group of the proline mimic interacts with a positively charged residue, often a zinc ion, in the enzyme's active site.[14] The rigid pyrrolidine ring helps to orient the other functional groups of the inhibitor for optimal binding. Structure-activity relationship studies have shown that the stereochemistry of the proline ring is crucial for high-potency inhibition, with the (S)-configuration generally being more active.

SAR_ACE_Inhibitor cluster_ACE ACE Active Site cluster_Inhibitor ACE Inhibitor Zinc Zn²⁺ Pocket1 S1 Pocket Pocket2 S2 Pocket ProlineCOOH Carboxylate Group ProlineCOOH->Zinc Ionic Interaction Pyrrolidine Pyrrolidine Ring Pyrrolidine->Pocket1 Hydrophobic Interaction SideChain Side Chain SideChain->Pocket2 Hydrophobic/H-bonding

Experimental Protocol: Synthesis of an ACE Inhibitor Intermediate

The following is a generalized protocol for the synthesis of a dipeptide intermediate for an ACE inhibitor using 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid.

  • Activation of Carboxylic Acid: 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or DMF). A coupling agent (e.g., DCC, EDC/HOBt) is added at 0 °C to activate the carboxylic acid.

  • Amine Addition: The desired amino ester (e.g., L-alanine ethyl ester hydrochloride) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) are added to the reaction mixture.

  • Reaction and Work-up: The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then filtered, and the filtrate is washed successively with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Quantitative Analysis of ACE Inhibitor Potency

The potency of ACE inhibitors derived from 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid and its analogs is typically evaluated by measuring their half-maximal inhibitory concentration (IC50) against the angiotensin-converting enzyme.

Table 2: IC50 Values of Representative Proline-Containing ACE Inhibitors

CompoundModification on Proline ScaffoldACE IC50 (nM)Reference
Captopril2-methyl-3-mercaptopropanoyl1.7[14]
EnalaprilatN-(1-carboxy-3-phenylpropyl)-L-alanyl1.2[14]
LisinoprilN2-(1-carboxy-3-phenylpropyl)-L-lysyl1.0[16]

Part 3: Broader Utility as a Chiral Building Block

Beyond ACE Inhibitors: A Versatile Synthetic Tool

The utility of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid extends beyond cardiovascular drug discovery. As a versatile chiral building block, it is employed in the synthesis of a wide range of biologically active molecules targeting different therapeutic areas.[1] For instance, pyrrolidine derivatives have been investigated as:

  • Anticancer agents: As inhibitors of enzymes like epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2).[17]

  • Antidiabetic agents: The pyrrolidine core is found in inhibitors of dipeptidyl peptidase-4 (DPP-4).[2]

  • Neurological agents: As antagonists for various CNS receptors.[1]

  • Anti-inflammatory agents: In the development of novel anti-inflammatory compounds.[18]

Case Study: Synthesis of a Novel Kinase Inhibitor

The pyrrolidine scaffold can be functionalized to interact with the hinge region of protein kinases, a common strategy in the design of kinase inhibitors. 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid can serve as the starting material to introduce the necessary pharmacophoric elements with precise stereochemical control.

Kinase_Inhibitor_Synthesis Start 1-(Phenoxycarbonyl)pyrrolidine- 2-carboxylic acid Amidation Amidation with Hinge-Binding Moiety Start->Amidation Intermediate1 N-Protected Intermediate Amidation->Intermediate1 Deprotection Phenoxycarbonyl Deprotection Intermediate1->Deprotection Intermediate2 Secondary Amine Deprotection->Intermediate2 Functionalization Functionalization at N (e.g., with solubilizing group) Intermediate2->Functionalization FinalProduct Kinase Inhibitor Functionalization->FinalProduct

Experimental Workflow: Chiral Derivatization and Analysis

Maintaining the enantiopurity of the pyrrolidine core is critical for the biological activity of the final compound. Chiral High-Performance Liquid Chromatography (HPLC) is a standard method to assess the enantiomeric excess (ee) of intermediates and final products.

  • Sample Preparation: A small amount of the compound is dissolved in a suitable solvent (e.g., HPLC-grade ethanol or isopropanol).

  • Chromatographic Separation: The sample is injected onto a chiral stationary phase (CSP) column (e.g., a polysaccharide-based column).

  • Elution: An appropriate mobile phase (e.g., a mixture of hexanes and isopropanol) is used to elute the enantiomers.

  • Detection and Quantification: The separated enantiomers are detected using a UV detector. The peak areas of the two enantiomers are used to calculate the enantiomeric excess.

Part 4: Future Perspectives and Conclusion

Emerging Trends

The application of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid and other proline analogs in medicinal chemistry is continuously evolving. Current research focuses on their use in the development of:

  • Proteolysis-Targeting Chimeras (PROTACs): Where the pyrrolidine scaffold can serve as a linker or part of the E3 ligase-binding element.

  • Peptidomimetics: To create more drug-like molecules with improved stability and oral bioavailability.[19]

  • Asymmetric Organocatalysis: Proline and its derivatives are well-established organocatalysts for various asymmetric transformations.[20]

Concluding Remarks

1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid stands out as a highly valuable and versatile building block in medicinal chemistry. Its role as a cornerstone in the synthesis of ACE inhibitors has had a profound impact on the treatment of cardiovascular diseases. Beyond this, its utility as a chiral scaffold continues to be exploited in the discovery of novel therapeutics for a multitude of diseases. The unique conformational constraints and synthetic tractability of this proline derivative ensure its continued importance in the armamentarium of the medicinal chemist.

References

  • Synthesis and biological activity of carboxylic acid replacement analogues of the potent angiotensin converting enzyme inhibitor 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline. PubMed.
  • 1-(phenoxycarbonyl)pyrrolidine-2-carboxylic acid 1161602-22-7 wiki. Guidechem.
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  • 1161602-22-7 | 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid. 1PlusChem LLC.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
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Foundational

An In-depth Technical Guide to 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 1-(phenoxycarbonyl)pyrrolidine-2-carboxylic acid derivatives, a class of compounds with significant potentia...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(phenoxycarbonyl)pyrrolidine-2-carboxylic acid derivatives, a class of compounds with significant potential in medicinal chemistry. We will delve into their synthesis, explore their diverse biological activities, and analyze their structure-activity relationships, offering field-proven insights for professionals in drug discovery and development.

Part 1: The Significance of the 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid Scaffold

The pyrrolidine ring is a cornerstone in the design of bioactive molecules.[1] This five-membered nitrogen-containing heterocycle offers a unique three-dimensional structure that allows for the effective exploration of pharmacophore space.[2] The incorporation of a phenoxycarbonyl group at the nitrogen atom, creating the N-phenoxycarbonyl moiety, further enhances the therapeutic potential of the pyrrolidine scaffold. This group not only acts as a stable and moisture-insensitive protecting group during synthesis but also influences the molecule's overall properties.[3]

The core structure, 1-(phenoxycarbonyl)pyrrolidine-2-carboxylic acid, often derived from the naturally occurring amino acid L-proline, serves as a versatile starting point for the development of a wide range of derivatives with promising biological activities. These derivatives have shown potential as enzyme inhibitors, anticancer agents, and antimicrobial compounds.[4][5][6]

Part 2: Synthetic Strategies and Methodologies

The synthesis of 1-(phenoxycarbonyl)pyrrolidine-2-carboxylic acid derivatives typically begins with the protection of the pyrrolidine nitrogen of a proline derivative, followed by modification of the carboxylic acid group.

Synthesis of the Core Structure

A common and efficient method for the synthesis of N-phenoxycarbonyl amino acids involves a two-phase reaction. This approach offers high purity without the need for complex purification techniques like column chromatography.[7][8]

Derivatization at the Carboxylic Acid

The carboxylic acid at the 2-position of the pyrrolidine ring is a key site for derivatization, most commonly to form amides and esters. Standard peptide coupling reagents are employed for the formation of amide bonds.

Experimental Protocol: Synthesis of a Representative 1-(Phenoxycarbonyl)pyrrolidine-2-carboxamide Derivative

This protocol outlines a general procedure for the amide coupling of N-phenoxycarbonyl-L-proline with a primary amine.

Materials:

  • N-phenoxycarbonyl-L-proline

  • Primary amine of choice

  • Coupling agents (e.g., EDC, HOBt)

  • Organic solvent (e.g., DMF, DCM)

  • Base (e.g., DIPEA, triethylamine)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve N-phenoxycarbonyl-L-proline in an appropriate anhydrous organic solvent under an inert atmosphere.

  • Add the coupling agents (e.g., 1.1 equivalents of EDC and HOBt) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add the primary amine (1.0 equivalent) to the reaction mixture, followed by the dropwise addition of a base (e.g., 2.0 equivalents of DIPEA).

  • Allow the reaction to proceed at room temperature overnight, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents and byproducts.

  • Purify the crude product using column chromatography on silica gel to obtain the desired amide derivative.

  • Characterize the final product using spectroscopic methods such as NMR and mass spectrometry.

Visualization of the Synthetic Workflow

Synthesis_Workflow Proline L-Proline Protection N-Protection (Phenoxycarbonyl group) Proline->Protection Phenyl Chloroformate Core 1-(Phenoxycarbonyl) pyrrolidine-2-carboxylic acid Protection->Core Activation Carboxylic Acid Activation (e.g., EDC, HOBt) Core->Activation Esterification Esterification (Alcohol) Core->Esterification Coupling Amide Coupling (Primary Amine) Activation->Coupling Amide_Derivative Amide Derivative Coupling->Amide_Derivative Ester_Derivative Ester Derivative Esterification->Ester_Derivative Anticancer_Mechanism cluster_cell Cancer Cell Receptor Growth Factor Receptor (e.g., EGFR) Signaling Intracellular Signaling Cascade Receptor->Signaling CDK Cyclin-Dependent Kinase (e.g., CDK2) Signaling->CDK Proliferation Cell Proliferation & Survival CDK->Proliferation Derivative 1-(Phenoxycarbonyl)pyrrolidine -2-carboxylic acid Derivative Derivative->Inhibition1 Inhibition Derivative->Inhibition2 Inhibition

Sources

Exploratory

An In-Depth Technical Guide on the Safety and Handling of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid

Abstract This technical guide provides a comprehensive overview of the safety and handling protocols for 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS No. 1161602-22-7).

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the safety and handling protocols for 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS No. 1161602-22-7). Aimed at researchers, scientists, and drug development professionals, this document synthesizes available chemical data and established best practices to ensure the safe utilization of this compound in a laboratory setting. Due to a lack of specific published safety data for this exact molecule, this guide draws upon information from structurally similar pyrrolidine derivatives to establish a conservative and precautionary framework for its handling. The following sections detail hazard identification, risk assessment, safe handling and storage procedures, emergency protocols, and proper disposal methods.

Introduction and Chemical Profile

1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid is a derivative of proline, an amino acid, and belongs to the broader class of pyrrolidine compounds.[1][2] Its structure, featuring a pyrrolidine ring, a carboxylic acid group, and a phenoxycarbonyl group, suggests its potential utility as a building block in medicinal chemistry and drug discovery. The molecular formula is C12H13NO4, with a molecular weight of 235.24 g/mol .[1][2]

Given its application in research and development, a thorough understanding of its safety profile and handling requirements is paramount to protect laboratory personnel and the environment.

Hazard Identification and Risk Assessment

2.1. Inferred Hazard Profile

Based on data from analogous compounds, the primary potential hazards are anticipated to be:

  • Skin Irritation: Many pyrrolidine derivatives are known to cause skin irritation.[3][4][5][6]

  • Serious Eye Irritation/Damage: Contact with eyes may lead to serious irritation or damage.[3][4][5][6][7]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3][4][5][6]

  • Harmful if Swallowed: Some related compounds are classified as harmful if ingested.[4][7][8][9][10]

2.2. GHS Classification Summary (Inferred)

The following table summarizes the likely GHS classifications based on data from structurally related compounds. It is crucial to handle 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid as if it possesses these hazards until specific data becomes available.

Hazard ClassInferred CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4][5][6]
Serious Eye Damage/IrritationCategory 2A/1H319/H318: Causes serious eye irritation/damage[3][4][5][6][7]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[3][4][5][6]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4][7][8][9][10]

2.3. Risk Assessment Workflow

A systematic risk assessment should be conducted before handling this compound. The following diagram illustrates a logical workflow for this process.

RiskAssessment cluster_assessment Risk Assessment Workflow A Identify Potential Hazards (Skin/Eye/Respiratory Irritation) B Evaluate Exposure Routes (Inhalation, Dermal, Ingestion) A->B C Assess Likelihood & Severity of Exposure B->C D Implement Control Measures (PPE, Ventilation) C->D E Review and Refine Procedures D->E

Caption: A stepwise workflow for assessing and mitigating risks associated with handling 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid.

Safe Handling and Storage Protocols

Adherence to stringent handling and storage protocols is essential to minimize exposure and ensure the stability of the compound.

3.1. Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory.[11][12]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.[11][12]

  • Skin and Body Protection: A laboratory coat or long-sleeved clothing is required to prevent skin contact.[11][12]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[11]

3.2. Laboratory Handling Procedures

  • Ventilation: All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.[13][14]

  • Avoidance of Dust and Aerosols: Minimize the generation of dust and aerosols during weighing and transfer.[13]

  • Hygiene Practices: Wash hands thoroughly after handling the compound, and before breaks and at the end of the workday.[3][13] Do not eat, drink, or smoke in laboratory areas.[8][13]

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[3]

3.3. Storage

  • Container: Store in a tightly closed container.[12][13]

  • Conditions: Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12][13]

  • Ignition Sources: Keep away from heat and sources of ignition.[13]

The following diagram illustrates the standard operating procedure for handling this chemical in a laboratory setting.

HandlingWorkflow cluster_workflow Laboratory Handling Workflow Prep Don Appropriate PPE (Gloves, Goggles, Lab Coat) Work Work in a Chemical Fume Hood Prep->Work Handle Carefully Weigh and Transfer Compound Work->Handle Clean Clean Work Area and Equipment Handle->Clean Store Store in a Tightly Sealed Container in a Cool, Dry Place Clean->Store Dispose Dispose of Waste Properly Clean->Dispose Wash Wash Hands Thoroughly Store->Wash Dispose->Wash

Caption: Standard operating procedure for the safe handling of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid.

Emergency Procedures

In the event of an accidental exposure or spill, the following procedures should be followed immediately.

4.1. First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][11][14]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][11][14]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][11][14]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][11][14]

4.2. Accidental Release Measures

  • Personal Precautions: Wear appropriate personal protective equipment and ensure adequate ventilation.[13][14]

  • Containment and Cleaning: For small spills, sweep up the solid material, taking care to avoid generating dust, and place it in a suitable container for disposal.[5][12] For larger spills, prevent further leakage if it is safe to do so.[13][14]

  • Environmental Precautions: Do not let the product enter drains, other waterways, or soil.[13][14]

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.[15] Contaminated packaging should be treated as the product itself.[15]

Conclusion

While specific safety data for 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid is not currently available, a conservative approach based on the known hazards of structurally similar compounds is essential for its safe handling. By adhering to the protocols outlined in this guide, researchers and scientists can mitigate the potential risks associated with this compound and maintain a safe laboratory environment. It is imperative to treat this substance with the care afforded to chemicals with known irritant and potentially harmful properties.

References

  • Sigma-Aldrich. (2025).
  • Spectrum Chemical. (2018).
  • AK Scientific, Inc. (n.d.). Safety Data Sheet (United States). 1-Methyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet (United States). (2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-ethyl-phenoxy)-2-pyrrolidinecarboxylic acid.
  • AK Scientific, Inc. (n.d.). (2R)-1-[2-(Phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylic acid.
  • Angene Chemical. (2025).
  • Fisher Scientific. (n.d.).
  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (2024).
  • Guidechem. (n.d.). 1-(phenoxycarbonyl)pyrrolidine-2-carboxylic acid 1161602-22-7 wiki.
  • 1PlusChem LLC. (n.d.). 1161602-22-7 | 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid.
  • AK Scientific, Inc. (n.d.). 5-Oxo-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine-3-carboxylic acid.
  • Angene Chemical. (2021).
  • Fisher Scientific. (2012).
  • MSDS of 2-Pyrrolidone-5-carboxylic acid. (2020).

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Foundational

An In-Depth Technical Guide to the Spectral Analysis of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid

Abstract 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, a key derivative of L-proline, serves as a valuable building block in synthetic organic chemistry and medicinal drug development. Its rigid pyrrolidine scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, a key derivative of L-proline, serves as a valuable building block in synthetic organic chemistry and medicinal drug development. Its rigid pyrrolidine scaffold and dual functional handles—a carboxylic acid and a phenoxycarbonyl-protected amine—make it a versatile intermediate. A comprehensive understanding of its structural characteristics is paramount for its effective utilization. This guide provides a detailed analysis of the expected spectral data for this compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound (CAS 1161602-22-7) are not widely published, this document synthesizes a robust and scientifically-grounded prediction of its spectral features based on established principles and extensive data from analogous structures. Each section outlines the theoretical basis for the expected data, standard experimental protocols for data acquisition, and a detailed interpretation of the spectral signatures that collectively confirm the molecular structure.

Molecular Structure and Spectroscopic Overview

The structure of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid incorporates several key functional groups, each with a distinct spectroscopic signature. The analysis of these signatures allows for unambiguous structural confirmation.

  • Pyrrolidine Ring: A five-membered saturated heterocycle. The aliphatic protons and carbons of this ring will appear in the upfield region of the NMR spectra.

  • Carboxylic Acid: This group is characterized by a highly deshielded, exchangeable proton in ¹H NMR, a carbonyl carbon signal in ¹³C NMR, and a uniquely broad O-H stretching band in the IR spectrum.

  • Phenoxycarbonyl Group: This N-protecting group consists of a phenyl ring and a carbamate linkage. It introduces aromatic signals in the NMR spectra and a second, distinct carbonyl signature in both IR and ¹³C NMR.

The combination of these features provides a unique spectral fingerprint for the molecule.

Figure 1: Chemical structure of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra provides detailed information on the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Dimethyl sulfoxide (DMSO-d₆) is often preferred for carboxylic acids as it allows for the observation of the exchangeable acidic proton.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 14 ppm.

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

    • Process the data with an exponential line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use proton decoupling (e.g., Waltz-16) to produce a spectrum with singlets for each carbon.

    • Acquire a sufficient number of scans (typically >1024) to obtain a clear spectrum, as ¹³C has a low natural abundance.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the aromatic protons of the phenoxy group, and the aliphatic protons of the pyrrolidine ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale and Expert Insights
~12.0 - 13.0 broad singlet 1H -COOH The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange. Its presence in this region is a definitive indicator of a carboxylic acid[1].
~7.40 triplet 2H Phenyl H (meta) These protons are coupled to both ortho and para protons, resulting in a triplet. The electron-withdrawing nature of the carbamate shifts them downfield.
~7.25 triplet 1H Phenyl H (para) This proton is furthest from the electron-withdrawing substituent and appears as a triplet due to coupling with the two meta protons.
~7.15 doublet 2H Phenyl H (ortho) These protons are deshielded by the adjacent oxygen atom and the aromatic ring current. They are coupled to the meta protons, resulting in a doublet.
~4.45 doublet of doublets 1H H-2 (α-CH) This proton is alpha to both the nitrogen and the carboxylic acid carbonyl, leading to significant deshielding. It is coupled to the two H-3 protons.
~3.60 multiplet 2H H-5 (δ-CH₂) These protons are adjacent to the electron-withdrawing nitrogen of the carbamate, causing a downfield shift compared to unsubstituted pyrrolidine[2].
~2.25 multiplet 2H H-3 (β-CH₂) Protons on the carbon beta to the carboxylic acid. Their chemical shift is influenced by their proximity to the C-2 chiral center.

| ~2.00 | multiplet | 2H | H-4 (γ-CH₂) | These are the most shielded protons on the pyrrolidine ring, furthest from the electron-withdrawing groups. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. The two carbonyl carbons and the aromatic carbons are expected to be the most downfield signals.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments

Chemical Shift (δ, ppm) Assignment Rationale and Expert Insights
~174.0 -C OOH The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in the 170-185 ppm range[3].
~153.5 N-C OO-Ph The carbamate carbonyl carbon is also deshielded but is generally found slightly upfield from an acid carbonyl.
~151.0 Phenyl C (ipso) The aromatic carbon directly attached to the oxygen atom is deshielded by oxygen's electronegativity.
~129.5 Phenyl C (meta) Aromatic carbons in the meta position.
~125.5 Phenyl C (para) Aromatic carbon in the para position.
~121.5 Phenyl C (ortho) Aromatic carbons in the ortho position.
~59.0 C -2 (α-CH) This carbon is attached to both nitrogen and a carbonyl group, resulting in a significant downfield shift relative to other aliphatic carbons[4].
~47.0 C -5 (δ-CH₂) This carbon is adjacent to the nitrogen atom of the carbamate.
~30.5 C -3 (β-CH₂) Aliphatic carbon beta to the carboxylic acid group[4].

| ~24.0 | C -4 (γ-CH₂) | The most shielded carbon in the pyrrolidine ring, furthest from the electron-withdrawing substituents. |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying key functional groups based on their characteristic vibrational frequencies. For this molecule, the carboxylic acid and carbamate groups provide strong, diagnostic absorption bands.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The spectrum can be acquired using either the KBr pellet method or as a thin film on a salt plate (NaCl or KBr). For the KBr method, grind a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and press into a transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-IR range (4000 to 400 cm⁻¹). Co-add at least 16 scans to achieve a good signal-to-noise ratio. A background spectrum of air (or the pure KBr pellet) should be acquired and subtracted from the sample spectrum.

Predicted IR Spectral Data

The IR spectrum is expected to be dominated by strong absorptions from the O-H and C=O bonds.

Table 3: Predicted IR Absorption Bands and Assignments

Wavenumber (cm⁻¹) Intensity / Shape Assignment Rationale and Expert Insights
3300 - 2500 Strong, Very Broad O-H stretch (Carboxylic Acid Dimer) This exceptionally broad band is the hallmark of a hydrogen-bonded carboxylic acid and is caused by the strong intermolecular hydrogen bonding that forms a dimer structure[5]. It will overlap with the C-H stretching region.
~3050 Medium Aromatic C-H stretch Stretching vibrations from the sp² C-H bonds of the phenyl ring.
~2980 Medium Aliphatic C-H stretch Stretching vibrations from the sp³ C-H bonds of the pyrrolidine ring[6].
~1755 Strong, Sharp C=O stretch (Carbamate) The carbonyl of the phenoxycarbonyl group is expected at a higher frequency than the acid carbonyl. Its position is characteristic of carbamates.
~1710 Strong, Sharp C=O stretch (Carboxylic Acid Dimer) The carbonyl stretch of a hydrogen-bonded carboxylic acid dimer is typically observed around 1710 cm⁻¹[7]. The presence of two distinct C=O peaks is a key feature confirming both functional groups.
~1490, ~1590 Medium C=C stretch (Aromatic Ring) These bands are characteristic of the phenyl ring skeletal vibrations.
~1210 Strong C-O stretch (Carbamate & Acid) A strong band associated with the stretching of the C-O single bonds in both the carbamate and carboxylic acid moieties.

| ~920 | Medium, Broad | O-H bend (out-of-plane) | Another characteristic, though less intense, band for a carboxylic acid dimer[5]. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure and connectivity.

Experimental Protocol: MS Data Acquisition
  • Instrumentation: A high-resolution mass spectrometer (HRMS) using Electrospray Ionization (ESI) is the preferred method for this type of polar, non-volatile molecule.

  • Ionization Mode: ESI can be run in either positive or negative ion mode.

    • Positive Mode ([M+H]⁺): The sample is dissolved in a solvent like methanol or acetonitrile with a small amount of acid (e.g., 0.1% formic acid) to promote protonation. This will yield the protonated molecule.

    • Negative Mode ([M-H]⁻): The sample is dissolved in a solvent with a small amount of base (e.g., 0.1% ammonium hydroxide) to promote deprotonation of the carboxylic acid.

  • Data Acquisition: The sample solution is infused into the ESI source. A full scan MS spectrum is acquired to identify the molecular ion. Tandem MS (MS/MS) is then performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular formula is C₁₂H₁₃NO₄, with a monoisotopic mass of 235.0845 g/mol .

  • Full Scan MS:

    • In positive ESI mode, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 236.0918 .

    • In negative ESI mode, the deprotonated molecule [M-H]⁻ will be observed at m/z 234.0772 .

  • Tandem MS (MS/MS) Fragmentation: The fragmentation of the protonated molecule ([M+H]⁺ at m/z 236) is predicted to follow pathways characteristic of N-protected proline derivatives. Cleavage of the bonds adjacent to the nitrogen and carbonyl groups is common.

G cluster_main Predicted Fragmentation Pathway of [M+H]⁺ parent [M+H]⁺ m/z 236.09 ion1 m/z 192.10 parent->ion1 frag1 ion2 m/z 142.08 parent->ion2 frag2 ion3 m/z 116.07 (Proline) parent->ion3 frag3 frag1 Loss of CO₂ (-44 Da) frag2 Loss of Phenol (C₆H₆O) (-94 Da) frag3 Loss of C₇H₅O₂• (phenoxycarbonyl radical) (-121 Da)

Figure 2: Predicted major fragmentation pathways for 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid in positive ion ESI-MS/MS.

Key Predicted Fragments:

  • m/z 192.10: This ion results from the characteristic loss of carbon dioxide (CO₂, 44.00 Da) from the carboxylic acid group. This is a very common fragmentation for protonated carboxylic acids.

  • m/z 142.08: This fragment corresponds to the loss of a neutral phenol molecule (C₆H₆O, 94.04 Da). This involves the cleavage of the ester C-O bond of the carbamate.

  • m/z 116.07: This prominent ion corresponds to the protonated proline molecule itself. This results from the cleavage of the N-C bond of the carbamate, a pathway well-documented for proline-containing peptides where cleavage N-terminal to proline is favored.

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they create a self-validating confirmation of the molecule's identity.

  • IR confirms the functional groups: The presence of the very broad O-H stretch and two distinct C=O bands immediately confirms that the molecule is a carboxylic acid with a second carbonyl-containing group (the carbamate).

  • MS confirms the mass and key substructures: The accurate mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻) confirms the elemental formula (C₁₂H₁₃NO₄). Fragmentation data, particularly the loss of phenol and the appearance of the proline ion (m/z 116), validates the presence of the phenoxycarbonyl group attached to a proline core.

  • NMR confirms the precise connectivity: ¹H and ¹³C NMR provide the final, detailed picture. The downfield carboxylic acid proton (~12 ppm) corroborates the IR and MS findings. The distinct aromatic signals confirm the phenoxy group, while the number, chemical shifts, and splitting patterns of the aliphatic signals confirm the structure of the pyrrolidine ring and its substitution pattern at the C-2 and N-1 positions. The correlation of all signals in 2D NMR experiments (like COSY and HSQC) would provide the ultimate, unambiguous proof of the proposed structure.

This integrated approach ensures that the structural assignment is not based on a single piece of evidence but is instead supported by a confluence of data from orthogonal analytical techniques, providing the highest level of confidence required in research and development.

References

  • Krishnakumar, V., & John, X. (2007). FT-IR, FT-RAMAN AND SERS SPECTRA OF L-PROLINE. Spectroscopy: An International Journal, 21(3-4), 141-149. Available at: [Link]

  • Biological Magnetic Resonance Bank. (n.d.). L-Proline at BMRB (bmse000047). University of Wisconsin-Madison. Available at: [Link]

  • Breci, L. A., Tabb, D. L., Yates, J. R., III, & Wysocki, V. H. (2003). Cleavage N-terminal to proline: analysis of a database of peptide tandem mass spectra. Analytical chemistry, 75(9), 1963–1971. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) L-proline, (b) Fe3O4@L-proline, and (c) Fe3O4@L-proline-SO3H. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). L-Proline. PubChem Compound Database. Available at: [Link]

  • Wysocki, V. H., et al. (2003). Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. Department of Chemistry, The Ohio State University. Available at: [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

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Exploratory

A Theoretical Exploration of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid: A Guide for Researchers and Drug Development Professionals

Abstract This technical guide provides a comprehensive theoretical analysis of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, a proline derivative of significant interest in medicinal chemistry. While direct experimen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, a proline derivative of significant interest in medicinal chemistry. While direct experimental and theoretical data on this specific molecule are limited, this document synthesizes established principles from computational studies of analogous N-acylproline compounds to offer insights into its structural, electronic, and conformational properties. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of proline-based scaffolds. We will delve into the critical aspects of its molecular mechanics, including the nuanced interplay of pyrrolidine ring puckering, cis-trans isomerization of the N-acyl bond, and the influence of the phenoxycarbonyl substituent on the molecule's overall topology and reactivity.

Introduction: The Significance of the Proline Scaffold

The pyrrolidine ring, the core structure of the amino acid proline, is a ubiquitous and vital component in a vast array of biologically active molecules and pharmaceuticals.[1][2][3] Its unique cyclic structure imparts significant conformational constraints, influencing the secondary structure of peptides and proteins.[4][5] The five-membered ring's ability to adopt distinct puckered conformations, coupled with the relatively high propensity for cis-trans isomerization of the preceding peptide bond, makes proline a critical determinant of molecular shape and, consequently, biological function.[6][7][8][9] The N-substitution of the pyrrolidine ring offers a powerful avenue for modulating these conformational preferences and tailoring the physicochemical properties of the resulting molecule for specific therapeutic applications.[10][11][12] 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, with its N-phenoxycarbonyl group, presents an intriguing case study in how a bulky and electronically distinct substituent can influence the inherent conformational landscape of the proline scaffold.

Theoretical Methodology: A Framework for In Silico Analysis

To thoroughly investigate the theoretical underpinnings of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, a multi-faceted computational approach is warranted. Density Functional Theory (DFT) has emerged as a robust and reliable method for studying the structure, energetics, and spectroscopic properties of proline derivatives.[13][14][15][16][17][18]

Computational Protocol

A typical and effective computational workflow for analyzing this molecule would involve the following steps:

  • Geometry Optimization: Initial 3D structures of the possible conformers (e.g., cis/trans isomers and different ring puckers) would be built. These structures would then be optimized using a DFT functional, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)) to find the minimum energy geometries.[13]

  • Frequency Analysis: Vibrational frequency calculations are crucial to confirm that the optimized geometries correspond to true energy minima (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.[13]

  • Conformational Energy Analysis: Single-point energy calculations on the optimized conformers, potentially with a higher level of theory or a larger basis set, would be performed to determine their relative stabilities.

  • Solvation Effects: To mimic physiological conditions, the influence of a solvent (e.g., water) can be incorporated using implicit solvation models like the Polarizable Continuum Model (PCM).[6][19]

  • Electronic Property Analysis: Key electronic descriptors such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis can be calculated to understand the molecule's reactivity and intermolecular interaction potential.[14][20]

G cluster_0 Computational Workflow Initial Structure Generation Initial Structure Generation Geometry Optimization (DFT) Geometry Optimization (DFT) Initial Structure Generation->Geometry Optimization (DFT) Frequency Analysis Frequency Analysis Geometry Optimization (DFT)->Frequency Analysis Solvation Modeling (PCM) Solvation Modeling (PCM) Geometry Optimization (DFT)->Solvation Modeling (PCM) Conformational Energy Analysis Conformational Energy Analysis Frequency Analysis->Conformational Energy Analysis Electronic Property Analysis Electronic Property Analysis Conformational Energy Analysis->Electronic Property Analysis

Caption: A generalized computational workflow for the theoretical study of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid.

Conformational Landscape: Ring Puckering and Isomerization

The conformational flexibility of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid is primarily governed by two key factors: the puckering of the five-membered pyrrolidine ring and the cis-trans isomerization around the N-C(O) bond of the phenoxycarbonyl group.

Pyrrolidine Ring Puckering

The pyrrolidine ring is not planar and exists in puckered conformations to relieve steric strain. The two most common puckering modes are the "endo" (Cγ-endo) and "exo" (Cγ-exo) conformations, where the Cγ atom is displaced either towards or away from the carboxyl group, respectively.[4][21] The energy barrier between these two states is relatively low, allowing for rapid interconversion.[6] The presence of a substituent at the 4-position is known to influence the puckering preference.[4] While our target molecule is unsubstituted at this position, the bulky N-phenoxycarbonyl group can be expected to have a significant impact on the relative stability of the endo and exo puckers through steric interactions.

Cis-Trans Isomerization

The partial double-bond character of the N-C(O) bond restricts free rotation, leading to the existence of cis and trans isomers.[9][22] The energy barrier for this isomerization is significant, making the process slow on the NMR timescale.[6] In N-acylprolines, the trans conformation is generally favored, but the cis conformer can be significantly populated, especially in polar solvents.[19][22] The phenoxycarbonyl group, with its steric bulk and electronic properties, will modulate the energy difference between the cis and trans isomers. Computational studies on N-acetyl-L-proline have shown that the trans isomer is more stable, and this preference is likely to be maintained in our target molecule.[19]

G cluster_0 Conformational Equilibria Cis_Endo Cis (Endo Pucker) Cis_Exo Cis (Exo Pucker) Cis_Endo->Cis_Exo Ring Flip Trans_Endo Trans (Endo Pucker) Cis_Endo->Trans_Endo Isomerization Trans_Exo Trans (Exo Pucker) Cis_Exo->Trans_Exo Isomerization Trans_Endo->Trans_Exo Ring Flip

Caption: Conformational equilibria in 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, illustrating the interplay between cis-trans isomerization and ring puckering.

Spectroscopic Properties: A Theoretical Perspective

Theoretical calculations can provide valuable insights into the interpretation of experimental spectroscopic data.

Vibrational Spectroscopy (IR)

DFT calculations can predict the vibrational frequencies and intensities of the molecule, aiding in the assignment of experimental IR spectra. Key vibrational modes to consider for 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid would include:

Vibrational ModeExpected Wavenumber (cm⁻¹)Notes
O-H stretch (Carboxylic acid)3300-2500 (broad)Characteristic of hydrogen-bonded dimers.
C=O stretch (Carbamic acid)1750-1730Influenced by the electronic effect of the phenoxy group.
C=O stretch (Carboxylic acid)1725-1700May overlap with the carbamic C=O stretch.
C-O stretch (Phenoxy)1250-1200Strong absorption.
Pyrrolidine ring vibrations1200-1000Complex series of bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformational dynamics of proline derivatives.[23][24][25][26][27] The cis and trans isomers can often be distinguished by the chemical shifts of the Cβ and Cγ carbons of the pyrrolidine ring.[9] Theoretical calculations of NMR chemical shifts, using methods like GIAO (Gauge-Including Atomic Orbital), can aid in the assignment of experimental spectra and provide a deeper understanding of the relationship between structure and chemical shift.[12]

Electronic Properties and Reactivity

The electronic properties of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid are crucial for understanding its reactivity and potential as a drug scaffold.

Frontier Molecular Orbitals (HOMO-LUMO)

The energies of the HOMO and LUMO are important indicators of a molecule's electron-donating and electron-accepting abilities, respectively. The HOMO-LUMO energy gap provides an estimate of the molecule's chemical stability and reactivity. For our target molecule, the HOMO is likely to be localized on the electron-rich phenoxy group, while the LUMO may be associated with the carbonyl groups.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (red/yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, the carbonyl oxygens and the oxygen of the phenoxy group are expected to be regions of high negative potential.

Implications for Drug Design and Development

The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs.[1][3][28][29][30][31] The conformational rigidity and stereochemical complexity of proline derivatives allow for the precise positioning of functional groups to interact with biological targets. The N-phenoxycarbonyl group in our target molecule introduces a significant lipophilic and aromatic moiety, which could enhance binding to hydrophobic pockets in proteins. Furthermore, the conformational preferences dictated by this group could be exploited to design molecules with specific three-dimensional shapes to achieve high target selectivity.

Conclusion

This technical guide has provided a theoretical framework for understanding the structural, conformational, and electronic properties of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid. By drawing upon established computational methodologies and the extensive literature on proline derivatives, we have outlined a comprehensive approach to characterizing this molecule. The insights gained from such theoretical studies are invaluable for guiding synthetic efforts, interpreting experimental data, and ultimately, for the rational design of novel therapeutics based on the versatile pyrrolidine scaffold.

References

  • Cho, H. S., et al. (2005). Ab initio conformational study of N-acetyl-L-proline-N',N'-dimethylamide: a model for polyproline. Biophysical Chemistry, 113(1), 93-101.
  • Jiang, F., & Xiong, W. (2013). The puckering free-energy surface of proline. The Journal of Chemical Physics, 138(12), 124107.
  • Venkatachalam, C. M., Price, B. J., & Krimm, S. (1974). Theoretical Analysis of Pyrrolidine Ring Puckering and the Conformational Energies of Proline and 5-Methylproline Dimers. Macromolecules, 7(2), 212–222.
  • Zondlo, N. J., et al. (2018). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Journal of the American Chemical Society, 140(42), 13823–13834.
  • Pandey, S., & Elber, R. (2020). A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. bioRxiv.
  • Sert, Y. (2024).
  • Peyghan, A. A., et al. (2014). Structural and electronic properties of pyrrolidine-functionalizedfullerenes.
  • Jiang, F., & Xiong, W. (2013). The puckering free-energy surface of proline.
  • Lin, S. Y., et al. (2020). Investigation of the cis–trans structures and isomerization of oligoprolines by using Raman spectroscopy and density functional theory calculations. Physical Chemistry Chemical Physics, 22(36), 20566–20576.
  • Greve, T., et al. (2018). Conformational isomers of N-acetylproline.
  • Bouklah, M., et al. (2006). DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones.
  • Kumar, S., & Singh, V. K. (2016). Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction.
  • Kang, Y. K., & Choi, C. H. (2004). Cis-trans isomerization and puckering of proline residue.
  • Schnitzer, T., et al. (2018). Crystal structure analysis of N-acetylated proline and ring size analogs. Research Collection.
  • Abdulrahmana, Z. I., & Al-Healy, A. F. (2021). DFT Analysis of Ions Conductivity of Proline in Certain Solvents: Calculation of Association Parameters.
  • Hamelberg, D., & McCammon, J. A. (2005). Structural insight into proline cis/trans isomerization of unfolded proteins catalyzed by the trigger factor chaperone. Journal of the American Chemical Society, 127(38), 13294–13300.
  • Barone, V., et al. (2023). DFT Meets Wave-Function Methods for Accurate Structures and Rotational Constants of Histidine, Tryptophan, and Proline. The Journal of Physical Chemistry A, 127(36), 7645–7654.
  • Wang, Y., et al. (2024).
  • Foley, M. K., & Croft, A. K. (2011). Proline-rich proteins--deriving a basis for residue-based selectivity in polyphenolic binding. SciSpace.
  • Ahmadi, R., et al. (2021). Evaluating Adsorption of Proline Amino Acid on the Surface of Fullerene (C60) and Carbon Nanocone by Density Functional Theory.
  • Kukharsky, R., et al. (2021). Comprehensive Analysis of Coupled Proline Cis–Trans States in Bradykinin Using ωBP-REMD Simulations.
  • De, S., & Kundu, S. (2021). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. International Journal of Molecular Sciences, 22(16), 8891.
  • Mykhailiuk, P., et al. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.
  • Nájera, C., & Sansano, J. M. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(40), 7354–7359.
  • Zúñiga-Núñez, D., et al. (2017). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data.
  • Forbes, C., et al. (2016). NMR spectra (amide region) of Ac-TYProxN-NH2 peptides containing...
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). Molecules, 29(5), 1158.
  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines.
  • Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. (2020). ACS Chemical Neuroscience, 11(21), 3568–3580.
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
  • Boonprab, A., et al. (2023). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. International Journal of Molecular Sciences, 24(14), 11608.
  • Fraser, J. S., et al. (2011). Alternate conformations found in protein structures implies biological functions: A case study using cyclophilin A. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(8), 1014–1022.
  • Murrali, M. G., et al. (2021). Exclusively heteronuclear NMR experiments for the investigation of intrinsically disordered proteins: focusing on proline residu. Journal of Biomolecular NMR, 75(6-7), 263–274.
  • Sibille, N., et al. (2013). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance in Chemistry, 51(7), 419–425.
  • Liu, G., et al. (1998). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546). Journal of Medicinal Chemistry, 41(20), 3857–3869.
  • Liu, G., et al. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. Journal of Medicinal Chemistry, 42(19), 3803–3811.
  • Sibille, N., et al. (2013). Fluorine NMR study of proline-rich sequences using fluoroprolines.

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Protocols & Analytical Methods

Method

Application Notes: The Strategic Use of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid in Solid-Phase Peptide Synthesis

Introduction: A Modern Tool for Peptide Architects In the intricate field of peptide synthesis, the precise, stepwise assembly of amino acids is paramount. Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Tool for Peptide Architects

In the intricate field of peptide synthesis, the precise, stepwise assembly of amino acids is paramount. Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, provides the robust framework for this process[1][2]. The success of SPPS hinges on the strategic use of temporary protecting groups for the α-amino (Nα) function of incoming amino acids, preventing unwanted polymerization and ensuring sequence fidelity.[3][4]

This guide focuses on 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid , more commonly known as N-Phenoxycarbonyl-L-proline . This compound is a proline derivative where the secondary amine of the pyrrolidine ring is protected by a phenoxycarbonyl (Phoc) group. Proline's unique cyclic structure is a powerful tool for peptide chemists, often used to introduce specific kinks or turns into a peptide's secondary structure, which can be critical for biological activity and receptor binding. The choice of its Nα-protecting group is therefore a key decision in the synthesis strategy. While the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) groups dominate the landscape, understanding the properties and application of alternatives like the phenoxycarbonyl group allows for expanded flexibility in complex synthetic challenges.

Scientific Principles: The Role of Nα-Protection

The core principle of SPPS is the sequential addition of Nα-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[1][3] Each cycle involves two key steps: the removal (deprotection) of the temporary Nα-protecting group from the terminal amino acid of the resin-bound peptide, followed by the coupling of the next Nα-protected amino acid.

The phenoxycarbonyl group functions as this temporary shield. Structurally, it is a carbamate, akin to the widely used Z (benzyloxycarbonyl) and Fmoc protecting groups. Its stability and cleavage conditions dictate its compatibility with a given SPPS strategy. Unlike the base-labile Fmoc group or the acid-labile Boc group, the phenoxycarbonyl group is typically cleaved under conditions of catalytic hydrogenation (e.g., H₂/Pd), a method that offers an orthogonal deprotection strategy in the presence of acid- and base-labile side-chain protecting groups. This orthogonality is a significant advantage, enabling selective deprotection schemes in the synthesis of complex or modified peptides.

Experimental Workflow and Mechanism

The incorporation of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid follows the general workflow of SPPS. The process begins with a solid support (resin) which is functionalized with a linker to which the first amino acid is attached. The synthesis then proceeds from the C-terminus to the N-terminus.

sp_ps_workflow cluster_resin Solid Support cluster_cycle SPPS Cycle Resin Resin Bead (e.g., Polystyrene) Deprotection Nα-Deprotection (Removal of Protecting Group) Resin->Deprotection Start with N-deprotected resin-bound peptide Wash1 Washing (e.g., DMF, DCM) Deprotection->Wash1 Exposes free amine Coupling Coupling (Activated N-Phoc-Proline) Wash1->Coupling Removes excess reagent Wash2 Washing Coupling->Wash2 Forms new peptide bond Wash2->Deprotection Prepares for next cycle Termination Final Cleavage & Deprotection Wash2->Termination After final coupling PurifiedPeptide PurifiedPeptide Termination->PurifiedPeptide Purified Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocols for Application

The following protocol provides a detailed methodology for the incorporation of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid into a peptide sequence using manual SPPS. This protocol assumes an Fmoc-based strategy for the other amino acids, leveraging the orthogonal nature of the Phoc group.

Protocol 1: Manual SPPS Coupling of N-Phenoxycarbonyl-L-proline
  • Resin Preparation:

    • Place the desired amount of Fmoc-deprotected peptide-resin in a suitable reaction vessel.

    • Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes. After swelling, drain the DMF.

  • Amino Acid Activation:

    • In a separate vial, dissolve 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid (3-5 equivalents relative to resin substitution) in a minimal amount of DMF.

    • Add an activating agent, such as HBTU (0.95 equivalents relative to the amino acid) or HATU.

    • Add a tertiary amine base, such as N,N-diisopropylethylamine (DIEA) (2 equivalents relative to the amino acid), to the activation mixture.

    • Allow the mixture to pre-activate for 1-5 minutes. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the swelled, drained resin.

    • Agitate the mixture at room temperature for 1-2 hours. The reaction can be monitored for completion.

  • Monitoring the Coupling (Optional but Recommended):

    • Perform a Kaiser test on a few resin beads to check for the presence of free primary amines.[1] Note: The Kaiser test will give a negative (red-brown) result for the secondary amine of proline after successful coupling. It is most useful for confirming the disappearance of the preceding primary amine.

  • Washing:

    • After the coupling reaction is complete, drain the reaction solution.

    • Wash the peptide-resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:

      • DMF (3 times)

      • Dichloromethane (DCM) (3 times)

      • DMF (3 times)

  • Proceeding to the Next Step:

    • The resin is now ready for the deprotection of the next Fmoc group in the sequence. The phenoxycarbonyl group on the newly added proline will remain intact during the piperidine treatment used for Fmoc removal.

Protocol 2: Cleavage of the Phenoxycarbonyl Group and from Resin

Final cleavage and deprotection depend on the overall strategy. If the Phoc group needs to be removed while the peptide is still on an acid-labile resin, catalytic hydrogenation is required. More commonly, the Phoc group is removed concurrently with cleavage from the resin and side-chain deprotection using strong acidolysis if benzyl-type side-chain protectors were used.

  • Method A: Catalytic Hydrogenation (Orthogonal Removal)

    • Suspend the peptide-resin in a suitable solvent like DMF, DCM, or MeOH.

    • Add a palladium catalyst (e.g., 10% Pd/C).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) for 2-12 hours.

    • Filter the reaction mixture through Celite to remove the catalyst and wash with the reaction solvent.

    • The N-terminus of the proline is now deprotected for further modification or cleavage.

  • Method B: Strong Acid Cleavage (Global Deprotection)

    • Wash the final peptide-resin with DCM and dry it under a vacuum.

    • Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used. A common cocktail is "Reagent K": 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[5]

    • Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Data Presentation and Comparative Analysis

The selection of a protecting group is a critical decision in SPPS. The table below compares the phenoxycarbonyl group with the two most common Nα-protecting groups.

FeaturePhenoxycarbonyl (Phoc) Fmoc (Fluorenylmethyloxycarbonyl) Boc (tert-Butoxycarbonyl)
Structure C₆H₅-O-CO-C₁₅H₁₁O₂-(CH₃)₃C-O-CO-
Cleavage Condition Catalytic Hydrogenation (H₂/Pd)Mild Base (e.g., 20% Piperidine in DMF)[6]Moderate Acid (e.g., TFA in DCM)[2][6]
Key Advantage Orthogonal to both acid- and base-labile groups.Mild deprotection conditions preserve acid-labile side-chain protecting groups.Robust, well-established chemistry, especially for long or difficult sequences.[7]
Key Disadvantage Requires a catalytic step which can be difficult to automate and may be incompatible with sulfur-containing residues.Piperidine can lead to side reactions like aspartimide formation.[8]Requires strong acids (HF, TFMSA) for final cleavage, which necessitates specialized equipment and can damage sensitive peptides.[3][9]

Safety and Handling

As a laboratory chemical, 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid requires careful handling.

  • Hazard Identification: Harmful if swallowed (Acute toxicity, Oral, Category 4) and causes serious eye damage (Category 1). It is also considered harmful to aquatic life.

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses/goggles and gloves.

    • Avoid inhalation of dust. Use in a well-ventilated area or fume hood.[10]

    • In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.

    • If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.

    • Wash skin thoroughly after handling.

    • Store in a tightly closed container in a dry, well-ventilated place.[11]

Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete and up-to-date information.

Conclusion

1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid represents a valuable, albeit specialized, tool for the peptide chemist. Its primary strength lies in the orthogonality of its deprotection scheme via catalytic hydrogenation, offering a strategic alternative to the more common Fmoc and Boc methodologies. This feature is particularly useful in the synthesis of complex peptides where selective deprotection is required for on-resin modifications, such as cyclization or branching. While not a direct replacement for standard protocols, understanding its application allows researchers and drug development professionals to design more versatile and elegant synthetic routes to novel and challenging peptide targets.

References

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences.
  • Safety Data Sheet for Picolinic Acid. (2024). Sigma-Aldrich.
  • Safety Data Sheet for Pyrrolidine. (2025). Sigma-Aldrich.
  • Introduction to Cleavage Techniques. (n.d.). Thermo Fisher Scientific.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.International Journal of Peptide and Protein Research, 36(4), 255-266.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group.YouTube.
  • Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS). (2025). BenchChem.
  • 1-(phenoxycarbonyl)pyrrolidine-2-carboxylic acid CAS 1161602-22-7 wiki. (n.d.). Guidechem.
  • Safety Data Sheet for Indole-2-carboxylic acid. (2025). Fisher Scientific.
  • Safety Data Sheet for L-Pyroglutamic Acid. (2018). Spectrum Chemical.
  • Safety Data Sheet for 1-Methyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid. (n.d.). AK Scientific, Inc.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2020). UCI Chemistry.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.Nature Protocols, 2(12), 3247-3256.
  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTec.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis.Molecular Biotechnology, 33(3), 239-254.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.PubMed.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Synpeptide.
  • Vagner, J., Qu, H., & Hruby, V. J. (2008). Introduction to Peptide Synthesis.Methods in Molecular Biology, 298, 9-41.

Sources

Application

experimental protocol for using 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid

An Application Note and Protocol for the Utilization of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid in Modern Synthesis Authored by: A Senior Application Scientist Abstract 1-(Phenoxycarbonyl)pyrrolidine-2-carboxyli...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Utilization of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid in Modern Synthesis

Authored by: A Senior Application Scientist

Abstract

1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, also known as N-Phenoxycarbonyl-L-proline (NPC-Pro), is a pivotal proline-based building block in synthetic chemistry. Its unique structure, incorporating a phenoxycarbonyl activating group on the proline nitrogen, renders it a stable, crystalline solid that serves as an advanced monomer for the synthesis of polypeptides and a versatile reagent for amide bond formation. This guide provides an in-depth exploration of its chemical properties, mechanism of action, and detailed, field-proven protocols for its synthesis and application, particularly in peptide chemistry. We address common challenges, offer troubleshooting insights, and present a framework for its safe and effective use in research and development settings.

Introduction: The Strategic Advantage of N-Phenoxycarbonyl-L-proline

Proline and its derivatives are fundamental components in drug design and materials science, prized for the unique conformational rigidity they impart to molecular structures.[1][2] 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid stands out as a significant advancement over traditional amino acid monomers used in polymerization, such as N-carboxyanhydrides (NCAs). While NCAs are highly reactive and effective, they are notoriously unstable and sensitive to moisture, complicating their storage and handling. NPC-Pro, by contrast, is a stable, isolable monomer, offering a significant logistical and practical advantage in the laboratory.[3]

The primary utility of NPC-Pro lies in its ability to undergo polycondensation to form poly(L-proline) or to be incorporated into peptide chains. This process is driven by the thermal elimination of phenol and carbon dioxide, a clean and efficient reaction pathway.[4] This characteristic makes it an attractive tool for chemists aiming to construct complex peptide architectures and other amide-containing molecules with high fidelity and operational simplicity.

Physicochemical Properties

A clear understanding of the compound's properties is essential for its effective use.

PropertyValueSource
CAS Number 1161602-22-7[5]
Molecular Formula C₁₂H₁₃NO₄[5]
Molecular Weight 235.24 g/mol [5][6]
Appearance White to off-white solid(General Observation)
pKa (Predicted) 3.84 ± 0.20

Core Principles: Synthesis and Mechanism of Action

The utility of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid is rooted in its synthesis and subsequent reactivity. It is typically prepared by the reaction of L-proline with a phenyl chloroformate or diphenyl carbonate, which installs the key N-phenoxycarbonyl group.

Synthesis of the Monomer

A facile and highly efficient method for synthesizing NPC monomers involves a two-phase reaction system, which circumvents the need for laborious purification techniques like column chromatography.[3] This approach enhances the accessibility of the monomer for widespread application.

Proline L-Proline r1 Aqueous Phase Proline->r1 Base Base (e.g., NaOH) Base->r1 PhOCOCl Phenyl Chloroformate in Organic Solvent r2 Organic Phase PhOCOCl->r2 NPC_Pro 1-(Phenoxycarbonyl)pyrrolidine- 2-carboxylic acid NaCl NaCl H2O H₂O Reaction Two-Phase Reaction Vessel r1->Reaction Interfacial Reaction r2->Reaction Workup Work-up Reaction->Workup Phase Separation & Acidification Workup->NPC_Pro Workup->NaCl Workup->H2O

Caption: Workflow for the facile two-phase synthesis of the NPC-Pro monomer.

Mechanism of Amide Bond Formation & Polymerization

The phenoxycarbonyl group serves as an excellent leaving group precursor. Upon heating in the presence of an initiator (like a primary amine) or another nucleophile, the carboxylic acid moiety is activated. The reaction proceeds via polycondensation, where the key steps involve the formation of an amide bond with the concomitant elimination of phenol and carbon dioxide.[4] This "self-activating" nature under thermal conditions is a hallmark of NPC monomers.

Monomer NPC-Pro Monomer (n units) Heat Heat (e.g., 60 °C) + Initiator (R-NH₂) Monomer->Heat 1. Initiation Intermediate Activated Intermediate Heat->Intermediate 2. Activation Polypeptide Polypeptide Chain -(Pro)n- Intermediate->Polypeptide 3. Polycondensation & Propagation Byproducts Byproducts: - Phenol - CO₂ Intermediate->Byproducts Elimination

Caption: Reaction pathway for the thermal polycondensation of NPC-Pro.

Detailed Application Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for critical parameters.

Protocol 1: Facile Synthesis of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid

This protocol is adapted from modern, simplified methods that enhance purity and yield without requiring chromatography.[3]

Materials & Reagents:

  • L-Proline

  • Sodium Hydroxide (NaOH)

  • Phenyl Chloroformate

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 2M solution

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Ice bath

Step-by-Step Methodology:

  • Aqueous Phase Preparation: In a 250 mL beaker, dissolve L-proline (e.g., 5.75 g, 50 mmol) in a solution of NaOH (2.0 g, 50 mmol) in 50 mL of deionized water. Cool the solution to 0-5 °C in an ice bath. Causality: The formation of the sodium salt of proline increases its solubility in the aqueous phase and deprotonates the amine, making it a more effective nucleophile.

  • Organic Phase Preparation: In a separate flask, prepare a solution of phenyl chloroformate (e.g., 8.6 g, 55 mmol) in 50 mL of DCM.

  • Interfacial Reaction: While vigorously stirring the aqueous proline salt solution in the ice bath, add the phenyl chloroformate solution dropwise over 30 minutes. Maintain the temperature below 10 °C. Continue stirring for an additional 2 hours at room temperature. Causality: Dropwise addition and controlled temperature prevent side reactions and uncontrolled exotherms. Vigorous stirring maximizes the interfacial surface area for the reaction to occur.

  • Work-up & Isolation: a. Transfer the reaction mixture to a separatory funnel. Separate the organic layer. b. Wash the organic layer twice with 50 mL of deionized water to remove any remaining inorganic salts. c. Acidify the aqueous layer from the initial separation to pH ~2 using 2M HCl. This will precipitate any product that remained in the aqueous phase. Extract this acidified aqueous layer twice with 30 mL portions of DCM. d. Combine all organic layers. Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation).

  • Final Product: The resulting white solid is 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid of high purity. Verify the structure using ¹H NMR spectroscopy if required.[6]

Protocol 2: Synthesis of a Proline-based Peptide via Condensation

This protocol details the use of NPC-Pro to form an amide bond with a primary amine, representative of a peptide coupling or polymerization initiation step.

Materials & Reagents:

  • 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid (NPC-Pro)

  • Primary amine (e.g., Benzylamine, as a model nucleophile)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Nitrogen or Argon gas supply

  • Schlenk flask or equivalent reaction vessel with condenser

  • Heating mantle or oil bath

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve NPC-Pro (e.g., 235 mg, 1.0 mmol) and the primary amine (e.g., benzylamine, 1.1 mmol) in 5 mL of anhydrous DMAc. Causality: Anhydrous conditions are crucial to prevent hydrolysis of the activated monomer. The inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture at elevated temperatures.

  • Thermal Condensation: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. The disappearance of the starting material and the appearance of a new, less polar spot (the amide product) indicates progress. Causality: Heat provides the activation energy needed for the condensation reaction and the elimination of phenol and CO₂.[4]

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Precipitate the product by adding the reaction mixture dropwise into a beaker of cold diethyl ether (e.g., 100 mL) with stirring. The polypeptide or amide product will typically precipitate while the phenol byproduct remains in solution. c. Collect the precipitate by vacuum filtration. d. Wash the solid product thoroughly with cold diethyl ether to remove residual phenol. e. Dry the product under high vacuum. Expert Insight: For stubborn phenol contamination, the crude product can be redissolved in a minimal amount of a suitable solvent (like methanol) and re-precipitated. Alternatively, for smaller molecules, purification via silica gel chromatography may be employed.

cluster_prep 1. Reaction Setup cluster_reaction 2. Thermal Condensation cluster_workup 3. Work-up & Purification Setup1 Dissolve NPC-Pro & Amine in anhydrous DMAc Setup2 Establish Inert Atmosphere (N₂ or Ar) Setup1->Setup2 Heat Heat mixture to 60-80 °C Setup2->Heat Monitor Monitor via TLC / LC-MS Heat->Monitor Cool Cool to Room Temp Monitor->Cool Precipitate Precipitate in cold Diethyl Ether Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash solid with Ether Filter->Wash Dry Dry under Vacuum Wash->Dry

Caption: Experimental workflow for peptide bond formation using NPC-Pro.

Safety & Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid: While specific hazard data is limited, it should be handled as a potentially irritating chemical. Avoid inhalation of dust and contact with skin and eyes.[7]

  • Phenyl Chloroformate: Highly corrosive and toxic. Reacts with water. Must be handled with extreme care under anhydrous conditions.

  • Pyrrolidine Derivatives: Can be flammable and cause severe skin and eye damage.[8]

  • Phenol: Toxic and corrosive. Can be absorbed through the skin. Handle with appropriate gloves. Waste containing phenol must be disposed of according to institutional guidelines.[9]

  • Storage: Store 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid in a tightly sealed container in a cool, dry place away from moisture.

Troubleshooting

IssueProbable CauseRecommended Solution
Low or No Reaction Insufficient temperature; moisture in the reaction; inactive amine.Ensure the reaction temperature is maintained. Use freshly dried, high-purity anhydrous solvents. Verify the quality of the amine nucleophile.
Incomplete Reaction Reaction time is too short; steric hindrance.Extend the reaction time and continue to monitor. For sterically hindered substrates, a higher temperature may be required, but monitor for potential side reactions.
Product Contaminated with Phenol Inefficient precipitation or washing.Repeat the precipitation step. Wash the filtered product extensively with cold diethyl ether. For persistent contamination, consider a solvent extraction or chromatography.
Low Yield Product loss during work-up; side reactions.Ensure efficient precipitation by using a large volume of cold anti-solvent. Minimize transfer losses. If side reactions are suspected (via LC-MS analysis), consider lowering the reaction temperature.

Conclusion

1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid provides a robust and highly practical platform for the synthesis of proline-containing peptides and amides. Its superior stability compared to traditional monomers like NCAs simplifies handling and storage, while its thermal condensation chemistry offers a clean and efficient reaction pathway. By following the detailed protocols and leveraging the expert insights provided in this guide, researchers can effectively integrate this versatile building block into their synthetic strategies, advancing projects in drug discovery, materials science, and beyond.

References

  • Feng, H., Fabrizi, J., Li, J., & Mayer, C. (2022). Synthesis of Polypeptides with Activated Amino Acid Monomers. Encyclopedia.pub. [Link]

  • Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. (n.d.). ResearchGate. Retrieved from [Link]

  • Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. (2014). Polymer Chemistry. [Link]

  • 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid. (n.d.). 1PlusChem LLC. Retrieved from [Link]

  • 1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid. (n.d.). Xidi Reagent. Retrieved from [Link]

  • Derivatives of l-proline, their preparation and their biological uses. (1993).
  • Method for removing impurities
  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Practical N-to-C peptide synthesis with minimal protecting groups. (2020). PubMed Central. [Link]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. (2021). PubMed Central. [Link]

  • Preparation method for pyrrolidine-2-carboxylic acid derivatives. (2014).
  • Weak acid-catalyzed pyrrolidone carboxylic acid formation from glutamine during solid phase peptide synthesis. Minimization by rapid coupling. (1982). PubMed. [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Proline Analogues in Drug Design: Current Trends and Future Prospects. (2024). PubMed. [Link]

  • Preparation method for pyrrolidine-2-carboxylic acid derivatives. (2016).
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). PubMed Central. [Link]

  • Amide formation from carboxylic acid derivatives. (2023). YouTube. [Link]

  • Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. (2022). RSC Publishing. [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. Retrieved from [Link]

  • A Field Guide to Optimizing Peptoid Synthesis. (2022). ACS Publications. [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. (2023). MDPI. [Link]

  • A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. (2020). PubMed Central. [Link]

  • Synthesis of Functionalized Proline-Derived Azabicycloalkane Amino Acids and Their Applications in Drug Discovery: Recent Advances. (2022). ResearchGate. Retrieved from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. [Link]

  • Pyrrolidine-2-carboxylic acid (L-Proline). (2005). ResearchGate. Retrieved from [Link]

Sources

Method

1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid coupling reaction conditions

An Application Guide to Amide Bond Formation with 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid Abstract 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, also known as N-Phenoxycarbonyl-L-proline, is a pivotal buildi...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Amide Bond Formation with 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid

Abstract

1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, also known as N-Phenoxycarbonyl-L-proline, is a pivotal building block in synthetic organic chemistry, particularly in the synthesis of peptidomimetics and complex molecules. The unique structural constraints of the proline scaffold, featuring a secondary amine integrated into a five-membered ring, introduce specific challenges to standard peptide coupling reactions, including steric hindrance and the potential for side reactions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal conditions and methodologies for the successful coupling of this reagent. We will explore the mechanistic basis for reagent selection, provide detailed, field-tested protocols, and offer insights into troubleshooting common issues.

Introduction: The Chemistry of N-Phenoxycarbonyl-L-proline

The proline residue imparts a rigid conformational constraint into peptide backbones, making it a crucial element in designing molecules with specific secondary structures. The N-phenoxycarbonyl group serves as a carbamate, an effective protecting group for the proline nitrogen that deactivates its nucleophilicity, allowing the carboxylic acid moiety to be selectively activated for amide bond formation.[1][2] Unlike the more common Boc or Fmoc groups, the phenoxycarbonyl group has its own distinct properties which must be considered during synthetic planning.

The primary challenge in coupling N-protected proline derivatives lies in the sterically hindered nature of the secondary amine and the potential for racemization at the alpha-carbon during carboxyl activation.[3][4] Therefore, the choice of coupling reagent, additives, base, and solvent is critical to achieving high yields and maintaining stereochemical integrity.

Core Principles of Carboxylic Acid Activation

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[5][6] Consequently, the reaction requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group, a process known as "activation".[7] This creates a highly electrophilic acyl species that is readily attacked by the nucleophilic amine partner.

Modern peptide synthesis relies on a variety of in-situ activating reagents that generate reactive intermediates, such as active esters, which then proceed to form the desired amide bond.[7]

Optimizing Coupling Reaction Conditions

A successful coupling reaction is a carefully balanced interplay of several key factors. The following section details the critical parameters and provides a rationale for their selection.

Coupling Reagents: The Engine of Amide Formation

The choice of coupling reagent is arguably the most important decision in the synthetic setup. Reagents are broadly classified into carbodiimides and onium salts (aminium/uronium and phosphonium).

  • Carbodiimides (e.g., DCC, DIC, EDC): These reagents, like N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC), were among the first to be widely adopted.[7][8] They function by dehydrating the carboxylic acid to form a reactive O-acylisourea intermediate. However, this intermediate is highly susceptible to racemization and can rearrange to a stable N-acylurea, terminating the reaction.[7] To mitigate these issues, carbodiimides are almost always used with nucleophilic additives.[3][9]

    • Note: The byproduct of DCC (dicyclohexylurea) is poorly soluble in most organic solvents, making it suitable for solution-phase synthesis where it can be filtered off, but problematic for solid-phase synthesis.[7][9] DIC forms a more soluble urea byproduct.[9]

  • Onium Salts (e.g., HBTU, HATU, PyBOP): These reagents have become the gold standard for efficient and low-racemization couplings. They are categorized as aminium/uronium salts (HBTU, HATU) or phosphonium salts (PyBOP). These reagents react with the carboxylic acid in the presence of a non-nucleophilic base to form active ester intermediates that are more stable and less prone to racemization than the O-acylisourea from carbodiimides.[6]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective for sterically hindered couplings, making it an excellent choice for proline derivatives.[8] Its reactivity stems from the formation of a highly reactive OAt ester.

    • Phosphonium salts like PyBOP are generally considered to result in cleaner reactions as they avoid a key side reaction associated with uronium salts: guanidinylation of the free N-terminal amine, which can terminate chain growth.

Data Presentation: Comparison of Common Coupling Reagents
ReagentReagent TypeAdditive RequiredKey Features & AdvantagesPotential Drawbacks
DIC CarbodiimideHOBt or HOAtCost-effective; soluble urea byproduct.[9]Higher risk of racemization without additives; O- to N-acyl migration.[7]
EDC CarbodiimideHOBt or HOAtWater-soluble reagent and byproduct, ideal for aqueous workups.[9]Similar racemization risk to DIC if used alone.
HBTU Aminium SaltNone (contains HOBt moiety)Widely used, efficient, and generates low racemization.[8][9]Potential for guanidinylation side reaction.
HATU Aminium SaltNone (contains HOAt moiety)Highly reactive, excellent for sterically hindered couplings.[8]Higher cost; potential for guanidinylation.
PyBOP Phosphonium SaltNone (contains HOBt moiety)High coupling efficiency; avoids guanidinylation side reaction.[8]Byproducts can sometimes complicate purification.
Additives: Guardians of Stereochemical Integrity

Additives such as 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) are crucial, especially when using carbodiimides. They act as nucleophilic traps, converting the initial highly reactive intermediate into a more stable active ester (OBt or OAt ester). This new intermediate is less prone to racemization and reacts efficiently with the amine component to form the peptide bond.[3][9] Onium salts like HATU and HBTU already incorporate the HOAt or HOBt moiety within their structure.

Base Selection: The Non-Nucleophilic Requirement

A tertiary amine base is required to deprotonate the carboxylic acid, facilitating its reaction with the coupling reagent, and to neutralize any acid salts present. The base must be non-nucleophilic to avoid competing with the desired amine coupling partner.

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base) and N-Methylmorpholine (NMM) are the most common choices.[7][8] Typically, 2-3 equivalents of base are used.

Solvents

The choice of solvent is critical for ensuring all reactants remain dissolved throughout the reaction.

  • N,N-Dimethylformamide (DMF) is the most common solvent for peptide coupling due to its excellent solvating properties and high polarity.[3]

  • Dichloromethane (DCM) can also be used, sometimes in combination with DMF.[3] It is essential to use anhydrous (dry) solvents to prevent hydrolysis of the activated intermediates.

Experimental Protocols & Workflows

The following protocols provide step-by-step methodologies for common coupling scenarios. All reactions should be conducted in an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Visualization: General Experimental Workflow

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up & Purification A Dissolve N-Phoc-Pro-OH (1.0 eq) in anhydrous DMF B Add Coupling Reagent (e.g., HATU, 1.0 eq) C Add Base (e.g., DIPEA, 2.0 eq) D Add Amine Component (1.0 - 1.2 eq) C->D Pre-activation (15-30 min) E Stir at RT (2-12 h) F Monitor by TLC/LC-MS G Aqueous Work-up (Dilute, Wash with Acid/Base/Brine) F->G Reaction Complete H Dry & Concentrate I Purify by Chromatography G Pro N-Phoc-Pro-OH (Carboxylic Acid) ActiveEster OAt Active Ester (Highly Electrophilic) Pro->ActiveEster Activation HATU HATU + Base Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral Nucleophilic Attack Amine R-NH2 (Nucleophile) Product Amide Product + HOAt Tetrahedral->Product Collapse & P-Transfer

Sources

Application

The Architect's Molecule: A Guide to 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid in VHL-Recruiting PROTAC Development

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. These heterobifunctional molecules are engineered to bring a target protein in...

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. These heterobifunctional molecules are engineered to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2] The choice of E3 ligase ligand is a critical determinant of a PROTAC's success. Among the most widely utilized E3 ligases is the von Hippel-Lindau (VHL) complex.[3][4][5] This guide provides an in-depth exploration of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid , a key building block for the synthesis of potent VHL ligands, and its application in the development of VHL-recruiting PROTACs.

The Strategic Advantage of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid in VHL Ligand Synthesis

The von Hippel-Lindau E3 ligase recruits its native substrate, the hypoxia-inducible factor 1α (HIF-1α), through a specific hydroxyproline recognition motif.[6] The development of small molecule VHL ligands that mimic this interaction has been a significant breakthrough for the PROTAC field.[3][6][7] 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid serves as a versatile and efficient starting material for the synthesis of these crucial VHL ligands.

The rationale for its use is rooted in its chemical architecture. The pyrrolidine-2-carboxylic acid core provides the foundational scaffold that mimics the critical proline residue of HIF-1α. The phenoxycarbonyl group at the 1-position serves a dual purpose: it acts as a protecting group for the secondary amine and as an activating group for subsequent amide bond formation, a common strategy in PROTAC synthesis.[5][8] This pre-activation streamlines the synthetic workflow, often leading to higher yields and purity in the coupling of the VHL ligand to the linker.

From Building Block to Warhead: Synthesis of a VHL Ligand

The journey from 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid to a linker-ready VHL ligand involves a series of well-established chemical transformations. The following protocol outlines a generalizable synthetic route.

Protocol 1: Synthesis of a Linker-Ready VHL Ligand

Objective: To synthesize a functionalized VHL ligand from 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, ready for conjugation to a linker.

Materials:

  • 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid

  • (2S,4R)-4-hydroxy-1-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)pyrrolidine-2-carboxylic acid (or a similar N-protected hydroxyproline derivative)

  • Amine-containing linker precursor (e.g., Boc-NH-PEG-amine)

  • Peptide coupling reagents (e.g., HATU, HBTU, COMU)[8]

  • Organic bases (e.g., DIPEA, Et3N)[8]

  • Anhydrous solvents (e.g., DMF, DCM)

  • Reagents for Boc deprotection (e.g., TFA in DCM)

  • Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Step-by-Step Procedure:

  • Amide Coupling to the Pyrrolidine Core:

    • Dissolve 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add a suitable peptide coupling reagent (e.g., HATU, 1.1 eq) and an organic base (e.g., DIPEA, 2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add the N-protected hydroxyproline derivative (1.0 eq) to the reaction mixture.

    • Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, perform an aqueous workup and purify the product by flash column chromatography.

  • Introduction of the Linker Attachment Point:

    • The phenoxycarbonyl group can be displaced by an amine-containing linker precursor.

    • Dissolve the product from Step 1 (1.0 eq) in a suitable solvent like DCM.

    • Add the amine-containing linker precursor (e.g., Boc-NH-PEG-amine, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).

    • Stir the reaction at room temperature until completion, as monitored by LC-MS.

    • Purify the resulting Boc-protected VHL ligand-linker conjugate by flash chromatography.

  • Final Deprotection:

    • Dissolve the Boc-protected conjugate in a solution of TFA in DCM (e.g., 20-50% TFA).

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent and TFA under reduced pressure to yield the final amine-functionalized VHL ligand, ready for coupling to the warhead-linker moiety.

Causality Behind Experimental Choices:

  • The choice of peptide coupling reagent can significantly impact reaction efficiency and minimize side reactions.[8] HATU is often preferred for its high efficiency and reduced racemization.

  • The use of a Boc-protected linker precursor allows for selective deprotection and subsequent coupling to the target protein ligand, providing a modular approach to PROTAC synthesis.[9]

  • Anhydrous conditions are crucial for the amide coupling steps to prevent hydrolysis of the activated carboxylic acid and coupling reagents.

PROTAC Assembly and Characterization: A Workflow

The synthesized VHL ligand is a key component in the assembly of the final PROTAC molecule. The following workflow outlines the general steps for PROTAC synthesis and characterization.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_characterization PROTAC Characterization VHL_ligand Amine-Functionalized VHL Ligand Coupling Amide Bond Formation (e.g., HATU, DIPEA) VHL_ligand->Coupling Warhead_linker Activated Warhead-Linker (e.g., with COOH) Warhead_linker->Coupling Purification Purification (HPLC) Coupling->Purification Ternary_complex Ternary Complex Formation (POI-PROTAC-VHL) Purification->Ternary_complex Synthesized PROTAC Biophysical Biophysical Assays (SPR, ITC, TR-FRET) Ternary_complex->Biophysical Cell_based Cell-Based Assays (Western Blot, DC50/Dmax) Ternary_complex->Cell_based Proteomics Proteomics (Degradation Specificity) Cell_based->Proteomics Ternary_Complex cluster_ubiquitination Ubiquitination Cascade POI Protein of Interest (POI) Binding Pocket Ub_transfer Ubiquitin Transfer POI->Ub_transfer Polyubiquitination VHL VHL E3 Ligase HIF-1α Binding Site E2_Ub E2~Ub PROTAC Warhead Linker VHL Ligand PROTAC:f0->POI:port Binds to POI PROTAC:f2->VHL:port Recruits VHL E2_Ub->Ub_transfer Degradation Proteasomal Degradation Ub_transfer->Degradation

Figure 2: The PROTAC-mediated formation of a ternary complex, leading to polyubiquitination and degradation of the target protein.

Quantitative Analysis of Ternary Complex Formation:

Several biophysical techniques can be employed to quantify the formation and stability of the ternary complex:

Technique Principle Key Parameters Measured
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.Kᴅ (dissociation constant), on/off rates
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.Kᴅ, ΔH (enthalpy), ΔS (entropy)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures energy transfer between a donor and acceptor fluorophore on the binding partners.Binding affinity, ternary complex formation in solution
Native Mass Spectrometry Analyzes intact protein complexes to determine their composition and stoichiometry.Confirmation of ternary complex formation and stoichiometry

Conclusion

1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid is a cornerstone building block in the development of VHL-recruiting PROTACs. Its strategic design facilitates a streamlined and efficient synthesis of potent VHL ligands. By understanding the chemical principles behind its application and employing rigorous characterization protocols, researchers can effectively leverage this molecule to create novel therapeutics that hijack the cellular protein degradation machinery. The continued innovation in the design and synthesis of PROTAC components, including versatile starting materials like the one discussed herein, will undoubtedly propel the field of targeted protein degradation towards new frontiers.

References

  • Galdeano, C. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews.
  • National Center for Biotechnology Information. (n.d.). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central.
  • Pérez-Peña, M. L., et al. (2021). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Cancers.
  • Promega Corporation. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: PROTAC Synthesis with VHL Ligands.
  • Gadd, M. S., et al. (2017). PROTAC-induced ternary complexes and their biophysical properties.
  • MDPI. (n.d.). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α.
  • Koehler, A., et al. (2019).
  • Taylor & Francis Online. (2024). A patent review of von Hippel-Lindau (VHL)
  • Enamine. (n.d.).
  • Buckley, D. L., et al. (2012). Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society.
  • Reaction Biology. (n.d.). VHL Ternary Complex PROTAC Assay Service.
  • ResearchGate. (n.d.). Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1 alpha Interaction.
  • Benchchem. (n.d.). The Formation of Ternary Complexes with PROTACs: An In-depth Technical Guide.
  • ACS Publications. (2023). VHL-Modified PROteolysis TArgeting Chimeras (PROTACs)
  • National Center for Biotechnology Information. (2024).
  • Mtoz Biolabs. (n.d.).
  • ScienceOpen. (2024).
  • Taylor & Francis Online. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
  • ResearchGate. (2025). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID.
  • National Center for Biotechnology Information. (2025).
  • National Institutes of Health. (2025). Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy.
  • Sigma-Aldrich. (n.d.). Design the Perfect PROTAC®.
  • MDPI. (n.d.). PROTAC Technology as a New Tool for Modern Pharmacotherapy.
  • Benchchem. (n.d.). Application Notes and Protocols for Acid-PEG3-C2-Boc in PROTAC Synthesis.
  • National Center for Biotechnology Information. (2022). An overview of PROTACs: a promising drug discovery paradigm. PMC.
  • Benchchem. (n.d.). Application Notes and Protocols for PROTAC Synthesis Using "Azido-PEG7-azide" Linker.
  • National Institutes of Health. (n.d.). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC)

Sources

Method

The Versatile Linker: A Guide to 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid in Advanced Chemical Synthesis

For Immediate Release This technical guide provides an in-depth exploration of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, a versatile building block increasingly employed as a linker in the synthesis of complex mo...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides an in-depth exploration of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, a versatile building block increasingly employed as a linker in the synthesis of complex molecules, particularly in the fields of drug discovery and chemical biology. This document offers detailed application notes and protocols for researchers, scientists, and drug development professionals, outlining its strategic use in constructing bifunctional molecules and other advanced chemical entities.

Introduction: The Strategic Advantage of a Proline-Based Linker

1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, also known as N-phenoxycarbonyl-L-proline, offers a unique combination of a rigid pyrrolidine scaffold and orthogonally reactive functional groups. The pyrrolidine ring imparts conformational constraint, a desirable feature in linker design for controlling the spatial orientation of linked moieties. The molecule presents two key points for chemical modification: a carboxylic acid for amide bond formation and a phenoxycarbonyl-protected secondary amine. This dual functionality allows for a stepwise and controlled approach to the synthesis of complex architectures.

The phenoxycarbonyl protecting group provides stability during the initial coupling reactions at the carboxylic acid terminus. Subsequently, its selective removal unmasks the secondary amine for further functionalization, making it an ideal component for creating bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs).[1][2] The strategic design of linkers is crucial in PROTAC development, influencing the molecule's ability to induce the formation of a stable ternary complex between a target protein and an E3 ligase.[2][3][4]

Core Applications and Methodologies

The primary application of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid is as a heterobifunctional linker building block.[5][6] The general workflow involves two key stages:

  • Amide Bond Formation: The carboxylic acid at the 2-position of the pyrrolidine ring is activated and coupled to a desired molecule, typically one containing a primary or secondary amine.

  • Deprotection and Further Functionalization: The N-phenoxycarbonyl group is cleaved to reveal the secondary amine, which can then be reacted with another molecule.

This sequential approach allows for the precise assembly of complex molecules where the proline-based linker bridges two distinct chemical entities.

Experimental Protocols

Part 1: Activation of the Carboxylic Acid and Amide Bond Formation

The coupling of the carboxylic acid of N-phenoxycarbonyl-L-proline to an amine can be challenging due to the steric hindrance of the N-substituted proline. Therefore, the choice of coupling reagents is critical for achieving high yields.

Recommended Coupling Reagents and Conditions:

Coupling ReagentAdditiveBaseSolventTemperatureTypical Reaction TimeNotes
HATU NoneDIPEA or NMMDMF, DCM0 °C to RT2-12 hoursHighly efficient for sterically hindered couplings.
HBTU HOBtDIPEA or NMMDMF, DCM0 °C to RT4-16 hoursA common and effective choice.
EDC·HCl HOBt or OxymaDIPEA or NMMDMF, DCM0 °C to RT12-24 hoursA cost-effective option, may require longer reaction times.
Acyl Fluoride (in situ) Cyanuric FluoridePyridineDCM0 °C to RT1-4 hoursEffective for particularly challenging or electron-deficient amines.[7]

HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU: (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), EDC·HCl: (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), HOBt: (Hydroxybenzotriazole), Oxyma: (Ethyl cyanohydroxyiminoacetate), DIPEA: (N,N-Diisopropylethylamine), NMM: (N-Methylmorpholine), DMF: (Dimethylformamide), DCM: (Dichloromethane), RT: (Room Temperature).

Detailed Protocol for Amide Coupling using HATU:

  • Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.

  • Activation: Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes.

  • Coupling: Cool the reaction mixture to 0 °C and add the amine-containing substrate (1.0-1.2 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Part 2: Cleavage of the N-Phenoxycarbonyl Protecting Group

The N-phenoxycarbonyl group is analogous to the widely used benzyloxycarbonyl (Cbz or Z) group and can be effectively removed under similar conditions, most notably through catalytic hydrogenation. This method offers mild and selective deprotection.

Recommended Deprotection Method: Catalytic Hydrogenation

CatalystHydrogen SourceSolventTemperaturePressureTypical Reaction Time
10% Palladium on Carbon (Pd/C) H₂ gasMethanol, Ethanol, Ethyl Acetate, THFRoom Temperature1 atm (balloon) to 50 psi2-16 hours
10% Palladium on Carbon (Pd/C) Formic Acid or Ammonium Formate (Transfer Hydrogenation)Methanol, EthanolRoom Temperature to 40 °CAtmospheric1-6 hours

Detailed Protocol for N-Phenoxycarbonyl Deprotection via Catalytic Hydrogenation:

  • Preparation: In a suitable reaction vessel, dissolve the N-phenoxycarbonyl protected proline derivative (1.0 equivalent) in a solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd relative to the substrate).

  • Hydrogenation:

    • Using H₂ gas: Purge the reaction vessel with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon) while stirring vigorously.

    • Using Transfer Hydrogenation: Add a hydrogen donor such as formic acid (5-10 equivalents) or ammonium formate (5-10 equivalents).[1]

  • Reaction: Stir the reaction at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected proline derivative. Further purification may be performed if necessary.

Causality Behind Experimental Choices:

  • Choice of Coupling Reagent: For sterically hindered N-protected proline, uronium-based reagents like HATU are often superior as they form a highly reactive activated ester intermediate, driving the reaction to completion with minimal side products.[8][9]

  • Orthogonal Protection: The phenoxycarbonyl group is stable to the mildly basic conditions used during HATU/HBTU coupling and the acidic/basic workup procedures.[10] It is also stable to the conditions used to remove many other protecting groups, allowing for orthogonal synthesis strategies.

  • Cleavage by Hydrogenation: Catalytic hydrogenation is a mild and efficient method for cleaving benzyloxycarbonyl (Cbz) and analogous protecting groups.[7] It proceeds with minimal risk of racemization and is compatible with a wide range of other functional groups that are not susceptible to reduction. Transfer hydrogenation offers a convenient alternative to using flammable hydrogen gas.[1]

Visualizing the Workflow

The following diagrams illustrate the key chemical transformations and the overall workflow for utilizing 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid as a linker.

G cluster_0 Part 1: Amide Bond Formation A 1-(Phenoxycarbonyl)pyrrolidine- 2-carboxylic acid C HATU, DIPEA DMF or DCM A->C B Amine-containing Molecule (R-NH2) B->C D Coupled Product C->D G cluster_1 Part 2: N-Phenoxycarbonyl Deprotection E Coupled Product (N-Phenoxycarbonyl protected) F H2, Pd/C or Transfer Hydrogenation E->F G Deprotected Proline Linker F->G

Caption: Deprotection of the N-phenoxycarbonyl group.

G start Start: 1-(Phenoxycarbonyl)pyrrolidine- 2-carboxylic acid step1 Step 1: Amide Coupling (e.g., with HATU) start->step1 intermediate Intermediate: N-Protected Linker Conjugate step1->intermediate step2 Step 2: Deprotection (Catalytic Hydrogenation) intermediate->step2 final Final Product: Bifunctional Molecule step2->final

Caption: Overall synthetic strategy for creating a bifunctional molecule.

Conclusion and Future Perspectives

1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid is a valuable and versatile building block for the construction of complex molecular architectures. Its rigid proline scaffold and orthogonally protected functional groups enable a controlled and stepwise synthetic approach. The protocols outlined in this guide provide a robust framework for its application in diverse research areas, from the development of novel therapeutics like PROTACs to the synthesis of sophisticated probes for chemical biology. As the demand for precisely engineered molecules continues to grow, the strategic use of such well-designed linker building blocks will undoubtedly play an increasingly important role in advancing chemical synthesis.

References

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). National Institutes of Health. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. [Link]

  • Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds. (2017, January 18). Pacific Northwest National Laboratory. [Link]

  • Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. (n.d.). [Link]

  • Protecting Groups. (n.d.). [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.). National Institutes of Health. [Link]

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). PubMed. [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). [Link]

  • A new charge-tagged proline-based organocatalyst for mechanistic studies using electrospray mass spectrometry. (n.d.). Beilstein Journals. [Link]

  • Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. (n.d.). Royal Society of Chemistry. [Link]

  • Novel approaches for the rational design of PROTAC linkers. (2020, October 30). Open Exploration Publishing. [Link]

  • ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning. (n.d.). MDPI. [Link]

  • Proline-Free Local Turn via N-Oxidation: Crystallographic and Solution Evidence for a Six-Membered N–O⋯H–N Ring. (2025, December 5). National Institutes of Health. [Link]

  • Novel deprotection method of Fmoc group under neutral hydrogenation conditions. (2009, March). PubMed. [Link]

  • Developments in peptide and amide synthesis. (n.d.). Luxembourg Bio Technologies. [Link]

  • Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions. (n.d.). MDPI. [Link]

  • Lignol Cleavage by Pd/C Under Mild Conditions and Without Hydrogen: A Role for Benzylic C H Activation? (2025, August 6). ResearchGate. [Link]

  • Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. (2020, February 1). MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. (2020, April 23). National Institutes of Health. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (n.d.). MDPI. [Link]

  • In situ deprotection and incorporation of unnatural amino acids during cell-free protein synthesis. (2013, May 17). PubMed. [Link]

Sources

Application

Application Notes and Protocols: 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid for N-Protection of Proline

Introduction: The Unique Challenge of Proline in Peptide Synthesis In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and preserving the stereochemic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of Proline in Peptide Synthesis

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and preserving the stereochemical integrity of the final peptide. Proline, a unique secondary amino acid, presents a distinct set of challenges due to its cyclic structure, which influences peptide conformation and reactivity. The selection of an appropriate N-α-protecting group for proline is a critical decision that impacts coupling efficiency, prevents unwanted side reactions, and dictates the overall synthetic strategy. While traditional protecting groups like Boc and Fmoc are widely used, the exploration of alternative protecting groups is crucial for expanding the synthetic chemist's toolkit, especially when dealing with complex or sensitive peptide sequences.[1]

This guide provides a comprehensive overview of 1-(phenoxycarbonyl)pyrrolidine-2-carboxylic acid, also known as N-phenoxycarbonyl-L-proline (Phoc-Pro-OH), as a versatile reagent for the N-protection of proline. We will delve into its synthesis, the mechanism of protection, detailed experimental protocols, and a comparative analysis with other common protecting groups.

The Phenoxycarbonyl (Phoc) Protecting Group: A Strategic Choice

The phenoxycarbonyl (Phoc) group is a urethane-type protecting group that offers a unique combination of stability and selective cleavage conditions. Its stability to acidic conditions makes it an attractive alternative in synthetic strategies where acid-labile side-chain protecting groups are employed.

Chemical Properties and Stability

The Phoc group is generally stable to the acidic conditions used for the removal of Boc groups (e.g., trifluoroacetic acid) and the basic conditions for Fmoc removal (e.g., piperidine), offering valuable orthogonality in complex synthetic schemes.[1][2] This stability profile allows for the selective deprotection of other protecting groups in the presence of an N-Phoc-protected proline residue.

Synthesis of N-Phenoxycarbonyl-L-proline

N-Phenoxycarbonyl-L-proline can be readily synthesized from L-proline and phenyl chloroformate under Schotten-Baumann conditions.[3][4] This reaction involves the acylation of the secondary amine of proline with phenyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Mechanism: N-Phenoxycarbonylation

The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated secondary amine of proline acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate. The subsequent loss of the chloride leaving group, facilitated by the basic conditions, yields the N-phenoxycarbonyl-proline product.

N-Phenoxycarbonylation Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Proline L-Proline Intermediate Intermediate Proline->Intermediate Nucleophilic Attack Phenylchloroformate Phenyl Chloroformate Phenylchloroformate->Intermediate PhocProline N-Phenoxycarbonyl-L-proline Intermediate->PhocProline Loss of Cl- HCl HCl Intermediate->HCl

Caption: Mechanism of N-Phenoxycarbonylation.

Detailed Experimental Protocol: N-Protection of L-Proline

This protocol details the synthesis of N-phenoxycarbonyl-L-proline from L-proline and phenyl chloroformate.

Materials
  • L-Proline

  • Phenyl chloroformate

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure
  • Dissolution of L-Proline: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-proline (1 equivalent) in a 1M aqueous solution of sodium carbonate (2.5 equivalents). Cool the solution to 0 °C in an ice bath.

  • Addition of Phenyl Chloroformate: While vigorously stirring the cooled proline solution, slowly add phenyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the aqueous layer with dichloromethane (2 x 50 mL) to remove any unreacted phenyl chloroformate and phenol.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic extracts and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation and Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • The crude N-phenoxycarbonyl-L-proline can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white solid.

Summary of Reaction Parameters
ParameterValue/ConditionNotes
Stoichiometry
L-Proline1 eq
Phenyl Chloroformate1.1 eqA slight excess ensures complete reaction.
Sodium Carbonate2.5 eqActs as a base to neutralize HCl.
Reaction Conditions
Temperature0 °C to Room Temp.Initial cooling controls the exothermic reaction.
Reaction Time2-4 hoursMonitor by TLC for completion.
Workup
pH Adjustment2-3To protonate the carboxylic acid for extraction.
Expected Yield 85-95%After purification.

Deprotection of the N-Phoc Group

The N-Phoc group can be cleaved under specific conditions, which provides its utility in orthogonal synthetic strategies.

Deprotection Protocol

Cleavage of the N-Phoc group is typically achieved by catalytic hydrogenolysis.

  • Dissolution: Dissolve the N-Phoc protected peptide in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10% w/w).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Advantages and Disadvantages of Phoc Protection for Proline

The choice of a protecting group is a critical aspect of peptide synthesis strategy.[1]

FeatureN-Phenoxycarbonyl (Phoc)N-BocN-Fmoc
Stability Stable to mild acid and base.Acid-labile.[5]Base-labile.[6]
Deprotection Catalytic hydrogenolysis.Strong acid (e.g., TFA).[5]Base (e.g., piperidine).[6]
Orthogonality Orthogonal to Boc and Fmoc.[2]Orthogonal to Fmoc and Z.Orthogonal to Boc and Z.[6]
Advantages - Useful in syntheses with acid- or base-sensitive residues.- Orthogonality allows for complex synthetic routes.- Well-established in SPPS.- Generally high coupling efficiency.- Mild deprotection conditions.- Widely used in SPPS.
Disadvantages - Requires catalytic hydrogenolysis for removal, which may not be compatible with other functional groups (e.g., Cys, Met).- Repeated acid treatment can degrade sensitive peptides.- Base-labile side-chain protecting groups cannot be used.

Application in Solid-Phase Peptide Synthesis (SPPS)

N-Phoc-proline can be a valuable building block in solid-phase peptide synthesis (SPPS), particularly in Fmoc-based strategies where an orthogonal protecting group is desired for specific modifications. Its stability to piperidine allows for its incorporation into a peptide chain, with subsequent selective deprotection of the Phoc group on-resin if required for side-chain modifications or peptide cyclization.

SPPS Workflow with Phoc-Proline Resin Resin Attach_AA1 Attach First Fmoc-AA Resin->Attach_AA1 Deprotection1 Fmoc Deprotection (Piperidine) Attach_AA1->Deprotection1 Coupling_AA2 Couple Second Fmoc-AA Deprotection1->Coupling_AA2 Deprotection2 Fmoc Deprotection (Piperidine) Coupling_AA2->Deprotection2 Couple_Phoc_Pro Couple Phoc-Pro-OH Deprotection2->Couple_Phoc_Pro Elongation Continue Peptide Elongation Couple_Phoc_Pro->Elongation Phoc_Deprotection Selective Phoc Deprotection (H₂/Pd/C) Elongation->Phoc_Deprotection Modification On-Resin Modification Phoc_Deprotection->Modification Cleavage Final Cleavage from Resin (TFA) Modification->Cleavage

Caption: Workflow for SPPS using Phoc-Proline.

Troubleshooting

  • Incomplete reaction during N-protection: Ensure vigorous stirring to maintain proper mixing of the biphasic system. Check the quality of the phenyl chloroformate, as it can degrade over time.

  • Low yield: Inefficient extraction during workup can lead to product loss. Ensure the aqueous layer is thoroughly extracted with ethyl acetate after acidification.

  • Incomplete deprotection: The catalyst may be inactive. Use fresh Pd/C. Ensure the system is properly flushed with hydrogen.

Conclusion

1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid provides a valuable strategy for the N-protection of proline, offering orthogonality to the commonly used Boc and Fmoc protecting groups. The straightforward synthesis via a Schotten-Baumann reaction and the specific deprotection conditions using catalytic hydrogenolysis make it a useful tool for the synthesis of complex peptides and for applications requiring selective on-resin modifications. By understanding the principles and protocols outlined in this guide, researchers can effectively incorporate N-Phoc-proline into their peptide synthesis workflows to address unique synthetic challenges.

References

  • ResearchGate. (n.d.). Facile synthesis of N -phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. Request PDF. [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-[3-[[(phenoxy)carbonyl]thio]butanoyl]-L-proline. [Link]

  • The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

  • Albericio, F., & Garcı́a-Martı́n, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • LifeTein. (n.d.). Basic Peptides synthesis introduction. [Link]

  • Polymer Chemistry (RSC Publishing). (n.d.). Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455–2504. [Link]

  • MDPI. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?[Link]

  • GenScript. (n.d.). Fmoc Deprotection. [Link]

Sources

Method

analytical methods for 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid

An Expert's Guide to the Analytical Characterization of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid Introduction 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid is a proline derivative that serves as a valuable chi...

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Analytical Characterization of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid

Introduction

1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid is a proline derivative that serves as a valuable chiral building block in synthetic organic chemistry and drug discovery. The precise control and confirmation of its purity, identity, and stability are paramount for its successful application in synthesizing more complex molecules. The presence of multiple functional groups—a carboxylic acid, a carbamate, and an aromatic ring—necessitates a multi-technique approach for comprehensive analysis.

This document provides a suite of detailed application notes and protocols designed for researchers, quality control analysts, and drug development professionals. We will move beyond simple procedural lists to explain the scientific rationale behind the choice of specific instruments, reagents, and parameters. The methods described herein are designed to be self-validating, ensuring robust and reproducible results for purity assessment, structural elucidation, and quantitative analysis.

Physicochemical Properties

A foundational understanding of the analyte's properties is critical for method development. The key physicochemical characteristics of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid are summarized below.

PropertyValueSource
CAS Number 1161602-22-7[1][2]
Molecular Formula C₁₂H₁₃NO₄[1][2]
Molecular Weight 235.23 g/mol [1][2]
Canonical SMILES C1CC(N(C1)C(=O)OC2=CC=CC=C2)C(=O)O[1]
Predicted pKa 3.84 ± 0.20[1]

Part 1: Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are the cornerstone for determining the purity of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle of Method: Reversed-Phase HPLC (RP-HPLC) is the method of choice for this molecule. The stationary phase, typically a C18 (octadecylsilane) bonded silica, is non-polar, while the mobile phase is polar. The analyte, possessing both non-polar (phenoxy group) and polar (carboxylic acid) characteristics, will partition between these two phases. By gradually increasing the organic solvent content of the mobile phase (gradient elution), we can effectively elute the analyte and separate it from potential impurities that differ in polarity. The inclusion of an acid in the mobile phase is crucial; it suppresses the ionization of the carboxylic acid group (pKa ≈ 3.84), ensuring a single, un-ionized form of the analyte interacts with the stationary phase. This results in sharper, more symmetrical peaks and reproducible retention times.

Experimental Protocol: RP-HPLC

  • Instrumentation & Columns:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents and Sample Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm. This wavelength is chosen as it provides a good response for the aromatic phenoxy group, which is the primary chromophore.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

Data Presentation: Expected HPLC Results

ParameterExpected ValueRationale
Retention Time (t_R) ~12-15 minDependent on the specific system, but expected in the mid-range of the gradient.
Peak Tailing Factor 0.9 - 1.5Values in this range indicate good peak symmetry.
Purity (% Area) >98% (typical)Calculated from the relative peak areas in the chromatogram.

Workflow Visualization: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent (1 mg/mL) A->B C Filter (0.45 µm) B->C D Inject 10 µL C->D E C18 Column Separation (Gradient Elution) D->E F UV Detection (254 nm) E->F G Integrate Peaks F->G H Calculate % Area Purity G->H

Caption: Workflow for HPLC purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Principle of Method: LC-MS couples the separation power of HPLC with the mass-resolving capability of mass spectrometry, providing an orthogonal method for identity confirmation. For this analyte, Electrospray Ionization (ESI) is the ideal ionization technique as it is a soft method suitable for polar, thermally labile molecules. Analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes is recommended. The negative ion mode is often more sensitive for carboxylic acids due to the facile loss of the acidic proton. This method is invaluable for confirming the molecular weight of the main peak and for identifying unknown impurities by their mass-to-charge ratio (m/z).

Experimental Protocol: LC-MS

  • Instrumentation:

    • LC-MS System: An HPLC or UPLC system coupled to a single quadrupole or Time-of-Flight (TOF) mass spectrometer with an ESI source.

  • LC Conditions:

    • Use the same column and gradient as the HPLC method. The use of volatile buffers like formic acid is mandatory for MS compatibility.

  • MS Conditions:

    • Ionization Mode: ESI, Positive and Negative.

    • Scan Range: m/z 100 - 500.

    • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

    • Drying Gas (N₂) Flow: 10 L/min.

    • Drying Gas Temperature: 350 °C.

Data Presentation: Expected LC-MS Results

Ion ModeAdductCalculated m/zObserved m/z
ESI Positive[M+H]⁺236.0863~236.1
ESI Negative[M-H]⁻234.0717~234.1

Workflow Visualization: LC-MS Analysis

LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis LC_Inject Inject Sample LC_Sep C18 Column Separation LC_Inject->LC_Sep MS_ESI Electrospray Ionization (ESI+/ESI-) LC_Sep->MS_ESI MS_Analyze Mass Analyzer (Scan m/z 100-500) MS_ESI->MS_Analyze MS_Detect Detector MS_Analyze->MS_Detect Data_TIC Total Ion Chromatogram MS_Detect->Data_TIC Data_EIC Extract Ion m/z (236.1 & 234.1) Data_TIC->Data_EIC Data_Confirm Confirm Molecular Weight Data_EIC->Data_Confirm

Caption: Workflow for LC-MS identity confirmation.

Part 2: Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide definitive confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Method: NMR spectroscopy is the most powerful tool for unambiguous structural determination. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR identifies all unique carbon atoms in the molecule.

Experimental Protocol: NMR

  • Instrumentation:

    • NMR Spectrometer: 400 MHz or higher field strength.

  • Sample Preparation:

    • Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent, such as DMSO-d₆ or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred as it readily dissolves the sample and allows for the observation of the acidic proton.

Data Interpretation: Expected NMR Chemical Shifts

NucleusPredicted δ (ppm)MultiplicityAssignmentRationale
¹H 10.0 - 13.0broad singlet-COOHThe acidic proton is highly deshielded and often exchanges, leading to a broad signal.[3][4]
¹H 7.0 - 7.5multipletAr-HProtons on the phenoxy aromatic ring.
¹H 4.3 - 4.6multipletH-2 (α-CH)The proton alpha to both the nitrogen and the carboxylic acid is significantly deshielded.
¹H 1.8 - 2.4multipletPyrrolidine -CH₂-Protons on the pyrrolidine ring.
¹³C 170 - 180singlet-C OOHCarboxylic acid carbonyl carbon.[3]
¹³C 150 - 155singletN-C (=O)-OCarbamate carbonyl carbon.
¹³C 150 - 152singletAr-C (ipso)Aromatic carbon attached to the carbamate oxygen.
¹³C 120 - 130singletAr-CHAromatic carbons bearing protons.
¹³C 58 - 62singletC-2 (α-CH)Pyrrolidine carbon attached to the carboxyl group.
¹³C 20 - 50singletPyrrolidine -CH₂-Aliphatic carbons of the pyrrolidine ring.
Infrared (IR) Spectroscopy

Principle of Method: IR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds to vibrate. For this molecule, we expect to see distinct absorptions for the O-H of the acid, the two different C=O bonds, and the aromatic ring. The O-H stretch of a carboxylic acid is particularly diagnostic due to its extreme broadness caused by strong hydrogen bonding.[5][6]

Experimental Protocol: IR

  • Instrumentation:

    • Fourier-Transform Infrared (FTIR) Spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact and collect the spectrum.

Data Interpretation: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2500 - 3300Broad, StrongO-H stretchCarboxylic Acid (-COOH)[3][5]
~1760Strong, SharpC=O stretchCarbamate (-O-C=O)
~1710Strong, SharpC=O stretchCarboxylic Acid (-COOH)[7]
1450 - 1600MediumC=C stretchAromatic Ring
1200 - 1320StrongC-O stretchCarboxylic Acid, Carbamate

Summary and Best Practices

A multi-faceted analytical approach is essential for the complete characterization of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid.

  • For Routine Purity Checks: RP-HPLC with UV detection is the most efficient and robust method.

  • For Identity Confirmation: LC-MS provides unequivocal molecular weight data, complementing the retention time from HPLC.

  • For Definitive Structural Proof: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the precise molecular architecture.

  • For Quick Functional Group Verification: FTIR is a fast and effective tool to ensure the key functional groups are present.

Best Practices for All Methods:

  • Always use high-purity solvents and reagents (HPLC or MS grade).

  • Perform system suitability tests before sample analysis to ensure the instrumentation is performing correctly.

  • Use calibrated analytical balances for accurate sample preparation.

  • Maintain detailed records of all experimental parameters and results for traceability.

References

  • Google Patents. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • MDPI. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Available from: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • Google Patents. WO2014206257A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • University of Calgary. Carbonyl - compounds - IR - spectroscopy. Available from: [Link]

  • ResearchGate. One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine. Available from: [Link]

  • 1PlusChem LLC. 1161602-22-7 | 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid. Available from: [Link]

  • ResearchGate. Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Available from: [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Detection of pyrrolidone carboxylic acid. Available from: [Link]

  • Oregon State University. CH 336: Carboxylic Acid Spectroscopy. Available from: [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]

Sources

Application

purification techniques for 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid products

An Application Guide to the Purification of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid Abstract This comprehensive application note provides detailed protocols and technical insights for the purification of 1-(Phen...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid

Abstract

This comprehensive application note provides detailed protocols and technical insights for the purification of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid (Poc-Pro-OH), a crucial N-protected amino acid derivative used in peptide synthesis and pharmaceutical development. Addressing the needs of researchers and drug development professionals, this guide covers fundamental purification strategies including extractive work-up, crystallization, and column chromatography. The methodologies are presented with an emphasis on the underlying chemical principles to empower scientists to adapt and troubleshoot these techniques for optimal purity, yield, and scalability.

Introduction and Physicochemical Profile

1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, often abbreviated as Poc-Pro-OH, is an important building block in synthetic organic chemistry. The phenoxycarbonyl protecting group offers distinct stability and cleavage conditions compared to more common groups like Boc or Cbz. The successful synthesis of peptides or complex molecules using this intermediate is contingent on its purity. Common impurities originating from its synthesis—typically from L-proline and phenyl chloroformate—may include unreacted L-proline, diphenyl carbonate, and residual solvents.

A thorough understanding of the molecule's properties is the foundation for developing effective purification strategies.

Table 1: Physicochemical Properties of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid

PropertyValueSource
CAS Number 1161602-22-7[1][2]
Molecular Formula C₁₂H₁₃NO₄[1][2]
Molecular Weight 235.24 g/mol [1][2]
Appearance Typically a white to off-white solidGeneral Knowledge
pKa (Predicted) 3.84 ± 0.20[1]

The acidic nature of the carboxylic acid moiety (pKa ≈ 3.84) is the most critical property to exploit for purification, particularly in liquid-liquid extractions.

Strategic Approach to Purification

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity. The following workflow provides a general decision-making framework.

Purification_Workflow cluster_options Primary Purification Options start Crude Reaction Mixture extraction Aqueous Acid-Base Extraction start->extraction Dissolve in EtOAc wash Organic Phase Containing Product extraction->wash Isolate organic layer at pH ~2 dry Dry & Concentrate wash->dry crystallization Crystallization dry->crystallization High Yield / Scalable chromatography Silica Gel Chromatography dry->chromatography High Purity / Difficult Separations product Purified Poc-Pro-OH crystallization->product chromatography->product

Figure 1: Decision workflow for selecting a purification strategy for Poc-Pro-OH.

Protocol I: Extractive Work-up for Impurity Removal

Principle: This protocol leverages the acidic nature of the target compound. By adjusting the pH of an aqueous/organic system, Poc-Pro-OH can be selectively moved between phases. At a basic pH (>8), the carboxylic acid is deprotonated to its carboxylate salt, rendering it water-soluble and allowing for the removal of non-acidic organic impurities. Subsequently, acidifying the aqueous layer back to a low pH (~2) reprotonates the carboxylate, making the compound soluble again in an organic solvent like ethyl acetate.[3]

Audience: Suitable for a first-pass purification for any scale of synthesis.

Materials:

  • Crude reaction mixture

  • Ethyl acetate (EtOAc)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution or 10% citric acid solution[3]

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • pH paper or pH meter

Step-by-Step Methodology:
  • Dissolution: Dissolve the crude product in a suitable volume of ethyl acetate (e.g., 10 mL per gram of crude material).

  • Initial Wash: Transfer the solution to a separatory funnel and wash with deionized water to remove highly water-soluble impurities. Discard the aqueous layer.

  • Basic Extraction: Add 1 M NaOH solution to the separatory funnel. Shake vigorously and allow the layers to separate. Check the pH of the aqueous layer, ensuring it is >8. Drain the aqueous layer into a clean flask. Repeat this extraction 1-2 times to ensure all the acidic product has moved into the aqueous phase.

    • Expert Insight: The organic layer at this stage contains neutral impurities (e.g., diphenyl carbonate). This layer can now be discarded.

  • Acidification: Cool the combined basic aqueous extracts in an ice bath. Slowly add 1 M HCl or 10% citric acid while stirring until the pH is ~2.[3] A white precipitate of the product should form.

  • Product Re-extraction: Extract the acidified aqueous solution with fresh ethyl acetate (3x volumes). The protonated Poc-Pro-OH will move back into the organic phase.

  • Final Wash & Dry: Combine the organic extracts and wash once with brine to remove residual water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Validation:

  • TLC Analysis: Spot the initial crude material, the final product, and the discarded organic layer from step 3 on a silica TLC plate (e.g., eluting with 50:50 Hexane:EtOAc + 1% acetic acid). The final product spot should be significantly cleaner than the crude.

Protocol II: Purification by Crystallization

Principle: Crystallization is a highly effective technique for obtaining high-purity solid material, especially at a large scale. The process relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures. For related proline derivatives, solvent systems like ethanol/diethyl ether have been shown to be effective.[4]

Audience: Ideal for researchers needing large quantities of high-purity material after an initial extractive work-up.

Materials:

  • Poc-Pro-OH (post-extraction)

  • Ethanol

  • Diethyl ether or Hexanes (as anti-solvent)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Ice bath

  • Buchner funnel and filter paper

Step-by-Step Methodology: Anti-Solvent Crystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the Poc-Pro-OH in the minimum amount of a "good" solvent (e.g., warm ethanol) required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration to remove them.

  • Induce Crystallization: Allow the solution to cool to room temperature. Slowly add a "poor" or anti-solvent (e.g., diethyl ether or hexanes) dropwise while stirring until the solution becomes faintly turbid.

    • Expert Insight: The key is slow addition. Adding the anti-solvent too quickly will cause the product to "crash out" as an amorphous solid, trapping impurities.

  • Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature for several hours, then transfer to an ice bath or refrigerator (4°C) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Validation:

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • NMR Spectroscopy: A ¹H NMR spectrum should show clean peaks corresponding to the product structure with minimal or no impurity signals.

Protocol III: High-Purity Purification by Flash Chromatography

Principle: Flash column chromatography on silica gel is the method of choice for obtaining analytical-grade material or for separating impurities with very similar properties to the product.[5][6] Silica gel is a polar stationary phase. A mobile phase of intermediate polarity is used to elute the compounds. Due to the acidity of Poc-Pro-OH, peak tailing can be a significant issue. This is suppressed by adding a small amount of a volatile acid, like acetic acid, to the mobile phase to ensure the analyte remains fully protonated.

Audience: Scientists requiring very high purity material for sensitive applications (e.g., drug development, peptide synthesis).

Chromatography_Setup cluster_column Flash Chromatography Column cluster_collection Fraction Collection eluent Eluent (Hexane:EtOAc + 1% AcOH) sand_top Sand silica Silica Gel with Adsorbed Product sand_bottom Sand stopcock Stopcock fractions Fractions stopcock->fractions Elution

Figure 2: Schematic of a flash chromatography setup for purifying Poc-Pro-OH.

Materials:

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Acetic Acid (AcOH)

  • Chromatography column

  • Compressed air or pump for pressure

  • Test tubes or vials for fraction collection

  • TLC plates and chamber

Step-by-Step Methodology:
  • Solvent System Selection: Determine the optimal eluent system using TLC. A good starting point is a mixture of Hexane and Ethyl Acetate. A ratio that gives the product an Rf value of ~0.3 is ideal. Add ~1% acetic acid to the chosen solvent system to prevent peak tailing.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pour it into the column. Allow it to pack evenly under pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude or semi-purified product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin running the column, applying gentle pressure to achieve a steady flow rate. Collect fractions in separate test tubes.

  • Fraction Analysis: Monitor the elution process by spotting fractions onto TLC plates. Combine the fractions that contain the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure. The residual acetic acid can be removed by co-evaporation with a solvent like toluene.

Validation:

  • Analytical HPLC: This is the gold standard for purity assessment, capable of detecting impurities at very low levels.

  • Mass Spectrometry: Confirms the molecular weight of the purified product.

Conclusion

The purification of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid can be accomplished efficiently through a logical application of standard organic chemistry techniques. An initial acid-base extraction is a powerful and scalable first step to remove most neutral impurities. For bulk material, subsequent crystallization is recommended to achieve high purity and yield. For the highest purity standards required in pharmaceutical applications, flash column chromatography on silica gel, with an acidified eluent, provides an excellent and reliable method. By understanding the chemical principles behind each technique, researchers can confidently produce high-quality Poc-Pro-OH for their synthetic needs.

References

  • ResearchGate. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Retrieved from [Link]

  • National Institutes of Health. (2018). Redetermination of the solvent-free crystal structure of l-proline. Retrieved from [Link]

  • National Institutes of Health. (2022). N‐Terminal Selective C−H Azidation of Proline‐Containing Peptides: a Platform for Late‐Stage Diversification. Retrieved from [Link]

  • Impactfactor. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • Royal Society of Chemistry. (n.d.). Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. Retrieved from [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 1148-11-4 N-(Benzyloxycarbonyl)-L-proline Impurity. Retrieved from [Link]

  • PubMed. (n.d.). Normal phase high-performance liquid chromatography of pneumocandins: in situ modification of silica with L-proline to separate structural analogues. Retrieved from [Link]

  • 1PlusChem LLC. (n.d.). 1161602-22-7 | 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014206257A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • Google Patents. (n.d.). CN103333094B - Process method for crystallization purification of proline.
  • Royal Society of Chemistry. (n.d.). Efficient Amidation of Weak Amines: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity of N-(9, 10-dioxo-9, 10-dihydro anthracene-1-yl) carboxamide. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Enzymatic Reactions Involving 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid

Introduction: The Significance of N-Protected Proline Derivatives and Their Enzymatic Manipulation 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, an N-protected form of the crucial amino acid L-proline, represents a v...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Protected Proline Derivatives and Their Enzymatic Manipulation

1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, an N-protected form of the crucial amino acid L-proline, represents a versatile building block in synthetic organic chemistry and drug development. The phenoxycarbonyl (Phoc) group serves as a protecting moiety for the secondary amine of the proline ring, enabling regioselective reactions at other positions of the molecule. The strategic removal of this protecting group is a critical step in many synthetic pathways. While conventional chemical deprotection methods often require harsh conditions that can compromise other sensitive functional groups within a molecule, enzymatic approaches offer a mild, selective, and environmentally benign alternative.

This guide provides an in-depth exploration of potential enzymatic reactions involving 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, with a focus on the hydrolytic cleavage of the N-phenoxycarbonyl group. We will delve into the classes of enzymes capable of catalyzing such transformations, drawing upon established principles of biocatalysis and evidence from analogous reactions. Detailed protocols for enzyme screening, reaction optimization, and product analysis are provided to empower researchers in harnessing the precision of enzymes for their synthetic needs.

Enzymatic Hydrolysis of the N-Phenoxycarbonyl Group: A Biocatalytic Deprotection Strategy

The central enzymatic reaction of interest for 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid is the hydrolysis of the carbamate bond, leading to the formation of L-proline, phenol, and carbon dioxide. This transformation is essentially a deprotection step.

Enzymatic Hydrolysis Substrate 1-(Phenoxycarbonyl)pyrrolidine- 2-carboxylic acid Enzyme Hydrolase (e.g., Lipase, Protease) Substrate->Enzyme Binding Products L-Proline + Phenol + CO2 Enzyme->Products Catalytic Hydrolysis

Caption: Enzymatic hydrolysis of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid.

Several classes of hydrolases are promising candidates for catalyzing this reaction, based on their known substrate specificities and catalytic mechanisms.

Candidate Enzyme Classes:
  • Lipases: These enzymes, particularly serine hydrolases like Candida antarctica Lipase B (CALB), are renowned for their broad substrate scope and ability to function in both aqueous and non-aqueous environments[1]. Their catalytic activity extends beyond the hydrolysis of lipids to include a variety of ester and amide bonds. Notably, CALB has been successfully employed in the enantioselective hydrolysis of N-Cbz-proline azolides, demonstrating its ability to accommodate N-protected proline derivatives in its active site[2]. The structural similarity between the benzyloxycarbonyl (Cbz) and phenoxycarbonyl (Phoc) groups makes lipases a prime candidate for investigation.

  • Proteases (Acylases): Certain proteases, such as penicillin acylases from Alcaligenes faecalis and Escherichia coli, have been shown to efficiently remove the N-benzyloxycarbonyl (Cbz) protecting group from various amino acids[3]. This capability for carbamate hydrolysis under mild conditions highlights their potential for the deprotection of N-phenoxycarbonyl-proline.

  • Prolidases: Prolidases are highly specific metalloenzymes that catalyze the hydrolysis of dipeptides with a C-terminal proline or hydroxyproline residue[4][5][6]. While their natural substrate is a peptide bond, the structural analogy of N-protected proline derivatives to the C-terminal portion of their substrates is significant. The observation that N-benzyloxycarbonyl-L-proline (Cbz-Pro) acts as a potent inhibitor of prolidase suggests a strong interaction with the enzyme's active site[7]. It is plausible that under specific conditions, or with engineered prolidases, this interaction could lead to hydrolysis rather than just inhibition.

Experimental Protocols

PART 1: Screening of Commercially Available Hydrolases for N-Phenoxycarbonyl Deprotection Activity

Objective: To identify commercially available enzymes capable of hydrolyzing the N-phenoxycarbonyl group from 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid.

Rationale: A broad screening approach is the most efficient way to identify a suitable biocatalyst. This protocol utilizes a selection of lipases and proteases with proven utility in biocatalysis. The reaction is monitored by HPLC to detect the formation of the product, L-proline.

Materials:

  • 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid (Substrate)

  • L-Proline (Product Standard)

  • Phenol (Product Standard)

  • Enzyme Panel (see Table 1)

  • Phosphate Buffer (50 mM, pH 7.0)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic Acid (TFA)

  • Microcentrifuge tubes (1.5 mL)

  • Thermomixer or shaking incubator

  • HPLC system with a C18 column

Table 1: Suggested Enzyme Panel for Initial Screening

Enzyme NameSource OrganismSupplier
Lipase B, immobilized (Novozym 435)Candida antarcticaSigma-Aldrich, Novozymes
Lipase from Pseudomonas cepaciaPseudomonas cepaciaSigma-Aldrich
Penicillin G AcylaseEscherichia coliSigma-Aldrich
α-ChymotrypsinBovine PancreasSigma-Aldrich
Subtilisin ABacillus licheniformisSigma-Aldrich
ProlidasePorcine KidneySigma-Aldrich

Protocol:

  • Prepare a Substrate Stock Solution: Dissolve 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid in a minimal amount of a water-miscible organic solvent (e.g., DMSO or acetonitrile) and then dilute with 50 mM phosphate buffer (pH 7.0) to a final concentration of 10 mM.

  • Set up Enzymatic Reactions: In a 1.5 mL microcentrifuge tube, combine:

    • 500 µL of the 10 mM substrate stock solution.

    • 5-10 mg of the respective enzyme (for immobilized enzymes, use a small scoop).

  • Control Reactions: Prepare two control reactions:

    • No-Enzyme Control: 500 µL of the 10 mM substrate stock solution without any enzyme.

    • Heat-Inactivated Enzyme Control: Add the enzyme to the buffer, heat at 95°C for 10 minutes, cool to room temperature, and then add the substrate stock solution.

  • Incubation: Incubate all tubes at 30°C with shaking (e.g., 250 rpm) in a thermomixer for 24 hours.

  • Reaction Quenching and Sample Preparation:

    • After 24 hours, stop the reaction by adding 500 µL of acetonitrile. For immobilized enzymes, remove them by centrifugation or filtration before adding the acetonitrile.

    • Centrifuge the tubes at 13,000 rpm for 5 minutes to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Method:

      • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase A: Water with 0.1% TFA

      • Mobile Phase B: Acetonitrile with 0.1% TFA

      • Gradient: 5% to 95% B over 15 minutes

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 210 nm and 270 nm (to detect proline and phenol, respectively)

    • Analysis: Inject the prepared samples. Compare the chromatograms of the enzymatic reactions to the control reactions. Look for a decrease in the substrate peak and the appearance of new peaks corresponding to the retention times of the L-proline and phenol standards.

Screening_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_incubation Incubation cluster_analysis Analysis Prep_Substrate Prepare Substrate Stock (10 mM) Setup_Enzyme Aliquot Substrate Prep_Substrate->Setup_Enzyme Add_Enzyme Add Enzymes (from panel) Setup_Enzyme->Add_Enzyme Setup_Controls Prepare Controls (No Enzyme, Heat-Inactivated) Setup_Enzyme->Setup_Controls Incubate Incubate at 30°C for 24h with shaking Add_Enzyme->Incubate Setup_Controls->Incubate Quench Quench Reaction (Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge HPLC HPLC Analysis (C18, UV 210/270 nm) Centrifuge->HPLC

Caption: Workflow for screening hydrolases for deprotection activity.

PART 2: Preparative Scale Enzymatic Deprotection of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid

Objective: To perform a larger-scale enzymatic deprotection to isolate the L-proline product.

Rationale: This protocol is designed for a gram-scale reaction based on a successful hit from the screening phase. It incorporates an extractive workup to separate the product (L-proline) from the byproduct (phenol) and any remaining substrate. Immobilized Candida antarctica Lipase B (Novozym 435) is used as a model enzyme due to its robustness and ease of recovery.

Materials:

  • 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid (e.g., 1.0 g)

  • Immobilized Candida antarctica Lipase B (Novozym 435) (e.g., 100 mg)

  • Phosphate Buffer (50 mM, pH 7.0)

  • Ethyl Acetate

  • Hydrochloric Acid (1 M)

  • Sodium Hydroxide (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Separatory Funnel

Protocol:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 1.0 g of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid in 100 mL of 50 mM phosphate buffer (pH 7.0). Gentle warming may be required for complete dissolution.

    • Add 100 mg of immobilized Candida antarctica Lipase B.

  • Incubation: Stir the reaction mixture at room temperature (or the optimal temperature determined from screening) for 48-72 hours. Monitor the reaction progress periodically by taking small aliquots and analyzing them by HPLC as described in the screening protocol.

  • Enzyme Recovery: Once the reaction has reached completion (or the desired conversion), filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with water and ethanol, dried, and potentially reused.

  • Product Isolation (Workup):

    • Transfer the filtrate to a separatory funnel.

    • Acidify the aqueous solution to pH 2 with 1 M HCl. This ensures that any remaining substrate and the phenol byproduct are protonated.

    • Extract the aqueous layer three times with ethyl acetate (3 x 50 mL). This will remove the phenol byproduct and any unreacted starting material into the organic phase.

    • Combine the organic layers and set them aside (this contains the byproducts).

    • The aqueous layer now contains the L-proline product as its hydrochloride salt.

  • Product Recovery:

    • Concentrate the aqueous layer under reduced pressure using a rotary evaporator to obtain the crude L-proline hydrochloride.

    • The crude product can be further purified by recrystallization or ion-exchange chromatography if necessary.

    • To obtain free L-proline, the aqueous solution can be neutralized to pH 7 with 1 M NaOH before concentration, or the isolated hydrochloride salt can be treated with a suitable base.

Data Interpretation and Troubleshooting

ObservationPossible CauseSuggested Solution
No product formationEnzyme is inactive under the tested conditions.- Vary the pH (e.g., test pH 5, 7, and 9).- Vary the temperature (e.g., test 30°C, 40°C, and 50°C).- Ensure the enzyme is from a reliable source and has been stored correctly.
Low conversion- Insufficient reaction time.- Enzyme inhibition by product or substrate.- Low enzyme activity.- Extend the incubation time and monitor at multiple time points.- Decrease the initial substrate concentration.- Increase the enzyme loading.
Multiple unexpected peaks on HPLC- Enzyme preparation is impure and contains other activities.- Non-specific degradation of the substrate.- Run a control with a heat-inactivated enzyme to see if the peaks persist.- Try a different, more purified enzyme preparation.

Conclusion

The enzymatic hydrolysis of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid presents a compelling green chemistry alternative to traditional deprotection methods. By leveraging the catalytic prowess of hydrolases such as lipases and proteases, researchers can achieve the selective cleavage of the N-phenoxycarbonyl group under mild conditions. The protocols outlined in this guide provide a systematic framework for identifying suitable biocatalysts and developing robust procedures for both analytical and preparative-scale applications. This approach not only enhances the efficiency and sustainability of synthetic routes involving proline derivatives but also opens avenues for the development of novel biocatalytic transformations in pharmaceutical and fine chemical industries.

References

  • Kitchener, R. L., & Grunden, A. M. (2012). Prolidase function in proline metabolism and its medical and biotechnological applications. Journal of Applied Microbiology, 113(2), 233–247.
  • Lupi, A., et al. (2012). Prolidase and prolidase deficiency: a review. Cellular and Molecular Life Sciences, 69(15), 2521–2533.
  • Lupi, A., et al. (2005). N-benzyloxycarbonyl-L-proline: an in vitro and in vivo inhibitor of prolidase. Journal of Cellular and Molecular Medicine, 9(2), 439–447.
  • Shcherbakova, T. A., et al. (2018). Specificity of Penicillin Acylases in Deprotection of N-Benzyloxycarbonyl Derivatives of Amino Acids.
  • Surazynski, A., et al. (2008). Prolidase, a potential enzyme target for melanoma: design of proline-containing dipeptide-like prodrugs. Drug Metabolism and Disposition, 36(1), 149–156.
  • Karna, P., et al. (2020). Current Understanding of the Emerging Role of Prolidase in Cellular Metabolism. International Journal of Molecular Sciences, 21(16), 5893.
  • Alcalde, M., et al. (2021). A New L-Proline Amide Hydrolase with Potential Application within the Amidase Process. International Journal of Molecular Sciences, 22(25), 13693.
  • Pavan, M., et al. (2020). Fast Cyclization of a Proline-Derived Self-Immolative Spacer Improves the Efficacy of Carbamate Prodrugs.
  • Llebaria, A., et al. (2004). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 69(3), 827–832.
  • Shibasaki, T., et al. (2000). Enzymatic production of trans-4-hydroxy-L-proline by regio- and stereospecific hydroxylation of L-proline. Applied and Environmental Microbiology, 66(3), 882–886.
  • Lin, C. H., & Lin, C. H. (2008). An efficient lipase-catalyzed enantioselective hydrolysis of (R,S)-azolides derived from N-protected proline, pipecolic acid, and nipecotic acid. Tetrahedron: Asymmetry, 19(2), 209–216.
  • Döbber, M., et al. (2009). Efficient protein depletion by genetically controlled deprotection of a dormant N-degron. EMBO Reports, 10(6), 644–649.
  • Chapman, R. N., & Tirrell, D. A. (2004). Enzymatic Protecting Group Techniques. In Linker Strategies in Solid-Phase Organic Synthesis. John Wiley & Sons, Ltd.
  • Knisatschek, H., & Bauer, K. (1986). Specific inhibition of post proline cleaving enzyme by benzyloxycarbonyl-Gly-Pro-diazomethyl ketone.
  • Forlani, G., & Funck, D. (2020). A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline. Frontiers in Plant Science, 11, 582026.
  • Gotor-Fernández, V., et al. (2016).
  • Musilek, K., et al. (2016). Proline-Based Carbamates as Cholinesterase Inhibitors. Molecules, 21(11), 1461.
  • Jaeger, K. E., & Reetz, M. T. (1998). Microbial lipases form versatile tools for biotechnology. Trends in Biotechnology, 16(9), 396–403.

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, also known as N-phenoxycarbonyl-L-proline, is a crucial intermediate in the synthesis of vari...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, also known as N-phenoxycarbonyl-L-proline, is a crucial intermediate in the synthesis of various pharmaceuticals and complex organic molecules. Its structural motif is found in a range of biologically active compounds, making its efficient and scalable production a topic of significant interest in medicinal and process chemistry.[1][2][3] This N-protected amino acid derivative serves as a stable and versatile building block, particularly in peptide synthesis and the construction of heterocyclic scaffolds.[4][5][6] The phenoxycarbonyl protecting group offers distinct advantages, including stability under various reaction conditions and specific deprotection methods that are orthogonal to other common protecting groups.[7]

This document provides a comprehensive guide to the scale-up synthesis of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, detailing a robust and reproducible protocol. It emphasizes the underlying chemical principles, safety considerations, and analytical quality control measures necessary for successful large-scale production.

Synthetic Approach: The Schotten-Baumann Reaction

The most common and industrially viable method for the synthesis of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid is the Schotten-Baumann reaction. This involves the acylation of the secondary amine of L-proline with phenyl chloroformate under basic conditions.

Reaction Scheme:

The reaction is typically carried out in a biphasic system or in an aqueous medium with a suitable base to neutralize the hydrochloric acid byproduct. The choice of base and solvent system is critical for optimizing yield and purity on a larger scale. A facile method utilizing a two-phase reaction has been developed to simplify purification, avoiding the need for column chromatography.[5][6]

Process Workflow Diagram

The following diagram illustrates the key stages involved in the scale-up synthesis of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid.

Scale_Up_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Drying cluster_qc Quality Control reagents Reagent Preparation - L-Proline Solution - Base Solution - Phenyl Chloroformate reaction_vessel Reaction Vessel (Controlled Temperature) reagents->reaction_vessel Charge addition Slow Addition of Phenyl Chloroformate stirring Vigorous Stirring addition->stirring Maintain quench Reaction Quenching stirring->quench Transfer extraction Solvent Extraction quench->extraction acidification Acidification to Precipitate Product extraction->acidification filtration Filtration & Washing acidification->filtration recrystallization Recrystallization filtration->recrystallization drying Vacuum Drying recrystallization->drying analysis Analytical Testing (NMR, IR, MS, Purity) drying->analysis Final Product

Sources

Method

Application Notes & Protocols: Synthesis of Proline-Based Urea Derivatives via 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid

Abstract This technical guide provides a comprehensive overview of the reaction between 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid (N-Phenoxycarbonyl-L-proline) and various amines to synthesize N-substituted ureido...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the reaction between 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid (N-Phenoxycarbonyl-L-proline) and various amines to synthesize N-substituted ureidoproline derivatives. This reaction is a robust and efficient method for introducing a urea moiety onto the proline scaffold, a structural motif of significant interest in medicinal chemistry and drug development. We will explore the underlying reaction mechanism, provide detailed, field-proven experimental protocols, and offer practical insights into reaction optimization and troubleshooting. The protocols are designed to be self-validating through clear characterization checkpoints, ensuring reliable and reproducible outcomes for researchers in chemical biology and drug discovery.

Part 1: Foundational Principles and Reaction Mechanism

The Reagent: 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid

1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, often referred to as N-Phenoxycarbonyl-L-proline (N-Poc-Pro-OH), is a proline derivative where the ring nitrogen is protected as a phenyl carbamate. This functional group serves as an excellent and stable precursor for the formation of ureas. Unlike highly reactive isocyanates, the N-phenoxycarbonyl group is generally stable to storage and handling, yet sufficiently electrophilic to react with amine nucleophiles under mild conditions.[1] The synthesis of this reagent is straightforward, often involving the reaction of L-proline with diphenyl carbonate or phenyl chloroformate in a two-phase system, which allows for high purity without laborious purification.[2][3]

The molecule possesses two key reactive sites:

  • The N-Phenoxycarbonyl Group: The carbonyl carbon of this group is electrophilic and is the primary site of reaction for urea synthesis. The phenoxide ion is a good leaving group, facilitating the reaction.

  • The C-Terminal Carboxylic Acid: This group can participate in standard carboxylic acid chemistry, such as amide bond formation. However, this typically requires activation with coupling reagents (e.g., EDC, HATU).[4][5] Under the conditions used for urea formation, this group is often unreactive or simply deprotonated.

Mechanism of Urea Formation: Nucleophilic Acyl Substitution

The reaction of N-Poc-Pro-OH with a primary or secondary amine proceeds through a classic nucleophilic acyl substitution mechanism to yield a 1-(aminocarbonyl)pyrrolidine-2-carboxylic acid (a ureidoproline).

The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the N-phenoxycarbonyl group.

  • Formation of a Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.

  • Collapse of the Intermediate & Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the phenoxide ion, which is a relatively stable leaving group.

  • Proton Transfer: The resulting phenoxide ion, being basic, can deprotonate the positively charged nitrogen of the newly formed urea, or a proton transfer can occur with another base in the mixture, yielding the final neutral urea product and phenol as a byproduct.

This synthetic approach is highly effective for coupling amines with the N-Poc-Pro-OH intermediate, tolerating both weakly and strongly nucleophilic amines under mild conditions.[1]

G Experimental Workflow for Ureidoproline Synthesis A 1. Dissolve N-Poc-Pro-OH in Anhydrous DMF B 2. Add Amine (and Base if needed) A->B C 3. Stir at RT or Heat (4-12 hours) B->C D 4. Monitor Reaction (TLC / LC-MS) C->D E 5. Aqueous Work-up (EtOAc / 1M HCl) D->E Reaction Complete F 6. Dry & Concentrate Organic Phase E->F G 7. Purify Crude Product (Precipitation or Chromatography) F->G H 8. Characterize Pure Product (NMR, HRMS) G->H

Sources

Application

Application Note: Deprotection Strategies for 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid

Abstract This guide provides a detailed technical overview of the primary methods for the deprotection of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid (N-Poc-Pro-OH), a key intermediate in synthetic chemistry. The ph...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical overview of the primary methods for the deprotection of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid (N-Poc-Pro-OH), a key intermediate in synthetic chemistry. The phenoxycarbonyl (Poc) group is a carbamate-type protecting group for the secondary amine of proline, utilized for its stability and specific reactivity. Effective removal of this group is critical for the subsequent use of the proline moiety in peptide synthesis or other derivatization reactions. This document outlines two primary, field-proven deprotection pathways: nucleophilic cleavage, analogous to Fmoc deprotection, and acidolytic cleavage, analogous to Boc deprotection. We provide detailed experimental protocols, mechanistic insights, and a comparative analysis to guide researchers in selecting the optimal strategy for their specific synthetic context.

Introduction: The Role of the Phenoxycarbonyl (Poc) Protecting Group

Proline, a unique secondary amino acid, plays a crucial role in the structure and function of peptides and proteins.[1][2] Its secondary amine, however, requires protection during many synthetic transformations to prevent unwanted side reactions. The 1-phenoxycarbonyl (Poc) group is a robust carbamate protecting group employed for this purpose. It is structurally related to more common protecting groups like benzyloxycarbonyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc).

The selection of a protecting group is a cornerstone of synthetic strategy, requiring a delicate balance between stability during intermediate steps and facile, selective removal under specific conditions.[3][4] The N-Poc group offers stability across a range of conditions but can be cleaved selectively without affecting many other common protecting groups, making it a valuable tool in a multi-step synthesis. This application note details the chemical principles and practical methodologies for its efficient removal.

Core Principles and Mechanistic Pathways of N-Poc Deprotection

The cleavage of the N-Poc carbamate linkage primarily proceeds via two distinct mechanistic routes, dictated by the choice of reagents. Understanding these pathways is essential for troubleshooting and optimizing the deprotection step.

Pathway A: Nucleophilic Cleavage (Base-Mediated)

This pathway is analogous to the well-established deprotection of the Fmoc group.[5][6] It involves a nucleophilic attack on the carbamate's carbonyl carbon by a secondary amine, typically piperidine.

Mechanism:

  • Nucleophilic Attack: The secondary amine (e.g., piperidine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phenoxycarbonyl group.

  • Intermediate Formation: A transient, unstable tetrahedral intermediate is formed.

  • Elimination & Decarboxylation: This intermediate collapses, eliminating phenol as a leaving group. This generates an unstable N-carboxypiperidine and the proline carbamic acid. The proline carbamic acid rapidly decarboxylates (loses CO₂) to yield the free secondary amine of proline.

This method is exceptionally mild and highly selective, making it ideal for substrates containing acid-sensitive functional groups.

Pathway B: Acidolytic Cleavage (Acid-Mediated)

This pathway mirrors the deprotection of the tert-butyloxycarbonyl (Boc) group, utilizing a strong acid like trifluoroacetic acid (TFA).[7][8]

Mechanism:

  • Protonation: The strong acid protonates the carbonyl oxygen of the carbamate, increasing the electrophilicity of the carbonyl carbon.

  • Cleavage: The C-O bond between the carbonyl carbon and the phenoxy group is cleaved. In acid-catalyzed hydrolysis, water can act as a nucleophile.

  • Decarboxylation: The resulting carbamic acid is highly unstable and spontaneously loses carbon dioxide to liberate the protonated proline.

During acidolysis, reactive cationic species can be generated, which may lead to side reactions with nucleophilic residues like tryptophan or methionine.[9] Therefore, the inclusion of "scavengers" in the cleavage cocktail is critical to trap these electrophiles.

Deprotection Workflow Visualization

The following diagram illustrates the two divergent deprotection pathways for N-Poc-Proline.

G Start 1-(Phenoxycarbonyl)pyrrolidine- 2-carboxylic acid (Protected) Method1 Protocol 1: Nucleophilic Cleavage Start->Method1 Base-Mediated Method2 Protocol 2: Acidolytic Cleavage Start->Method2 Acid-Mediated Product Proline (Deprotected) Method1->Product Method2->Product Reagent1 20% Piperidine in DMF Reagent1->Method1 Reagent2 TFA / H₂O / TIS (95:2.5:2.5) Reagent2->Method2

Caption: Workflow for the deprotection of N-Poc-Proline.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Trifluoroacetic acid (TFA) is highly corrosive and volatile; handle with extreme care.

Protocol 1: Nucleophilic Cleavage with Piperidine

This protocol is designed for substrates sensitive to acid but stable to mild basic conditions.

Materials:

  • N-Poc-Pro-OH

  • N,N-Dimethylformamide (DMF), anhydrous

  • Piperidine

  • Diethyl ether, cold (4°C)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in DMF. For example, add 2 mL of piperidine to 8 mL of DMF.

  • Dissolution: Dissolve the N-Poc-Pro-OH substrate in a minimal amount of the 20% piperidine/DMF solution in a round-bottom flask (e.g., 10 mL per gram of substrate).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 30-60 minutes.

  • Solvent Removal: Once the reaction is complete, remove the DMF and piperidine under reduced pressure using a rotary evaporator.

  • Precipitation: To the resulting oil or solid, add a sufficient volume of cold diethyl ether to precipitate the deprotected proline product. Stir or sonicate the mixture to break up any solids.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with several portions of cold diethyl ether to remove residual phenol and other impurities.

  • Drying: Dry the isolated proline product under high vacuum. Characterize the final product by NMR, MS, and melting point to confirm its identity and purity.

Causality Behind Choices:

  • DMF: A polar aprotic solvent that effectively dissolves the starting material and reagents.

  • Piperidine: A common, effective secondary amine nucleophile for cleaving carbamates like Fmoc and, by extension, Poc.

  • Cold Diethyl Ether: Proline has low solubility in ether, while the phenol byproduct is soluble, allowing for purification by precipitation.

Protocol 2: Acidolytic Cleavage with Trifluoroacetic Acid (TFA)

This protocol is suitable for substrates that are stable to strong acid but may be sensitive to bases.

Materials:

  • N-Poc-Pro-OH

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Triisopropylsilane (TIS)

  • Diethyl ether, cold (4°C)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A common formulation is TFA/Water/TIS (95:2.5:2.5, v/v/v) . For 10 mL of cocktail, carefully mix 9.5 mL of TFA, 0.25 mL of water, and 0.25 mL of TIS.

  • Reaction Setup: Add the N-Poc-Pro-OH substrate to a reaction vessel. Add the cleavage cocktail (e.g., 10 mL per gram of substrate).

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction vessel should be sealed to prevent evaporation of the volatile TFA. Monitor progress by LC-MS.

  • TFA Removal: After completion, concentrate the reaction mixture under a gentle stream of nitrogen or by rotary evaporation (ensure the evaporator is equipped for corrosive acids).

  • Precipitation: Add a sufficient volume of cold diethyl ether to the concentrated residue to precipitate the proline product as its trifluoroacetate salt.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold diethyl ether to remove scavengers and byproducts.

  • Drying: Dry the product under high vacuum. The product will be the TFA salt of proline. If the free amino acid is required, further purification steps such as ion-exchange chromatography or neutralization may be necessary.

Causality Behind Choices:

  • TFA: A strong acid that effectively cleaves acid-labile protecting groups like Boc and Poc.[9]

  • Water & TIS: These are scavengers. Water acts as a proton source and can hydrolyze intermediates. TIS is a highly effective cation scavenger, preventing side reactions by reducing any carbocations that might form.

Comparative Analysis of Deprotection Methods

The choice between nucleophilic and acidolytic cleavage depends entirely on the chemical functionalities present in the rest of the molecule (i.e., the orthogonality of the synthetic strategy).

FeatureProtocol 1: Nucleophilic Cleavage Protocol 2: Acidolytic Cleavage
Primary Reagent 20% Piperidine in DMF95% Trifluoroacetic Acid (TFA)
Mechanism Nucleophilic Acyl SubstitutionAcid-Catalyzed Hydrolysis
Reaction Time 30 - 60 minutes1 - 2 hours
Temperature Room TemperatureRoom Temperature
Advantages - Very mild conditions- Highly selective- Orthogonal to acid-labile groups (Boc, Trt, tBu)- Highly effective and reliable- Orthogonal to base-labile groups (Fmoc)- Volatile reagents are easy to remove
Disadvantages - Piperidine has an unpleasant odor- Not compatible with base-labile groups- Harsh, corrosive acid- Requires scavengers- Not compatible with acid-labile groups
Product Form Free amino acidTFA salt of the amino acid

Conclusion

The deprotection of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid can be achieved efficiently through two primary methods: base-mediated nucleophilic cleavage with piperidine or acid-mediated cleavage with trifluoroacetic acid. The selection of the appropriate protocol is dictated by the presence of other protecting groups within the molecule, adhering to the principles of orthogonal synthesis. By following the detailed protocols and understanding the underlying mechanisms presented in this guide, researchers can confidently and successfully deprotect N-Poc-proline to advance their synthetic objectives.

References

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile synthesis of N -phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. Request PDF. Retrieved from [Link]

  • Wikipedia. (2023). Proline. Retrieved from [Link]

  • Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]

  • PubMed. (2007). Biosynthesis of Proline. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic pathways for the biosynthesis of proline. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]

  • PubMed Central. (2017). Stereoselective Synthesis of New (2S,3R)-3-(3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. Retrieved from [Link]

  • Tooth Fairy Tutor. (2021). Proline Synthesis | Biochemistry. YouTube. Retrieved from [Link]

  • PubMed Central. (2007). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Protecting Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. Polymer Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Protection and deprotection of carboxylic acid group. Retrieved from [Link]

  • National Institutes of Health. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation. Retrieved from [Link]

  • ResearchGate. (2015). Bioorthogonal enzymatic cleavage of protection groups for prodrug activation. Retrieved from [Link]

  • Radboud Repository. (2006). Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. Retrieved from [Link]

  • CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]

  • Nature. (2018). Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid Coupling Reactions

Welcome to the technical support center for peptide coupling reactions involving 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, also known as N-Phenoxycarbonyl-L-proline. This guide is designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide coupling reactions involving 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, also known as N-Phenoxycarbonyl-L-proline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating this valuable proline derivative into peptide sequences. Here, we address common challenges, provide in-depth scientific explanations, and offer practical, field-tested solutions to ensure the success of your coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yield or incomplete coupling reactions with 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid?

Low coupling yields are often a result of several factors, primarily stemming from the inherent steric hindrance of the proline residue.[1][2] Key contributors include:

  • Steric Hindrance: The rigid, cyclic structure of the pyrrolidine ring can physically impede the approach of the activated carboxylic acid to the amine of the coupling partner.[1]

  • Reduced Nucleophilicity of the Amine Component: If the amine you are coupling to is also sterically hindered, its ability to act as an effective nucleophile is diminished.[1]

  • Inadequate Activation of the Carboxylic Acid: The choice of coupling reagent is critical. Standard or weaker coupling reagents may not be sufficient to overcome the activation energy barrier for sterically demanding couplings.

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time play a crucial role and often require careful optimization for challenging couplings.[1]

  • Poor Solubility: The starting materials may not be fully dissolved, leading to a heterogeneous reaction mixture and incomplete reaction.[3]

Q2: I'm observing the formation of a significant amount of a byproduct. What could it be and how can I prevent it?

A common side reaction in peptide couplings, especially with proline derivatives, is racemization .[4] This is the loss of the stereochemical integrity at the α-carbon of the amino acid, leading to the formation of diastereomeric impurities that are often difficult to separate.[1]

To minimize racemization:

  • Choice of Coupling Reagent and Additive:

    • Onium-salt based reagents like HATU, HBTU, and HCTU are highly effective.[1] HATU is often considered superior for many difficult couplings.[5][6]

    • The use of additives that form highly reactive esters can suppress racemization. Additives like 1-Hydroxy-7-azabenzotriazole (HOAt) and Oxyma Pure are generally more effective at suppressing racemization than 1-Hydroxybenzotriazole (HOBt).[1][5]

  • Base Selection: Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1] Avoid stronger, more nucleophilic bases if racemization is a concern.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C) to minimize the rate of racemization.[7]

  • Pre-activation Time: Minimize the time the carboxylic acid is "pre-activated" with the coupling reagent before the amine component is added. Prolonged activation can increase the risk of racemization.[8]

Another potential side reaction with uronium/aminium reagents like HBTU or HATU is guanidinylation of the free amine.[5] To avoid this, it is recommended to use a slight excess of the carboxylic acid relative to the coupling reagent.

Q3: My reaction seems to stall and never reaches completion, even with extended reaction times. What can I do?

A stalled reaction is a common issue with sterically hindered couplings. Here are several strategies to drive the reaction to completion:

  • Increase Reagent Equivalents: Increasing the equivalents of the coupling reagent and the N-Phenoxycarbonyl-L-proline can help push the equilibrium towards the product.

  • Elevated Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, this must be balanced with the increased risk of racemization.[1]

  • Solvent Choice: The choice of solvent can significantly impact reaction rates. While Dimethylformamide (DMF) is common, consider switching to a more polar, aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) which can help to disrupt aggregation and improve solubility.[3][9]

  • Microwave Synthesis: For particularly difficult couplings, microwave-assisted peptide synthesis can be a powerful tool to accelerate the reaction.[1]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the coupling of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid.

Problem: Low or No Product Formation
Potential Cause Recommended Solution(s)
Inefficient Coupling Reagent Switch to a more powerful onium-salt reagent such as HATU, HCTU, or COMU.[1][5] For extremely difficult couplings, consider reagents that form acid fluorides, like TFFH.
Steric Hindrance 1. Increase the reaction time (e.g., 2-24 hours).[1]2. Gently heat the reaction (e.g., 40-50 °C), while monitoring for racemization.[1]3. If applicable (solid-phase synthesis), consider incorporating a "pseudo-proline" dipeptide to disrupt secondary structures.
Poor Solubility of Reactants 1. Ensure all reactants are fully dissolved before initiating the reaction.[7]2. Try a different solvent system, such as NMP or a DMF/DCM mixture.[3][9]
Degraded Reagents Use fresh, high-purity coupling reagents and anhydrous solvents. Store coupling reagents under inert gas and protected from moisture.[7]
Problem: Presence of Multiple Products/Impurities
Potential Cause Recommended Solution(s)
Racemization 1. Add a racemization suppressant like HOAt or Oxyma Pure.[1]2. Use a non-nucleophilic base like DIPEA or collidine.[1]3. Lower the reaction temperature to 0 °C.[7]4. Minimize the pre-activation time of the carboxylic acid.[8]
Guanidinylation of Amine This can occur with an excess of uronium/aminium reagents like HATU or HBTU.[5][7] Use a slight excess of the carboxylic acid relative to the coupling reagent.
Side reactions with protecting groups Ensure that the protecting groups on your coupling partner are stable to the reaction conditions.

Experimental Protocols

General Protocol for Coupling 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid using HATU

This protocol provides a general starting point. Optimization of equivalents, temperature, and time may be necessary for specific substrates.

Materials:

  • 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid (1.0 equiv)

  • Amine component (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 equiv)[7]

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[7]

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid and HATU in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5-10 minutes at room temperature to allow for the formation of the activated ester.[8]

  • Add the amine component to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., LC-MS or TLC). For difficult couplings, the reaction may require heating or extended reaction times.

  • Upon completion, quench the reaction (e.g., with water or saturated aqueous ammonium chloride).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process

General Peptide Coupling Workflow

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid 1-(Phenoxycarbonyl)pyrrolidine- 2-carboxylic acid Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond Side_Reactions Racemization, Guanidinylation Activated_Ester->Side_Reactions Potential Side Reactions Amine Amine Component Amine->Peptide_Bond Dipeptide_Product Dipeptide_Product Peptide_Bond->Dipeptide_Product Desired Product

Caption: General workflow for peptide bond formation.

Troubleshooting Logic Flow

G Start Low Yield or Incomplete Reaction? Check_Reagents Reagents Fresh & Anhydrous? Start->Check_Reagents Optimize_Coupling Optimize Coupling Reagent & Additive Check_Reagents->Optimize_Coupling Yes Use_Fresh_Reagents Use Fresh/Anhydrous Reagents Check_Reagents->Use_Fresh_Reagents No Check_Solubility Reactants Soluble? Optimize_Coupling->Check_Solubility Change_Solvent Change Solvent (e.g., NMP, DMSO) Check_Solubility->Change_Solvent No Increase_Temp_Time Increase Temperature or Reaction Time? Check_Solubility->Increase_Temp_Time Yes Change_Solvent->Start Monitor_Racemization Monitor for Racemization Increase_Temp_Time->Monitor_Racemization Success Successful Coupling Monitor_Racemization->Success Use_Fresh_Reagents->Start

Caption: A logical flow for troubleshooting coupling reactions.

References

  • Recent development of peptide coupling reagents in organic synthesis. (n.d.).
  • Peptide Coupling Reagents Guide - Sigma-Aldrich. (n.d.).
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2).
  • Troubleshooting guide for peptide coupling reactions with hindered amino acids - Benchchem. (n.d.).
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications. (n.d.).
  • Coupling reaction sometimes works, sometimes doesn't : r/Chempros - Reddit. (2023, October 5).
  • Troubleshooting low yield in PROTAC synthesis using PEG linkers - Benchchem. (n.d.).
  • Technical Support Center: Optimization of Reaction Conditions for Coupling with (R)-3-(Boc-amino)pyrrolidine - Benchchem. (n.d.).
  • How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. (2025, March 20).

Sources

Optimization

Technical Support Center: Synthesis of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and consistently achieve high yields of a pure product.

Reaction Overview: The Schotten-Baumann Approach

The synthesis of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid is typically achieved through the N-acylation of L-proline with phenyl chloroformate. This reaction is a classic example of the Schotten-Baumann reaction , which is widely used for creating amide and ester bonds.[1][2] It is conducted under biphasic conditions, typically using an aqueous base to neutralize the hydrochloric acid byproduct and an organic solvent to dissolve the starting materials and product.[2]

The core of the reaction is a nucleophilic acyl substitution. The secondary amine of L-proline, made nucleophilic by the basic conditions, attacks the electrophilic carbonyl carbon of phenyl chloroformate.[3] This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to yield the desired N-protected amino acid.

Reaction Mechanism Diagram

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Proline L-Proline (deprotonated) Attack Nucleophilic Attack Proline->Attack 1. Amine attacks carbonyl carbon PhCF Phenyl Chloroformate PhCF->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate 2. Forms intermediate Collapse Collapse & Chloride Expulsion Intermediate->Collapse Product 1-(Phenoxycarbonyl)pyrrolidine- 2-carboxylic acid HCl HCl (neutralized by base) Collapse->Product 3. Forms Product Collapse->HCl

Caption: Nucleophilic acyl substitution mechanism for the synthesis.

Troubleshooting Guide: Diagnosing and Solving Low Yield

Low yield is the most common issue encountered in this synthesis. The following Q&A guide addresses specific problems, their root causes, and proven solutions.

Q1: My final yield is consistently below 50%. What is the most likely cause?

A1: The most probable cause is the competitive hydrolysis of the highly reactive phenyl chloroformate reagent. Water, which is present in the aqueous base, can act as a nucleophile and attack the phenyl chloroformate, leading to its decomposition into phenol and hydrochloric acid.[4][5] This side reaction consumes your key reagent before it can react with the L-proline.

Solutions:

  • Temperature Control: Maintain a low reaction temperature (0-5 °C). This slows down the rate of all reactions, but it disproportionately suppresses the rapid hydrolysis side reaction.[6]

  • Controlled Reagent Addition: Add the phenyl chloroformate slowly or dropwise to the reaction mixture. This prevents a localized excess of the reagent, allowing it to react preferentially with the proline as it is introduced.[6]

  • Efficient Mixing: In this biphasic system, vigorous stirring is critical. Poor mixing creates a large interface where the organic-soluble phenyl chloroformate is exposed to the aqueous base without sufficient proline, favoring hydrolysis.[4]

Q2: I've controlled the temperature and addition rate, but my yield is still poor. Could the pH be the problem?

A2: Yes, pH is a critical parameter. The reaction requires a basic environment to deprotonate the secondary amine of proline, making it a potent nucleophile. However, a pH that is too high (e.g., >13) will dramatically accelerate the hydrolysis of phenyl chloroformate.[7]

Solutions:

  • pH Optimization: The optimal pH range for a Schotten-Baumann reaction is typically between 10 and 12.[3] This provides a sufficient concentration of the deprotonated amine without excessively promoting hydrolysis.

  • Choice of Base: Sodium hydroxide or potassium carbonate are common choices. Use a concentration that allows for pH control without being overly aggressive.

  • Monitoring: If possible, monitor the pH throughout the addition of phenyl chloroformate and add base as needed to maintain the target range. The reaction generates HCl, which will lower the pH if not neutralized.[1]

Q2: My final product is an oil and won't crystallize, or it's contaminated with starting material. How do I improve purification?

A2: This points to issues in the work-up and purification stages, likely due to the presence of unreacted L-proline and the byproduct, phenol.

Solutions:

  • Acid-Base Extraction: This is the key to purification.

    • After the reaction, acidify the aqueous layer to a pH of ~2 with an acid like 1N HCl. This ensures your product (a carboxylic acid) and unreacted proline are fully protonated.

    • Extract the mixture with an organic solvent like ethyl acetate. Your desired product is organic-soluble, while the highly polar L-proline hydrochloride salt will remain in the aqueous layer.

    • Wash the combined organic layers with water and then brine to remove residual salts and impurities.[6]

  • Removing Phenol: The phenol byproduct can be tricky to remove. A wash of the organic layer with a mild base solution, such as a saturated sodium bicarbonate solution, can help remove acidic impurities like phenol.[6] Be cautious not to use a strong base, which could hydrolyze your product.

  • Crystallization: After drying and concentrating the organic layer, attempt crystallization from a suitable solvent system. A mixture of an ether (like diethyl ether) and a non-polar solvent (like hexanes) is often a good starting point.

Troubleshooting Workflow

troubleshooting_workflow Start Start: Low Yield Observed CheckTemp Is Temperature at 0-5°C? Start->CheckTemp CheckAddition Is Reagent Added Slowly? CheckTemp->CheckAddition Yes Sol_Temp Solution: Lower temperature to suppress hydrolysis. CheckTemp->Sol_Temp No CheckMixing Is Stirring Vigorous? CheckAddition->CheckMixing Yes Sol_Addition Solution: Add phenyl chloroformate dropwise. CheckAddition->Sol_Addition No CheckpH Is pH between 10-12? CheckMixing->CheckpH Yes Sol_Mixing Solution: Increase stir rate to improve phase contact. CheckMixing->Sol_Mixing No CheckWorkup Is Acid-Base Extraction Correct? CheckpH->CheckWorkup Yes Sol_pH Solution: Adjust base concentration to maintain optimal pH. CheckpH->Sol_pH No Sol_Workup Solution: Acidify to pH 2 before extraction to remove proline. CheckWorkup->Sol_Workup No

Caption: A step-by-step workflow for diagnosing low product yield.

Frequently Asked Questions (FAQs)
  • Q: What is the quality of phenyl chloroformate required?

    • A: Use a high-purity grade (≥99%). Phenyl chloroformate can decompose over time, especially if exposed to moisture, to form phenol and HCl.[8] Always use a fresh bottle or a recently opened one that has been stored under an inert atmosphere (e.g., nitrogen or argon) at the recommended temperature of 2-8°C.[5]

  • Q: Can I use a different solvent than dichloromethane or ether?

    • A: Yes, other water-immiscible organic solvents like ethyl acetate can be used. The key is that the solvent should effectively dissolve your starting material (phenyl chloroformate) and product, but not be reactive under the basic conditions.

  • Q: Is it possible for the proline to react twice?

    • A: The formation of a di-acylated product is highly unlikely. Proline is a secondary amine, and once it has been N-acylated to form the desired product, the nitrogen is part of an amide-like structure (a carbamate) and is no longer nucleophilic enough to react with another molecule of phenyl chloroformate under these conditions.

  • Q: How do I confirm the reaction is complete?

    • A: Thin-Layer Chromatography (TLC) is the most common method. Spot the reaction mixture against a standard of L-proline. The disappearance of the proline spot indicates the reaction is complete. A typical mobile phase would be a polar mixture like dichloromethane:methanol or ethyl acetate:acetic acid.

Experimental Protocols
Optimized Synthesis Protocol

This protocol is designed to maximize yield by controlling key reaction parameters.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-proline (1.0 equivalent) in a 1M sodium hydroxide solution. Use enough solution to fully dissolve the amino acid. Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: While stirring vigorously, slowly add a solution of phenyl chloroformate (1.05 to 1.1 equivalents) in a suitable organic solvent (e.g., dichloromethane or THF) dropwise over 30-60 minutes.[6]

  • pH Maintenance: During the addition, monitor the pH of the aqueous layer. If it drops below 10, add more 1M NaOH solution to maintain a pH between 10 and 11.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then let it warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of L-proline.[6]

  • Work-up:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with 1N HCl.

    • Combine the aqueous layers and acidify to pH 2 with cold 3N HCl.

    • Extract the acidified aqueous layer three times with ethyl acetate.

    • Combine all organic extracts and wash sequentially with water and then a saturated brine solution.[6]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes or ether/pentane) or by flash column chromatography on silica gel.

Data Summary: Key Reaction Parameters
ParameterRecommended ValueRationale
Temperature 0-5 °CMinimizes hydrolysis of phenyl chloroformate.[6]
pH 10-12Ensures proline is nucleophilic without excessive reagent hydrolysis.[3][7]
Reagent Equivalents 1.05 - 1.1 eq. Phenyl ChloroformateA slight excess ensures complete reaction of the limiting proline.
Stirring Speed Vigorous (e.g., >500 RPM)Crucial for maximizing interfacial contact in the biphasic system.[4]
Work-up pH ~2Protonates the product and ensures unreacted proline remains in the aqueous phase.
References
  • Lauroyl Lysine Continuous Injection Synthesis via Schotten–Baumann Reaction pH Optimization as Synthetic Amino Acid Derivative. (n.d.).
  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026.
  • Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Schotten–Baumann reaction. (n.d.). Grokipedia. Retrieved January 7, 2026.
  • Schotten–Baumann reaction. (2023, December 1). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2013). Journal of the American Chemical Society. Retrieved January 7, 2026, from [Link]

  • N-(METHOXYCARBONYL)-L-VALYL]-L-PROLINE. (n.d.). CymitQuimica. Retrieved January 7, 2026.
  • Phenyl chloroformate. (n.d.). Synquest Labs. Retrieved January 7, 2026.
  • Phenyl chloroformate (cas 1885-14-9) SDS/MSDS download. (n.d.). Guidechem. Retrieved January 7, 2026.
  • Phenyl chloroformate | CAS#:1885-14-9. (n.d.). Chemsrc. Retrieved January 7, 2026.
  • 1-(phenoxycarbonyl)pyrrolidine-2-carboxylic acid 1161602-22-7 wiki. (n.d.). Guidechem. Retrieved January 7, 2026.
  • PHENYL CHLOROFORMATE. (n.d.). CAMEO Chemicals - NOAA. Retrieved January 7, 2026.

Sources

Troubleshooting

1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid solubility issues and solutions

Technical Support Center: 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid Welcome to the technical support guide for 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS 1161602-22-7). This resource is designed for res...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid

Welcome to the technical support guide for 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS 1161602-22-7). This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges associated with the handling and solubility of this compound. As an N-protected proline derivative, its unique physicochemical properties require a nuanced approach to achieve successful dissolution and application in your experiments.

Core Concepts: Understanding the Molecule's Behavior

Before troubleshooting, it is crucial to understand the structural features of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid that dictate its solubility. The molecule consists of three key parts:

  • Pyrrolidine Ring: The core proline structure.

  • Phenoxycarbonyl Protecting Group: Attached to the nitrogen atom, this large, aromatic group is non-polar and significantly increases the molecule's overall hydrophobicity. This is the primary reason for its poor solubility in aqueous solutions.

  • Carboxylic Acid Group: This is the only ionizable group on the molecule. Its state of protonation is pH-dependent and is the key to manipulating aqueous solubility.

The predicted pKa of the carboxylic acid group is approximately 3.84.[1] This value is critical:

  • At pH < 3.84: The carboxylic acid is predominantly in its neutral, protonated form (-COOH). The molecule as a whole is uncharged and highly non-polar, leading to very low solubility in water.

  • At pH > 3.84: The carboxylic acid begins to deprotonate, forming the carboxylate anion (-COO⁻). As the pH increases further above the pKa, the molecule becomes negatively charged. This charged species can form salts (e.g., sodium or potassium salts) and interacts much more favorably with polar solvents like water, dramatically increasing solubility.[2][3][4]

Troubleshooting Guide: Common Solubility Issues

This section addresses the most frequent solubility problems encountered in the lab in a direct question-and-answer format.

Question: My 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid won't dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4). What's wrong?

Answer: This is expected behavior. At neutral pH, while the carboxylic acid group is deprotonated, the large, hydrophobic phenoxycarbonyl group dominates the molecule's properties, preventing it from readily dissolving in water. The molecule's structure is simply too non-polar for significant aqueous solubility without intervention.[4][5]

Solution Workflow:

  • pH Adjustment (Recommended for Aqueous Buffers): The most effective strategy is to increase the pH to fully deprotonate the carboxylic acid. A step-by-step protocol is provided in Section 4. By preparing a concentrated stock solution at an alkaline pH and then diluting it into your final buffer, you can often achieve the desired final concentration while maintaining solubility.

  • Use of Co-solvents: If pH modification is not possible for your experiment, consider preparing a concentrated stock solution in a water-miscible organic solvent and then adding it dropwise to your aqueous buffer with vigorous stirring. Note that the final concentration of the organic solvent should be low enough to not interfere with your experiment.

Question: I tried dissolving the compound in an organic solvent, but it's still not working. Which solvent should I use?

Answer: The choice of organic solvent is critical and depends on polarity. While the phenoxycarbonyl group adds lipophilicity, the molecule retains some polar character from the carboxyl and carbonyl groups.

Recommended Solvents:

  • Highly Polar Aprotic Solvents: Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices. They are standard solvents for dissolving protected amino acids for applications like peptide synthesis.[5][6][7]

  • Alcohols: Methanol and ethanol can also be effective, though they may require gentle warming or sonication to achieve higher concentrations.[5][8]

  • Chlorinated Solvents: Dichloromethane (DCM) may be used, particularly for anhydrous applications common in synthesis.[6][8]

Troubleshooting Steps:

  • Start with a small amount: Always test solubility with a small quantity of your compound before committing the bulk of your material.

  • Increase Surface Area: Ensure the compound is a fine powder. If it's clumped, gently grind it before attempting to dissolve.

  • Apply Energy: Use a vortex mixer or sonication bath to aid dissolution. Gentle warming (e.g., to 30-40°C) can also help, but monitor for any signs of degradation.

Question: My compound dissolved initially in an alkaline solution, but it precipitated when I adjusted the pH back down. Why did this happen?

Answer: You have likely crossed the pKa threshold, causing the compound to revert to its neutral, insoluble form. As you add acid to your basic solution, you protonate the carboxylate anion (-COO⁻) back to the neutral carboxylic acid (-COOH). Once the pH drops to near or below the pKa of ~3.84, the compound's aqueous solubility plummets, causing it to precipitate out of solution.[3][4]

Solution:

  • Maintain pH: Your final experimental solution must be maintained at a pH sufficiently above the pKa to ensure the compound remains in its soluble, deprotonated state.

  • Buffer Capacity: Ensure your final buffer has sufficient capacity to resist the pH change caused by adding your (potentially alkaline) stock solution.

Troubleshooting Decision Workflow

The following diagram outlines the logical steps for troubleshooting solubility issues with 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid.

G start Start: Dissolve Compound solvent_type Is the target solvent aqueous or organic? start->solvent_type organic_choice Try DMSO, DMF, or Methanol solvent_type->organic_choice Organic aqueous_neutral Attempt to dissolve in neutral aqueous buffer solvent_type->aqueous_neutral Aqueous organic_dissolved Dissolved? organic_choice->organic_dissolved organic_success Success: Prepare organic stock organic_dissolved->organic_success Yes organic_fail Action: Use sonication or gentle heat. Re-evaluate solvent choice. organic_dissolved->organic_fail No aqueous_dissolved Dissolved at desired concentration? aqueous_neutral->aqueous_dissolved aqueous_success Success aqueous_dissolved->aqueous_success Yes aqueous_fail Follow Protocol for pH Adjustment (See Sec. 4) aqueous_dissolved->aqueous_fail No protocol_result Precipitate forms? aqueous_fail->protocol_result no_precipitate Success: Prepare alkaline stock and dilute carefully protocol_result->no_precipitate No precipitate Issue: Final pH is too low or concentration is too high. Action: - Ensure final pH > 5.5 - Use a more dilute solution protocol_result->precipitate Yes

Sources

Optimization

side reactions of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid in peptide synthesis

To: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: Troubleshooting Guide for Side Reactions of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid i...

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: Troubleshooting Guide for Side Reactions of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid in Peptide Synthesis

This guide provides in-depth technical support for users of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid (N-Phoc-Pro-OH). It is designed as a troubleshooting hub to rapidly diagnose and resolve common side reactions encountered during solid-phase peptide synthesis (SPPS), ensuring higher purity, yield, and stereochemical integrity of your final peptide product.

Frequently Asked Questions (FAQs) & Troubleshooting Hub

This section addresses the most common issues observed during the synthesis of proline-containing peptides using N-Phoc-Pro-OH.

Q1: My LC-MS analysis shows a major byproduct with a mass corresponding to the first two amino acids of my sequence, and my overall yield is very low. What is happening?

A1: You are likely observing significant Diketopiperazine (DKP) formation . This is the most common and destructive side reaction when proline is the second or third residue in a peptide sequence. The N-terminal amine of the dipeptide-resin intermediate performs an intramolecular attack on the C-terminal ester linkage, cleaving the dipeptide from the resin as a stable, cyclic DKP molecule. Proline's unique ability to adopt a cis-amide bond conformation significantly accelerates this process.[1][2]

  • Immediate Action: See In-Depth Analysis: Diketopiperazine (DKP) Formation for mitigation protocols.

Q2: My final peptide shows a cluster of peaks in the HPLC, and mass spectrometry reveals a diastereomeric impurity. Is racemization a concern with N-Phoc-Pro-OH?

A2: Yes, racemization of the proline residue during the activation and coupling step is a significant risk. While proline is resistant to racemization after it has been incorporated into a peptide chain, the N-protected monomer is susceptible to epimerization at its α-carbon. This is highly dependent on the coupling reagents, base, and solvent system used.[3] Certain combinations, particularly carbodiimides with additives like HOBt in DMF, have been shown to unexpectedly promote proline racemization.[4]

  • Immediate Action: Refer to In-Depth Analysis: Proline Racemization for optimized, low-racemization coupling protocols.

Q3: During deprotection of the Phoc group, I'm observing an unexpected byproduct with a mass corresponding to my peptide plus an additional mass, and incomplete deprotection. What is this side reaction?

A3: The Phenoxycarbonyl (Phoc) group, while stable, can undergo specific side reactions during its removal. If using a fluoride source like Tetra-n-butylammonium fluoride (TBAF) for deprotection, Phoc-protected primary amines can react via an E1cb-type mechanism to form a highly reactive isocyanate intermediate . This intermediate can be trapped by another amine molecule (e.g., another deprotected peptide chain) to form a stable urea byproduct , leading to impurities and reduced yield of the desired free amine peptide.[1]

  • Immediate Action: Review the deprotection conditions and consider alternative methods as described in In-Depth Analysis: Phenoxycarbonyl (Phoc) Group Side Reactions .

In-Depth Analysis & Mitigation Strategies

Diketopiperazine (DKP) Formation

DKP formation is a sequence-dependent intramolecular cyclization that results in the cleavage of the N-terminal dipeptide.[5][6] This side reaction is particularly pronounced for sequences containing Pro, Gly, or other conformationally flexible residues at position 2 or 3.[7]

The free N-terminal amine of the dipeptide-resin attacks the carbonyl of the ester linkage to the solid support, forming a six-membered ring and releasing the peptide chain.

Caption: Mechanism of Diketopiperazine (DKP) formation.

StrategyDescriptionRationale
Use 2-Chlorotrityl Chloride (2-CTC) Resin For sequences with Pro or Gly as the C-terminal residue, start the synthesis on 2-CTC resin.The extreme steric bulk of the 2-chlorotrityl linker physically hinders the back-side attack required for DKP formation.[2][8]
Couple a Pre-formed Dipeptide Instead of sequential coupling, synthesize the N-protected dipeptide (e.g., N-Phoc-Xaa-Pro-OH) in solution and then couple it to the resin.This strategy completely bypasses the vulnerable dipeptide-resin intermediate stage where cyclization occurs.[2][9]
In Situ Neutralization (Boc-SPPS) For Boc-based synthesis, combine the neutralization and coupling steps. Add the base (e.g., DIEA) simultaneously with the activated amino acid.This minimizes the time the N-terminal amine is in its free, nucleophilic state, thus reducing the probability of intramolecular cyclization.[8][9]
  • Resin Swelling: Swell 1g of 2-CTC resin (loading ~1.0 mmol/g) in dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel. Drain the solvent.

  • Amino Acid Preparation: Dissolve N-Phoc-Pro-OH (1.5 eq.) in DCM (5 mL). Add N,N-Diisopropylethylamine (DIEA) (4.0 eq.) to the solution.

  • Loading: Add the amino acid solution to the resin and agitate for 1-2 hours.

  • Capping: To cap any remaining active sites on the resin, add a solution of DCM/Methanol/DIEA (17:2:1, v/v/v, 10 mL) and agitate for 30 minutes.

  • Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x). Dry the resin under vacuum.

Proline Racemization

The activation of the carboxylic acid group of N-Phoc-Pro-OH can lead to the formation of an oxazolone intermediate, which is prone to deprotonation and subsequent racemization.[8]

Racemization_Workflow Start Diastereomeric Impurity Detected in HPLC/MS CheckReagents Review Coupling Reagent & Base Combination Start->CheckReagents IsCarbo Using Carbodiimide (DCC/DIC) + HOBt in DMF? CheckReagents->IsCarbo SwitchReagent Switch to Uronium/Aminium Reagent (HBTU, HATU, HCTU) IsCarbo->SwitchReagent Yes CheckBase Using strong base (e.g., DIEA)? IsCarbo->CheckBase No LowerTemp Perform Coupling at 0°C or Room Temperature SwitchReagent->LowerTemp End Racemization Minimized LowerTemp->End CheckBase->LowerTemp No SwitchBase Switch to weaker/hindered base (NMM or Collidine) CheckBase->SwitchBase Yes SwitchBase->LowerTemp Urea_Formation Start Phoc-NH-Peptide Intermediate Isocyanate Intermediate Peptide-N=C=O Start->Intermediate + TBAF - Phenol, - F⁻ Urea Urea Byproduct Peptide-NH-CO-NH-Peptide Intermediate->Urea + H₂N-Peptide Amine H₂N-Peptide (from another deprotection)

Caption: Urea byproduct formation via an isocyanate intermediate.

Deprotection MethodReagents & ConditionsPotential Side Reactions & Notes
Strong Basic Hydrolysis NaOH or KOH in H₂O/THF or H₂O/MeOH, often with heating. [6]Not compatible with base-labile side-chain protecting groups or ester linkages to the resin (e.g., Wang resin). This method is harsh and generally unsuitable for SPPS.
TBAF Deprotection Tetra-n-butylammonium fluoride (TBAF) in a solvent like THF or MeCN. [1]Can lead to isocyanate and subsequent urea formation, especially with primary amines. [1]Reaction outcome can be solvent-dependent.
Catalytic Hydrogenolysis H₂ gas, Pd/C catalyst in a solvent like Methanol.This is a clean and effective method, analogous to the removal of a Z (Cbz) group. [3]It is orthogonal to acid-labile Boc and side-chain protecting groups but incompatible with sulfur-containing residues (Met, Cys) unless special precautions are taken.

Recommendation: For standard SPPS workflows, the Phoc group presents challenges not commonly seen with Fmoc or Boc. If encountering issues, consider catalytic hydrogenolysis for deprotection if the peptide sequence allows. Otherwise, be aware of the potential for urea formation with TBAF and optimize conditions (e.g., using catalytic amounts of TBAF) to favor amine formation over urea byproduct. [1]

References

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. bioRxiv.
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep
  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega.
  • Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry.
  • Technical Support Center: Boc-L-proline in Peptide Synthesis. BenchChem.
  • Coupling Reagents. Aapptec Peptides. [Link]

  • Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International Journal of Peptide and Protein Research.
  • Technical Support Center: Preventing Racemization of Proline during Boc-SPPS. BenchChem.
  • An In-depth Technical Guide to Phenyl Fluoroformate: Key Suppliers, Purchasing, and Applic
  • A Comparative Guide to Protected Proline Derivatives: Z-Pro-OH vs.
  • Phenyl Chloroformate Reagent|High-Purity RUO Supplier. BenchChem.
  • side reactions associated with Fmoc-Pro-OH incorpor
  • Diketopiperadine Formation. AAPPTEC. [Link]

  • US Patent US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
  • Side reactions in peptide synthesis: An overview. Bibliomed.
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Side reactions in peptide synthesis.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Advanced ChemTech.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • (PDF) Side reactions in peptide synthesis: An overview.
  • Protecting Groups in Peptide Synthesis. Biosynth.
  • Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research.
  • Protecting Groups in Peptide Synthesis.
  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
  • Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones. Journal of the American Chemical Society.

Sources

Troubleshooting

Technical Support Center: Optimization of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid Deprotection

Welcome to the technical support resource for the deprotection of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid. As Senior Application Scientists, we have compiled this guide based on established chemical principles a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the deprotection of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive field experience to help you navigate the challenges of this crucial synthetic step. This document provides in-depth FAQs, troubleshooting guides, and validated protocols to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the N-Phenoxycarbonyl (Phoc) group and when is it used?

The N-Phenoxycarbonyl (Phoc) group is a urethane-type protecting group for amines. It is structurally related to the more common Benzyloxycarbonyl (Cbz or Z) and tert-Butoxycarbonyl (Boc) groups. It is employed to temporarily block the secondary amine of the pyrrolidine ring during multi-step syntheses, preventing unwanted side reactions. Its stability and removal conditions offer an alternative to other standard protecting groups.

Q2: What are the primary methods for deprotecting 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid?

There are two primary, reliable methods for the removal of the N-Phenoxycarbonyl group:

  • Catalytic Hydrogenation: This is often the cleanest method. It involves the use of a metal catalyst (typically Palladium on Carbon, Pd/C) and a hydrogen source to cleave the N-C(O) bond. The byproducts are the desired free amine, carbon dioxide, and phenol.

  • Basic Hydrolysis (Saponification): This method uses a base, such as Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH), to hydrolyze the carbamate linkage.

The choice between these methods depends on the overall chemical structure of your molecule, specifically the presence of other functional groups that might be sensitive to either hydrogenation or basic conditions.

Q3: My molecule contains other sensitive functional groups. Which deprotection method should I choose?

The selection of a deprotection strategy that is orthogonal to other protecting groups or sensitive moieties in your molecule is critical.[1] The following table summarizes key compatibilities to guide your decision.

Deprotection MethodCompatible WithIncompatible With (Potential Side Reactions)
Catalytic Hydrogenation Esters (most), Ethers, Boc groups, AmidesAlkenes/Alkynes (will be reduced), Cbz group (will be removed), Nitro groups (will be reduced), Benzyl ethers (may be cleaved), Thioethers (may poison catalyst)[2]
Basic Hydrolysis (LiOH, NaOH) Alkenes/Alkynes, Cbz/Boc groups, Nitro groups, Benzyl/Alkyl ethersEsters (will be hydrolyzed), Base-sensitive groups, Substrates prone to racemization at the alpha-carbon
Q4: What is the mechanism of N-Phoc group removal by catalytic hydrogenation?

Catalytic hydrogenation proceeds via reductive cleavage of the carbamate bond. The process is analogous to the well-established mechanism for Cbz group removal.

Reactant R₂N-C(=O)OPh Intermediate [Adsorbed Complex] Reactant->Intermediate Adsorption on catalyst surface CatalystSurface H₂ + Pd/C CatalystSurface->Intermediate Products R₂NH + CO₂ + PhOH Intermediate->Products Hydrogenolysis

Caption: Workflow for N-Phoc deprotection via catalytic hydrogenation.

The reaction involves the adsorption of the substrate and hydrogen onto the palladium surface, followed by cleavage of the N-C bond, releasing the free amine, carbon dioxide, and phenol.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the deprotection of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid.

Scenario 1: Incomplete or Stalled Catalytic Hydrogenation

Question: I am running the hydrogenation reaction with Pd/C, but after several hours, my starting material is still present according to TLC/LC-MS. What should I do?

This is a common issue that can often be resolved by systematically checking reaction parameters.

Causality & Troubleshooting Workflow:

Start Incomplete Hydrogenation Detected CheckCatalyst 1. Check Catalyst Activity Start->CheckCatalyst CheckH2 2. Verify H₂ Delivery CheckCatalyst->CheckH2 If catalyst is active sub1 • Use fresh Pd/C catalyst. • Ensure catalyst is not poisoned (e.g., by sulfur compounds). • Increase catalyst loading (e.g., to 10-20 mol%). CheckCatalyst->sub1 CheckSolvent 3. Evaluate Solvent CheckH2->CheckSolvent If H₂ supply is good sub2 • Purge system thoroughly with H₂. • Use a hydrogen balloon or Parr shaker. • Increase H₂ pressure (e.g., 50 psi). CheckH2->sub2 ModifyConditions 4. Modify Conditions CheckSolvent->ModifyConditions If solvent is appropriate sub3 • Ensure substrate is fully dissolved. • Methanol, ethanol, or ethyl acetate are good choices. • For poor solubility, consider THF or adding co-solvents. CheckSolvent->sub3 Success Reaction Complete ModifyConditions->Success sub4 • Add a small amount of acid (e.g., 1-2 drops of acetic acid). • Gently warm the reaction (e.g., to 30-40°C). ModifyConditions->sub4

Caption: Troubleshooting workflow for stalled hydrogenation reactions.

Scenario 2: Racemization Observed After Basic Hydrolysis

Question: I used NaOH to remove the Phoc group, but my final product shows significant racemization at the C2 position. How can I prevent this?

Causality: The proton on the alpha-carbon (C2) of the carboxylic acid is acidic. In the presence of a strong base and elevated temperatures, this proton can be abstracted to form an enolate intermediate, which is planar. Reprotonation can then occur from either face, leading to racemization.

Solutions to Minimize Racemization:

  • Use Milder Conditions:

    • Reagent: Switch from NaOH to Lithium Hydroxide (LiOH), which is often sufficient for hydrolysis but less harsh.

    • Temperature: Perform the reaction at a lower temperature (e.g., 0°C to room temperature) instead of heating.

  • Limit Reaction Time: Carefully monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed. Over-exposure to basic conditions increases the risk of racemization.

  • Switch to a Non-Basic Method: If racemization remains a significant issue, catalytic hydrogenation is the strongly recommended alternative as it is performed under neutral conditions and does not pose a risk to the stereocenter's integrity.

Scenario 3: Difficulty Removing Phenol Byproduct

Question: After my deprotection reaction (either hydrogenation or hydrolysis), I am struggling to separate my product from the phenol byproduct during work-up. What is an effective purification strategy?

Causality: Phenol is weakly acidic and can have moderate solubility in some organic solvents, making simple extraction challenging.

Recommended Protocol: Acid-Base Extraction

This procedure exploits the acidic nature of phenol to render it water-soluble.

  • Reaction Quench/Filtration:

    • For Hydrogenation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent (e.g., methanol or ethyl acetate).

    • For Hydrolysis: Neutralize the reaction mixture to approximately pH 7 with a mild acid (e.g., 1 M HCl).

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

  • Dissolution & Extraction:

    • Dissolve the residue in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel and wash with a dilute basic solution, such as 5% aqueous Sodium Bicarbonate (NaHCO₃) or 0.5 M Sodium Hydroxide (NaOH). This deprotonates the phenol to form sodium phenoxide, which is highly soluble in the aqueous layer.

    • Repeat the basic wash 2-3 times to ensure complete removal of phenol.

  • Final Wash & Isolation:

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent to yield the crude product, now free of phenol.

Experimental Protocols

Protocol 1: Deprotection via Catalytic Hydrogenation

This protocol is recommended for substrates that are stable to reductive conditions.

  • Preparation: Dissolve 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., Methanol or Ethanol, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10 mol % by weight) to the solution.

  • Hydrogenation Setup: Seal the flask and purge the atmosphere by evacuating and backfilling with hydrogen gas (H₂). Repeat this cycle 3-5 times.

  • Reaction: Leave the reaction to stir vigorously under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Once complete, carefully vent the hydrogen atmosphere and replace it with an inert gas (e.g., Nitrogen or Argon). Filter the mixture through Celite® to remove the catalyst, washing with the reaction solvent. The resulting filtrate contains the deprotected product and phenol. Proceed with the acid-base extraction described in Scenario 3 to remove phenol.

Protocol 2: Deprotection via Basic Hydrolysis (Saponification)

This protocol is suitable for substrates with functionalities sensitive to hydrogenation. Use with caution if the stereocenter is prone to epimerization.

  • Preparation: Dissolve 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v) in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq) to the solution.

  • Reaction: Allow the reaction to stir at 0°C, gradually warming to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 1-4 hours.

  • Work-up: Once the starting material is consumed, carefully neutralize the reaction mixture to pH ~7 with 1 M HCl. Extract the product with an organic solvent (e.g., Ethyl Acetate). If phenol contamination is an issue, follow the purification steps in Scenario 3 .

References

  • BenchChem. (2025). Technical Support Center: Boc Deprotection of Proline-Containing Peptides.
  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Albericio, F., et al. (1990). J. Org. Chem., 55, 3730-3743.
  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • University of Illinois. (n.d.).

Sources

Optimization

preventing racemization with 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid

Topic: Preventing Racemization with 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Racemization with 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice on maintaining chiral purity during peptide synthesis, with a specific focus on the role and behavior of N-protected proline derivatives like 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid (N-phenoxycarbonyl-L-proline).

Introduction: The Challenge of Racemization

In the synthesis of peptides and pharmaceuticals, maintaining the stereochemical integrity of each amino acid is paramount. Racemization, the conversion of a chiral amino acid from one enantiomer (e.g., L-form) to a mixture of both L- and D-forms, can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity and safety profile of the final product.[1][2][3] This phenomenon is a significant concern during the carboxyl group activation step of peptide coupling.[4][5][6]

This guide will explore the unique case of proline and its derivatives, particularly N-phenoxycarbonyl-L-proline, in the context of racemization. While not a conventional racemization suppressant additive in the way that 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are, the inherent structure of N-protected proline residues makes them highly resistant to racemization.[5] We will delve into the mechanisms, provide practical protocols, and answer frequently asked questions to help you navigate this critical aspect of peptide synthesis.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid and what is its primary role in peptide synthesis?

A1: 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, also known as N-phenoxycarbonyl-L-proline, is an L-proline derivative where the amino group is protected by a phenoxycarbonyl group. Its primary role is not as an anti-racemization additive, but rather as a stable, protected amino acid monomer for use in polypeptide synthesis.[7] N-phenoxycarbonyl amino acids (NPCs) are known for their stability, which makes them advantageous for the synthesis of polypeptides.[7]

Q2: Why is proline generally less susceptible to racemization compared to other amino acids?

A2: Proline's unique cyclic structure, where the α-amino group is part of a five-membered ring, makes it a secondary amine.[8] This structural rigidity prevents the formation of the primary intermediate responsible for racemization in other amino acids: the oxazolone. The mechanism of racemization for most amino acids involves the formation of a planar oxazolone intermediate, which allows for the easy abstraction of the α-proton.[5][6] Since proline cannot form this intermediate due to its secondary amine nature, the main pathway for racemization is eliminated.

Q3: Can racemization of proline still occur? Under what conditions?

A3: While highly resistant, racemization of proline is not impossible. It can occur via a direct enolization mechanism, where a strong base directly abstracts the α-proton from the activated carboxyl group.[6] This is more likely to happen under harsh reaction conditions, such as:

  • High Temperatures: Microwave-assisted synthesis or elevated coupling temperatures can increase the rate of racemization.[1]

  • Strong Bases: The use of strong, sterically hindered bases can promote α-proton abstraction.[6][9]

  • Prolonged Activation Times: Leaving the proline activated for an extended period before coupling increases the opportunity for racemization to occur.

Q4: Does the N-phenoxycarbonyl protecting group on proline offer any special advantages in preventing racemization?

A4: The primary advantage comes from proline's inherent resistance to racemization, as explained in Q2. The N-phenoxycarbonyl group, like other urethane-type protecting groups (e.g., Fmoc, Boc, Cbz), generally helps to preserve the optical purity of the amino acid during activation.[5] The electron-withdrawing nature of the carbonyl group in the protecting urethane moiety reduces the acidity of the α-proton, making it less susceptible to abstraction by a base compared to N-acyl protected amino acids.

Q5: How do I detect and quantify racemization in my peptide?

A5: The most common and reliable method for detecting and quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC).[10] This technique uses a chiral stationary phase (CSP) to separate the desired peptide from its diastereomeric impurities. Other methods include:

  • Gas Chromatography (GC) on a chiral column after derivatization.

  • Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.

  • Enzymatic assays that are specific for one enantiomer.

Part 2: Troubleshooting Guide

This section addresses specific issues you might encounter related to racemization, particularly when working with proline and its derivatives.

Problem Potential Cause Recommended Solution
Unexpected diastereomeric impurity detected by HPLC/MS after coupling a proline residue. Racemization of the proline derivative may have occurred despite its inherent resistance.1. Review Reaction Conditions: Avoid excessive temperatures and prolonged reaction times. For microwave synthesis, consider a lower temperature for the proline coupling step.[1] 2. Base Selection: Use a weaker base if possible. N-methylmorpholine (NMM) is often a better choice than diisopropylethylamine (DIPEA) to minimize racemization.[9] 3. Coupling Reagent: While proline is robust, ensure you are using a reliable coupling reagent. For sterically hindered couplings, phosphonium-based reagents like PyBOP or PyAOP can be effective with low racemization levels.[9]
Low coupling efficiency when using N-phenoxycarbonyl-L-proline. The secondary amine of proline can lead to slower coupling kinetics compared to primary amines.[10] Steric hindrance from the protecting group and the growing peptide chain can also be a factor.1. Optimize Coupling Time: Monitor the reaction closely (e.g., using an isatin or chloranil test for secondary amines) and consider a double coupling if necessary.[10] 2. Choice of Reagents: Use a more powerful coupling reagent such as HATU or HCTU, which are known to be effective for difficult couplings.[9] 3. Solvent: Switch to a more solvating solvent like N-methylpyrrolidone (NMP) to disrupt potential peptide aggregation.[4]
Formation of diketopiperazine (DKP) after coupling the second amino acid to proline. The dipeptide-resin stage is susceptible to intramolecular cyclization to form DKP, leading to chain termination. This is more common in Fmoc-based synthesis.1. Resin Choice: Use a 2-chlorotrityl chloride resin, as its steric bulk helps to suppress DKP formation.[4] 2. Dipeptide Strategy: Couple the first two amino acids as a pre-formed dipeptide to bypass the vulnerable dipeptide-resin stage.[4] 3. In Situ Neutralization: For Boc-based synthesis, use in situ neutralization protocols.[4]

Part 3: Experimental Protocols & Visualizations

Protocol 1: Standard Coupling of N-phenoxycarbonyl-L-proline in SPPS

This protocol outlines a general procedure for the coupling of N-phenoxycarbonyl-L-proline in solid-phase peptide synthesis (SPPS) with an emphasis on maintaining chiral integrity.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin, 0.3-0.8 mmol/g substitution) in N,N-dimethylformamide (DMF) for 30-60 minutes.

    • Perform N-terminal deprotection of the resin-bound peptide (e.g., with 20% piperidine in DMF for Fmoc-SPPS).

    • Wash the resin thoroughly with DMF.

  • Amino Acid Activation:

    • In a separate vessel, dissolve 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid (3-5 equivalents relative to resin loading) and a coupling additive like HOBt or Oxyma Pure (3-5 equivalents) in a minimal amount of DMF.

    • Add a carbodiimide coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents) to the amino acid solution.

    • Allow the pre-activation to proceed for 5-10 minutes at room temperature. Note: Avoid prolonged pre-activation times.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Monitor the reaction completion using a test specific for secondary amines, such as the isatin or chloranil test.[10]

    • If the test is positive (incomplete coupling), perform a second coupling with a freshly prepared activated amino acid solution.

    • Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Chiral HPLC Analysis for Racemization

This protocol provides a general workflow for assessing the enantiomeric purity of a synthesized peptide.

  • Sample Preparation:

    • Cleave a small amount of the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

    • Precipitate the crude peptide with cold diethyl ether, centrifuge, and dry under vacuum.

    • Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile/water mixture).

  • HPLC Analysis:

    • Column: Use a chiral stationary phase (CSP) column suitable for peptide analysis.

    • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water with an additive like 0.1% trifluoroacetic acid (TFA).

    • Detection: UV detection at 210-220 nm is standard for peptide bonds.

    • Analysis: Inject the sample and analyze the resulting chromatogram. The presence of a second, closely eluting peak next to the main product peak may indicate the presence of a diastereomer resulting from racemization.

Visualizations

Racemization_Mechanism cluster_0 Standard Amino Acid Racemization cluster_1 Proline's Resistance A L-Amino Acid (Activated) B Oxazolone Intermediate (Planar) A->B -H+ C D-Amino Acid (Activated) B->C +H+ D L-Proline (Activated) E No Oxazolone Formation (Cyclic Secondary Amine)

Caption: Mechanism of racemization via oxazolone formation and proline's inherent resistance.

Workflow start Start: Peptide Synthesis with N-phenoxycarbonyl-L-proline cleavage Cleavage from Resin start->cleavage hplc Chiral HPLC Analysis cleavage->hplc result Assess Chromatogram hplc->result pure Result: Pure Peptide (Single Peak) result->pure No Racemization impure Result: Racemization Detected (Diastereomeric Peak) result->impure Racemization troubleshoot Troubleshoot: - Lower Temperature - Change Base - Optimize Coupling Time impure->troubleshoot

Caption: Workflow for assessing racemization after peptide synthesis.

References

  • Benchchem. (n.d.). Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS).
  • Benchchem. (n.d.). Technical Support Center: Preventing Racemization of Proline During Peptide Synthesis.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Benchchem. (n.d.). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). BOC Sciences.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). PubMed.
  • Aapptec Peptides. (n.d.). Boc-Pro-OH; N-Boc-L-proline; CAS 15761-39-4.
  • Benchchem. (n.d.). Technical Support Center: Preventing Racemization of Proline During Peptide Synthesis.
  • Synthesis of Peptides Containing Proline Analogues. (n.d.). Thieme.
  • Mykhailiuk, P. (n.d.).
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Enzymatic Modification of N-Terminal Proline Residues Using Phenol Derivatives. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Preventing Racemization in Peptide Synthesis.
  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2014). ACS Chemical Biology.
  • Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymeriz
  • Epimerisation in Peptide Synthesis. (2021). Molecules.
  • Weak acid-catalyzed pyrrolidone carboxylic acid formation from glutamine during solid phase peptide synthesis. Minimization by rapid coupling. (1982). International Journal of Peptide and Protein Research.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec.
  • A mechanochemical approach to access the proline–proline diketopiperazine framework. (2017). Beilstein Journal of Organic Chemistry.
  • Peptide Racemiz
  • Ynamide Coupling Reagents: Origin and Advances. (2021). Accounts of Chemical Research.
  • Small Molecule Catalyst for Peptide Synthesis. (2018).
  • Developments in peptide and amide synthesis. (2004). Current Opinion in Chemical Biology.
  • Peptide Synthesis and Applic
  • Effect of 3-hydroxyproline Residues on Collagen Stability. (2003). Journal of the American Chemical Society.
  • Fast multipoint immobilization of lipase through chiral l-proline on a MOF as a chiral bioreactor. (2018). Dalton Transactions.

Sources

Troubleshooting

Technical Support Center: Navigating the Purification of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid Derivatives

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. The synthesis of N-protected amino acids, such as 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid and its d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. The synthesis of N-protected amino acids, such as 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid and its derivatives, is a cornerstone of peptide chemistry and materials science. However, the journey from crude reaction mixture to a highly pure, crystalline solid can be fraught with challenges. These molecules are notorious for their tendency to form persistent oils, their high polarity, and the presence of stubborn, co-eluting impurities.

This guide is structured from our field experience to address the most pressing issues encountered during purification. We will move from high-level frequently asked questions to deep-dive troubleshooting protocols, grounding our advice in the fundamental chemistry of the system. Our goal is to empower you to not only solve purification challenges but also to understand their root causes, leading to more robust and reproducible outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles.

Q1: What are the primary impurities I should anticipate in my crude product?

A1: Understanding potential impurities is the first step to designing a purification strategy. Based on the common synthetic routes (e.g., reaction of L-proline with phenyl chloroformate or diphenyl carbonate), you should expect:

  • Unreacted Starting Materials: L-proline and the phenoxycarbonyl source (e.g., diphenyl carbonate).

  • Reaction Byproducts: Phenol is a common byproduct, especially from reactions involving diphenyl carbonate or from the degradation of the target molecule.[1]

  • Side-Reaction Products: Dipeptide formation (Fmoc-Xaa-Xaa-OH) is a known impurity in the synthesis of protected amino acids if the starting materials are not pure.[2] In this context, the formation of 1-(Phenoxycarbonyl)-L-prolyl-L-proline is possible.

  • Hydrolysis Product: Premature cleavage of the phenoxycarbonyl group during aqueous work-up can revert the product back to L-proline. The stability of protecting groups is a critical factor to consider.[3][4]

Q2: My purified product is a thick, persistent oil that refuses to crystallize. What can I do?

A2: This is the most frequently reported issue. An oily state often indicates the presence of residual solvents or minor impurities that inhibit the formation of a crystal lattice.[5]

  • First, ensure all solvents are removed: Dry the oil under high vacuum for an extended period, possibly with gentle heating (e.g., 30-40°C), provided the compound is stable.

  • Trituration: Attempt to induce solidification by stirring the oil vigorously with a non-polar solvent in which the product is insoluble but the impurities may be soluble. Hexanes or diethyl ether are excellent starting points.[5]

  • pH Adjustment: Since the molecule contains a carboxylic acid, its salt form may have different physical properties. If your product is an oil, dissolving it in a minimal amount of a suitable solvent and adjusting the pH might facilitate precipitation.[5]

Q3: My yield dropped significantly after the aqueous work-up and extraction. Where did my product go?

A3: The high polarity of these derivatives, conferred by the free carboxylic acid, can lead to poor partitioning into common organic solvents from aqueous layers, especially if the pH is not controlled.[6]

  • Acidify the Aqueous Layer: Before extraction with solvents like ethyl acetate or dichloromethane, ensure the aqueous layer is acidified to a pH of ~2. This protonates the carboxylate, making the molecule less polar and more soluble in the organic phase.[7]

  • Use a More Polar Extraction Solvent: If ethyl acetate fails, consider a more polar solvent system, such as a mixture of chloroform and isopropanol, for the extraction.

  • Brine Wash: Washing the combined organic layers with saturated brine can help to remove dissolved water and may force some of the highly polar product out of the residual aqueous phase and into the organic layer.

Q4: I'm having trouble visualizing my product on a TLC plate. Which stain should I use?

A4: The phenoxycarbonyl group provides a strong UV chromophore, so visualization under a UV lamp (254 nm) should be your primary method. However, for confirming the presence of UV-inactive impurities like L-proline, a chemical stain is necessary.

  • Ninhydrin Stain: This is ideal for detecting any free primary or secondary amines, such as unreacted L-proline. It will produce a characteristic yellow-orange spot for proline derivatives.[8]

  • Anisaldehyde or Permanganate Stain: These are general-purpose stains that react with a wide variety of functional groups and can help visualize the main product and other organic impurities that may not be UV-active.

Part 2: In-Depth Troubleshooting & Experimental Protocols

When simple fixes are not enough, a more systematic approach is required. Here, we provide detailed workflows for the two primary purification methods.

Guide 1: Purification by Recrystallization & Trituration

This method is preferred when applicable, as it is often more scalable and cost-effective than chromatography. It is most successful when the crude product is a solid or can be induced to solidify.

Problem Observation Rationale & Solution
No Dissolution Product remains an insoluble solid even in a large volume of boiling solvent.The solvent is not polar enough. Increase polarity. Try solvents like ethyl acetate, acetone, or isopropanol.
Complete Dissolution at Room Temp Product dissolves readily in the solvent without heating.The solvent is too polar. The product will not crystallize upon cooling. Decrease polarity. Try solvents like dichloromethane or toluene, or use a co-solvent system (e.g., Ethyl Acetate/Hexane).
"Oiling Out" Upon cooling, the product separates as an oil layer instead of forming crystals.The cooling is too rapid, or the solution is too concentrated. Solution: Re-heat to dissolve the oil, add slightly more solvent, and allow the solution to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature overnight).
No Crystals Form The solution remains clear even after cooling and standing (supersaturation).Crystal nucleation has not occurred. Solution: Try scratching the inside of the flask with a glass rod at the liquid-air interface. If that fails, add a single seed crystal from a previous batch. If no seed crystal is available, cool the solution to a lower temperature (e.g., 0°C or -20°C).
  • Place the crude oil in a round-bottom flask or beaker.

  • Add a small volume of a non-polar solvent (e.g., hexanes, diethyl ether, or a mixture of the two). The oil should be largely insoluble.

  • Using a spatula or glass rod, vigorously scratch and stir the oil in the presence of the solvent. This mechanical agitation breaks down the oil and encourages nucleation.

  • Continue for 10-20 minutes. Often, the oil will transform into a fine, free-flowing solid.

  • Filter the solid, wash with a small amount of the cold trituration solvent, and dry under high vacuum.

G start Crude Product is an Oil high_vac Dry Under High Vacuum start->high_vac triturate Triturate with Non-Polar Solvent (e.g., Hexane/Ether) high_vac->triturate solid_check Solid Formed? triturate->solid_check recrystallize Proceed to Recrystallization Protocol solid_check->recrystallize Yes fail Purification Failed (Proceed to Chromatography) solid_check->fail No

Caption: Decision workflow for handling oily products.

Guide 2: Purification by Silica Gel Chromatography

Chromatography is often unavoidable for these polar compounds, especially when impurities are structurally similar to the product.[9]

Problem Observation Rationale & Solution
Streaking/Tailing on TLC/Column The spot/band is elongated rather than tight and round.The compound is too polar for the solvent system, leading to strong, slow interactions with the silica. Solution: Increase the polarity of the eluent. Adding a small amount of acetic acid (0.5-1%) to the mobile phase is highly effective for carboxylic acids, as it keeps the acid protonated and reduces interaction with silica silanol groups.
Poor Separation (Co-elution) Product and impurities elute at nearly the same Rf.The selectivity of the solvent system is poor. Solution: Change the solvent system entirely. Instead of an Ethyl Acetate/Hexane gradient, try a Dichloromethane/Methanol system. A different solvent provides different interactions and can resolve closely related compounds.[8]
Low or No Recovery The product does not elute from the column, even with highly polar solvent.The product has irreversibly adsorbed to the silica gel. This can happen with very polar compounds. Solution: Use a less active stationary phase like alumina or a C18 reversed-phase silica. Alternatively, pre-treat the silica by slurrying it with the mobile phase containing acetic acid before packing the column.
High Back Pressure The solvent flow through the column is very slow or stops.[10]The silica gel is packed too tightly, or fine particles are clogging the frit. Solution: Ensure the silica is a homogenous slurry before packing. Do not let the column run dry. If pressure builds, it may be necessary to unpack and repack the column. Always filter your sample before loading to remove any particulate matter.
System Components Typical Ratio (v/v) Application Notes
Hexane / Ethyl Acetate Gradient from 10% to 70% EtOAcA good starting point for less polar derivatives.
Dichloromethane / Methanol Gradient from 1% to 10% MeOHExcellent for more polar compounds. Provides different selectivity compared to EtOAc systems.
Mobile Phase Additive 0.5% - 1.0% Acetic AcidHighly Recommended. Add to the polar component of your mobile phase (e.g., Ethyl Acetate or Methanol) to drastically improve peak shape and reduce tailing for carboxylic acids.
  • Prepare the Sample: Dissolve the crude product in a minimal amount of the initial chromatography solvent or dichloromethane. If it's insoluble, adsorb it onto a small amount of silica gel by dissolving it in a volatile solvent (like acetone), adding silica, and evaporating the solvent to dryness.

  • Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:EtOAc). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Load the Sample: Carefully add the dissolved sample or the silica-adsorbed sample to the top of the packed column.

  • Elute: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase according to the TLC analysis. The addition of 0.5% acetic acid to the mobile phase is crucial for achieving sharp peaks.

  • Monitor: Monitor the elution process using TLC, staining with UV and a chemical stain as needed.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. The acetic acid will be removed during this step as it is volatile.

G start Run Analytical TLC (e.g., 7:3 Hexane:EtOAc) rf_check Is Rf between 0.2-0.4? start->rf_check high_rf Decrease Polarity (More Hexane) rf_check->high_rf No, Rf > 0.4 low_rf Increase Polarity (More EtOAc) rf_check->low_rf No, Rf < 0.2 tailing_check Is there tailing? rf_check->tailing_check Yes high_rf->start low_rf->start add_acid Add 0.5-1% Acetic Acid to Mobile Phase tailing_check->add_acid Yes run_column Run Flash Column tailing_check->run_column No add_acid->run_column

Caption: Systematic workflow for developing a chromatographic method.

Part 3: Understanding Impurity Formation

A proactive approach to purification begins with understanding the synthesis itself. The phenoxycarbonyl protecting group is a type of carbamate, formed to render the proline nitrogen non-nucleophilic.[4] Challenges often arise from the lability of this group and the reactivity of the starting materials.

G cluster_main Main Reaction Pathway Pro L-Proline Product Target Product Pro->Product + Base PhOCOCl Phenyl Chloroformate PhOCOCl->Product Product->Pro Dipeptide Dipeptide Impurity Product->Dipeptide + Activated Proline H2O Water (from work-up) Hydrolysis Hydrolysis Pro2 Another L-Proline molecule

Caption: Common reaction and impurity formation pathways.

This diagram illustrates two key challenges:

  • Hydrolysis: The phenoxycarbonyl group can be cleaved by excess base or during a prolonged aqueous work-up, reverting the material to the highly water-soluble L-proline starting material, which contributes to yield loss.

  • Dipeptide Formation: If any activation of the product's carboxyl group occurs, it can react with unreacted L-proline to form a dipeptide impurity, which can be very difficult to separate chromatographically.

By understanding these pathways, you can optimize your reaction conditions (e.g., by ensuring anhydrous conditions and carefully controlling the work-up pH and duration) to minimize the formation of these impurities from the outset.

References

  • Benchchem Technical Support Center.
  • ResearchGate.
  • Polymer Chemistry (RSC Publishing).
  • Creative Peptides.
  • Cytiva.
  • Sigma-Aldrich.
  • Benchchem Technical Support Center.
  • Organic Chemistry Portal. Protecting Groups - Stability.
  • University of Minnesota. Protecting Groups.
  • Organic Chemistry Portal. Protective Groups.
  • Google Patents. Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
  • ResearchGate. How to get (or crystallize)
  • Beilstein Journals. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors.
  • The Royal Society of Chemistry. Efficient Amidation of Weak Amines: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity of N-(9, 10-dioxo-9, 10-dihydro anthracene-1-yl) carboxamide.

Sources

Optimization

Technical Support Center: HPLC Analysis of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid

An authoritative guide to developing and troubleshooting HPLC methods for the reaction monitoring of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid. Welcome to the technical support center for the HPLC analysis of 1-(P...

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to developing and troubleshooting HPLC methods for the reaction monitoring of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid.

Welcome to the technical support center for the HPLC analysis of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, also known as N-Cbz-L-proline. This guide is designed for researchers, chemists, and drug development professionals who are monitoring reactions involving this key synthetic intermediate. Here, we move beyond simple protocols to explain the scientific principles behind method development and provide robust, field-tested solutions to common chromatographic challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for an HPLC method for N-Cbz-L-proline?

A: A reversed-phase method on a C18 column is the most common and effective starting point. The phenoxycarbonyl group provides sufficient hydrophobicity for retention, and the carboxyl group's polarity can be managed with an acidic mobile phase modifier. A typical starting point would be a water/acetonitrile gradient with 0.1% Trifluoroacetic Acid (TFA) or formic acid.

Q2: Why is my peak for N-Cbz-L-proline tailing or showing poor shape?

A: Peak tailing is the most common issue for this analyte. It is almost always caused by secondary interactions between the analyte's acidic carboxyl group and the silica stationary phase.[1][2] Operating the mobile phase at a low pH (e.g., 2.5–3.0) suppresses the ionization of the carboxyl group, neutralizing its charge and minimizing these unwanted interactions.[2][3]

Q3: What UV wavelength should I use for detection?

A: The phenoxycarbonyl (Cbz) group contains a benzene ring, which is a strong chromophore. Detection is typically performed between 210 nm and 254 nm. A wavelength of 254 nm is often a good choice as it offers good sensitivity for the analyte while minimizing interference from some solvents.[4]

Q4: My retention time is drifting between injections. What's wrong?

A: Retention time instability usually points to one of three issues: insufficient column equilibration time between gradient runs, fluctuations in column temperature, or inconsistent mobile phase preparation.[5][6] Ensure your column is equilibrated with at least 10-15 column volumes of the initial mobile phase, use a column oven for temperature control, and prepare fresh mobile phase daily.

Section 2: Core Methodology - A Validated Starting Point

This protocol provides a robust, self-validating starting point for monitoring reactions involving N-Cbz-L-proline. The causality behind each parameter is explained to empower you to make logical adjustments.

Experimental Protocol: Reversed-Phase HPLC Analysis

Objective: To achieve baseline separation of N-Cbz-L-proline from potential starting materials and impurities with good peak shape.

Instrumentation: Standard HPLC system with a UV detector.

ParameterRecommended SettingRationale & Expertise
Column C18, 5 µm particle size, 4.6 x 150 mmThe C18 stationary phase provides the necessary hydrophobic interaction with the Cbz group for retention. A 150 mm length offers a good balance between resolution and analysis time.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade WaterTFA is a strong ion-pairing agent that acidifies the mobile phase to a pH of ~2. This ensures the carboxylic acid on the proline is fully protonated (neutral), preventing peak tailing from silanol interactions.[3][7]
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier with low viscosity and UV cutoff. It is an excellent choice for creating a separation gradient.[8][9]
Gradient Elution 30% B to 80% B over 15 minutesA gradient is essential for separating compounds with different polarities and ensuring that late-eluting, nonpolar impurities are washed from the column. This gradient provides a good starting point for most reaction mixtures.[4]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant temperature is crucial for reproducible retention times, as retention can shift by 1-2% for every 1°C change.[5]
Detection UV at 254 nmProvides high sensitivity for the aromatic Cbz group while being a common wavelength available on most detectors.[4]
Injection Volume 10 µLA standard volume that avoids column overloading for typical sample concentrations.
Sample Preparation Dissolve ~1 mg of the reaction mixture in 1 mL of Acetonitrile/Water (50:50). Filter through a 0.45 µm syringe filter.The diluent should be similar to or weaker than the initial mobile phase to ensure good peak shape. Filtering is critical to prevent particulates from blocking the column frit.
Visual Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Sample Preparation (Dissolve & Filter) D Inject Sample A->D B Mobile Phase Preparation (0.1% TFA in Water/ACN) C System Equilibration (Initial Conditions) B->C C->D E Gradient Elution (C18 Column, 30°C) D->E F UV Detection (254 nm) E->F G Chromatogram Generation F->G H Peak Integration & Quantification G->H I Report Generation H->I

Caption: Standard workflow for N-Cbz-L-proline purity analysis by HPLC.

Section 3: In-Depth Troubleshooting Guides

Problem Area 1: Peak Shape Issues (Tailing, Fronting, Splitting)

Q: My peak for N-Cbz-L-proline is tailing severely, even with TFA in the mobile phase. What else could be the cause?

A: While mobile phase pH is the primary cause, persistent tailing suggests other issues. Let's diagnose systematically:

  • Chemical Causes (Analyte-Column Interaction):

    • Insufficient Acidification: Ensure your TFA concentration is truly 0.1% (v/v). If using a different acid like formic acid, you may need a higher concentration to reach the target pH. The goal is to set the mobile phase pH at least 1.5-2 units below the analyte's pKa.[10][11]

    • Column Degradation: The silica backbone of columns can degrade, especially at high pH, exposing more active silanol sites.[12] If the column is old or has been used with basic mobile phases, its performance may be permanently compromised. Try the method on a new column to verify.

  • Physical Causes (System & Column Hardware):

    • Column Void: A void or channel can form at the head of the column due to packing bed collapse. This creates an empty space, causing band broadening and tailing.[1] This is often accompanied by a drop in backpressure. Reversing the column and flushing with a strong solvent can sometimes help, but replacement is often necessary.

    • Extra-Column Volume: Excessive tubing length or fittings with a large internal diameter between the injector, column, and detector can cause peak tailing.[13] Ensure all connections are made with narrow-bore tubing (e.g., 0.005" ID) and are kept as short as possible.

Q: My peak is fronting. What does that indicate?

A: Peak fronting is less common for this analyte but typically points to two main issues:

  • Sample Overload: You are injecting too much sample mass onto the column, saturating the stationary phase.[3] To test this, dilute your sample 10-fold and re-inject. If the peak shape becomes symmetrical, you have confirmed overloading. Reduce your sample concentration or injection volume.

  • Sample Solvent Mismatch: The solvent used to dissolve your sample is significantly stronger (more organic content) than your initial mobile phase.[3] This causes the sample band to spread out before it reaches the column head. Whenever possible, dissolve your sample in the initial mobile phase composition.

Problem Area 2: Poor Resolution or Selectivity

Q: I have an impurity that is co-eluting with my main N-Cbz-L-proline peak. How can I improve the separation?

A: Improving resolution requires manipulating the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[13]

  • Optimize Retention (k): If peaks are eluting too early (k < 2), resolution will be poor.

    • Solution: Decrease the initial percentage of acetonitrile in your gradient. This will increase retention and give the peaks more time to separate on the column.[13]

  • Change Selectivity (α): This is the most powerful way to resolve co-eluting peaks. Selectivity refers to the ability of the chromatographic system to distinguish between two analytes.

    • Solution 1: Change Organic Solvent. Switch your Mobile Phase B from acetonitrile to methanol. Methanol has different solvent properties and can alter the interaction of your analytes with the stationary phase, often changing elution order and improving separation.[14]

    • Solution 2: Adjust pH. While low pH is needed to prevent tailing, small adjustments within the acidic range (e.g., switching from 0.1% TFA to 0.1% Formic Acid) can slightly alter the polarity of ionizable impurities and improve selectivity.[7]

  • Increase Efficiency (N): A more efficient system produces narrower peaks, which are easier to resolve.

    • Solution: Use a longer column (e.g., 250 mm) or a column packed with smaller particles (e.g., 3 µm or sub-2 µm for UHPLC).[15] Be aware that this will increase backpressure.

Problem Area 3: Baseline Problems (Noise and Drift)

Q: My baseline is very noisy. How can I get a stable baseline?

A: A noisy baseline reduces sensitivity and makes integration difficult. The source is often the pump, detector, or mobile phase.[16][17]

  • Mobile Phase Issues:

    • Cause: Impure solvents, reagents, or slow degradation of the mobile phase. Air bubbles are also a major cause.[18]

    • Solution: Use only HPLC-grade solvents. Ensure your mobile phase is thoroughly degassed using an inline degasser, sonication, or helium sparging. Prepare fresh mobile phase daily.[9]

  • Pump & System Issues:

    • Cause: Worn pump seals or faulty check valves can cause pressure fluctuations that manifest as rhythmic baseline noise.[6]

    • Solution: Purge the pump to remove any trapped air bubbles. If the noise persists, perform routine maintenance by replacing pump seals and cleaning or replacing check valves.

  • Detector Issues:

    • Cause: A failing or dirty detector lamp or a contaminated flow cell.

    • Solution: Check the lamp energy. If it's low, replace the lamp. Flush the flow cell with a strong, clean solvent like isopropanol to remove any contaminants.[17]

Troubleshooting Decision Tree: Peak Tailing

Tailing_Troubleshooting Start Peak Tailing Observed Check_pH Is Mobile Phase pH < 3? Start->Check_pH Check_Column Is the column old or used with high pH solvents? Check_pH->Check_Column Yes Fix_pH Action: Ensure 0.1% TFA or FA. Verify pH. Check_pH->Fix_pH No Inject_Neutral Inject a neutral compound (e.g., Toluene) Check_Column->Inject_Neutral No Replace_Column Action: Replace with a new column. Check_Column->Replace_Column Yes Neutral_Tails Does the neutral compound tail? Inject_Neutral->Neutral_Tails Check_Hardware Check for physical issues: - Column void (check pressure) - Extra-column volume (tubing) Neutral_Tails->Check_Hardware Yes (Physical Issue) Dilute_Sample Dilute sample 10x and re-inject Neutral_Tails->Dilute_Sample No (Likely Chemical) Fix_Hardware Action: Replace column or optimize tubing/fittings. Check_Hardware->Fix_Hardware Shape_Improves Does peak shape improve? Dilute_Sample->Shape_Improves Reduce_Conc Action: Sample overload. Reduce concentration. Shape_Improves->Reduce_Conc Yes Chemical_Issue Conclusion: Chemical interaction is the primary cause. Shape_Improves->Chemical_Issue No

Caption: A decision tree for diagnosing the root cause of peak tailing.

References

  • Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography - PubMed.
  • Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions - uHPLCs.
  • Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography - ResearchGate.
  • Engineering successful analytical methods using HILIC as an alternative retention mechanism - Phenomenex.
  • How to Troubleshoot Baseline Noise in HPLC - uHPLCs.
  • How To Improve Resolution In Liquid Chromatography? - Chemistry For Everyone.
  • HPLC Separation of Enantiomers of a-Substituted Proline Analogues by the Applic
  • HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific.
  • Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC - ResearchGate.
  • HPLC Troubleshooting Guide - SCION Instruments.
  • HPLC Troubleshooting Guide - Unknown Source.
  • How to Reduce Peak Tailing in HPLC? - Phenomenex.
  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog.
  • HPLC Troubleshooting Mini Guide - Baseline Issues - Phenomenex.
  • HPLC Peak Tailing - Axion Labs.
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
  • Factors Affecting Resolution in HPLC - Sigma-Aldrich.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs.
  • Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC - Juniper Publishers.
  • Exploring the Role of pH in HPLC Separation - Moravek.
  • Exploring the Different Mobile Phases in HPLC - Veeprho.
  • Control pH During Method Development for Better Chromatography - Agilent.
  • Back to Basics: The Role of pH in Retention and Selectivity - LCGC International.
  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services.
  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci.
  • Introduction to HPLC.
  • For HPLC, what different mobile phases are best to start with for methods development?.
  • How does pH affect the results of HPLC results? - Quora.
  • N-Benzyloxycarbonyl-L-proline | 1148-11-4 | TCI AMERICA.
  • N-Benzyloxycarbonyl-L-proline | 1148-11-4 | Tokyo Chemical Industry Co., Ltd.(APAC).
  • N-Benzyloxycarbonyl-L-proline | 1148-11-4 | Tokyo Chemical Industry (India) Pvt. Ltd.
  • A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Cbz-nortropine - Benchchem.
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • An Effective Approach to HPLC Method Development - Onyx Scientific.
  • Tips and Tricks of HPLC System Troubleshooting - Agilent.
  • Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC - Impactfactor.
  • (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS - ResearchGate.
  • Analytical Methods - RSC Publishing.

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Troubleshooting

Technical Support Center: Navigating Steric Hindrance with 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid. This resource is designed for researchers, chemists, and drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are incorporating this N-protected proline derivative into their synthetic workflows. The unique structural feature of this compound—the bulky N-phenoxycarbonyl protecting group—presents specific challenges, primarily related to steric hindrance. This guide provides in-depth troubleshooting advice, validated protocols, and a mechanistic understanding to help you overcome these challenges and achieve optimal results in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the use of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid.

Q1: What is 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid and what is its primary application?

1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid is a derivative of the amino acid L-proline.[1][2] In this compound, the nitrogen atom of the pyrrolidine ring is protected by a phenoxycarbonyl group. Its primary use is in organic synthesis, particularly as a building block in peptide synthesis and the creation of complex molecules where a constrained proline-like scaffold is required. The phenoxycarbonyl group serves as a protecting group for the secondary amine, preventing unwanted side reactions during processes like amide bond formation.[3]

Q2: What is steric hindrance and why is it a critical factor for this specific molecule?

Steric hindrance is a phenomenon in chemistry where the rate of a chemical reaction is slowed down because of the physical bulk of atoms or groups of atoms near the reaction center. In the case of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, the large, rigid N-phenoxycarbonyl group, combined with the inherent conformational constraint of the proline ring, physically obstructs the approach of other molecules to the carboxylic acid group.[4] This makes it difficult for nucleophiles, such as the amino group of another amino acid, to attack the carboxyl carbon during amide bond formation, leading to slower or incomplete reactions.[5]

Q3: My amide coupling reaction with this compound is slow or has failed. What is the most likely cause?

The most probable cause is the significant steric hindrance around the carboxylic acid. Standard peptide coupling conditions are often insufficient to overcome the high activation energy required for the reaction to proceed efficiently. The bulky protecting group shields the reaction site, necessitating the use of more powerful coupling reagents, modified reaction conditions (such as elevated temperatures), or longer reaction times to achieve a satisfactory yield.[6]

Q4: Which coupling reagents are recommended for forming an amide bond with this hindered acid?

For sterically hindered carboxylic acids, standard carbodiimide reagents like DCC or EDC are often ineffective. More potent onium-salt-based reagents are required. The most effective choices include:

  • Uronium/Aminium salts: HATU, HBTU, and HCTU are highly recommended as they form a very reactive activated ester intermediate.[7]

  • Phosphonium salts: PyBOP and PyAOP are also excellent choices, known for their high reactivity and association with lower racemization levels.[6]

  • Acyl Fluoride-forming reagents: Reagents like BTFFH can convert the carboxylic acid into a highly reactive acyl fluoride, which can be particularly effective for coupling with sterically hindered or electron-deficient amines.[5]

Q5: How can I minimize the risk of racemization when using forcing conditions for the coupling reaction?

Racemization is a concern when using highly activating conditions or elevated temperatures. To mitigate this risk:

  • Use Additives: Incorporate additives like Oxyma Pure or HOAt (1-hydroxy-7-azabenzotriazole) into the reaction. These are superior to the older additive HOBt in suppressing racemization.[6]

  • Control Base Strength: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA where possible, as strong bases can promote racemization.[6]

  • Optimize Temperature and Time: If using heat, carefully optimize the reaction to find the minimum temperature and shortest time necessary to drive the coupling to completion.[6]

  • Pre-activation Time: Minimize the time between the activation of the carboxylic acid and the addition of the amine component to reduce the window for potential side reactions.[6][8]

Section 2: Troubleshooting Guide for Amide Coupling Reactions

This guide provides a structured approach to diagnosing and solving common problems encountered during amide coupling reactions involving 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid.

Problem: Low or No Coupling Yield

Symptom: Analysis of the crude reaction mixture by LC-MS or TLC shows a significant amount of unreacted 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid and/or the amine starting material.

Causality & Troubleshooting Workflow

troubleshooting_low_yield start Low / No Yield cause1 Cause 1: Insufficient Carboxyl Activation start->cause1 cause2 Cause 2: High Steric Clash at Transition State start->cause2 solution1a Solution 1A: Switch to a more potent coupling reagent (e.g., HATU, PyBOP, COMU). cause1->solution1a Overcomes high activation energy solution1b Solution 1B: Ensure proper stoichiometry of coupling reagents and base (use slight excess). cause1->solution1b Drives equilibrium towards activation solution2a Solution 2A: Increase reaction temperature (Microwave synthesis is highly effective). cause2->solution2a Provides energy to overcome steric barrier solution2b Solution 2B: Extend reaction time significantly (e.g., 2 to 24 hours). cause2->solution2b Allows more time for successful collisions solution2c Solution 2C: Change solvent to a more disruptive one like NMP or a DMF/DCM mixture. cause2->solution2c Can disrupt aggregation and improve solubility Steric_Hindrance_Mechanism cluster_reactants Reactants cluster_transition Attempted Nucleophilic Attack Proline_Acid            1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid         Transition_State Transition State Proline_Acid->Transition_State Carboxyl Activation Amine            R-NH₂(Incoming Nucleophile)         Amine->Transition_State Nucleophilic Approach Product Amide Product (Slow Formation) Transition_State->Product Successful coupling (high activation energy) Steric_Shield Steric Shielding by Phenoxycarbonyl Group Attack_Blocked Hindered Attack Steric_Shield->Attack_Blocked

Sources

Optimization

unexpected byproducts with 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid

Welcome to the technical support center for 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected byproducts a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected byproducts and navigate challenges during its use in synthesis. The following question-and-answer format addresses specific issues you may encounter, providing in-depth explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: During the coupling reaction of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid with an amine, I've observed a significant byproduct with a mass corresponding to the loss of phenol. What is this species and how is it formed?

This is a frequently encountered issue and a critical side reaction associated with the N-phenoxycarbonyl protecting group on proline. The byproduct you are likely observing is a spirocyclic compound, 2-oxo-1-oxa-3-aza-spiro[4.4]nonane-4-carboxylic acid .

Causality and Mechanism:

The formation of this spirocyclic byproduct is a result of an intramolecular cyclization. The N-phenoxycarbonyl group, while serving as a protecting group, can also act as an internal activating agent. The lone pair of electrons on the nitrogen of the pyrrolidine ring can attack the carbonyl carbon of the phenoxycarbonyl group, leading to the displacement of the phenoxide leaving group and the formation of a stable five-membered ring fused to the proline ring in a spirocyclic fashion. This reaction is particularly prevalent in peptide synthesis, which is a key reason why the phenoxycarbonyl (Phoc) protecting group was largely superseded by the more stable Boc and Fmoc groups.[1]

The reaction is believed to proceed through the formation of an N-carboxyanhydride-like intermediate which then readily cyclizes.

Troubleshooting and Prevention:

Minimizing the formation of this spirocyclic byproduct requires careful control of reaction conditions to favor the desired intermolecular coupling over the intramolecular cyclization.

  • Low Temperatures: Perform the coupling reaction at low temperatures (e.g., 0 °C to -15 °C) to reduce the rate of the intramolecular cyclization.

  • Rapid Coupling: Utilize highly efficient coupling reagents and conditions that promote rapid amide bond formation, thus consuming the starting material before it has a chance to cyclize.

  • Choice of Coupling Reagent: Employ coupling reagents that are known for their high reactivity and low side-reaction profiles, such as HATU or HCTU.

  • Immediate Use: Prepare the activated species of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid in situ and use it immediately in the coupling reaction.

Experimental Protocol: Minimizing Spirocyclic Byproduct Formation

  • Dissolve 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid (1 equivalent) and a suitable coupling additive such as 1-Hydroxybenzotriazole (HOBt) (1 equivalent) in an anhydrous, polar aprotic solvent (e.g., DMF or NMP).

  • Cool the solution to 0 °C in an ice bath.

  • Add the coupling reagent (e.g., HATU, 1 equivalent) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine component (1-1.2 equivalents) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2 equivalents) in the same solvent.

  • Slowly add the amine solution to the pre-activated acid solution at 0 °C.

  • Monitor the reaction closely by TLC or LC-MS. The reaction should be complete within 1-2 hours.

  • Proceed with the standard work-up procedure once the starting material is consumed.

Visualization of Byproduct Formation:

Byproduct_Formation cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway start 1-(Phenoxycarbonyl)pyrrolidine- 2-carboxylic acid + Amine (R-NH2) activated Activated Ester start->activated Coupling Reagent product Desired Amide Product activated->product Nucleophilic Attack side_start 1-(Phenoxycarbonyl)pyrrolidine- 2-carboxylic acid cyclization Intramolecular Cyclization side_start->cyclization Spontaneous or Base-catalyzed byproduct Spirocyclic Byproduct (2-oxo-1-oxa-3-aza-spiro[4.4]nonane- 4-carboxylic acid) cyclization->byproduct

Caption: Desired vs. side reaction pathway.

Q2: I am using a carbodiimide coupling reagent (DCC or DIC) and I'm observing a byproduct with a mass corresponding to my starting material plus the carbodiimide. What is this and how can I avoid it?

This byproduct is a classic example of an N-acylurea . Its formation is a well-documented side reaction when using carbodiimide coupling reagents.

Causality and Mechanism:

The coupling reaction with a carbodiimide proceeds through a highly reactive O-acylisourea intermediate. This intermediate is intended to react with the incoming amine to form the desired amide bond. However, the O-acylisourea can undergo an intramolecular rearrangement (an O-to-N acyl shift) to form a stable and unreactive N-acylurea.[1][2] This rearrangement consumes the activated amino acid and the coupling reagent, leading to lower yields of the desired product.

Troubleshooting and Prevention:

The key to preventing N-acylurea formation is to intercept the O-acylisourea intermediate before it has a chance to rearrange.

  • Use of Additives: The most effective method is to use a nucleophilic additive, such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[1][2] These additives react with the O-acylisourea to form a more stable active ester, which is still reactive enough to couple with the amine but is not prone to rearrangement.

  • Reaction Temperature: Lowering the reaction temperature can slow down the rate of the rearrangement.

  • Solvent Choice: The rearrangement to the N-acylurea is more prevalent in polar aprotic solvents like DMF.[3] While these solvents are often necessary for solubility, being aware of this can help in optimizing the reaction conditions.

Experimental Protocol: Suppression of N-Acylurea Formation

  • Dissolve 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid (1 equivalent) and HOBt (1 equivalent) in an anhydrous solvent (e.g., DCM or DMF).

  • Cool the solution to 0 °C.

  • Add the carbodiimide (e.g., DIC, 1.1 equivalents) and stir for 15-20 minutes.

  • Add the amine component (1-1.2 equivalents) and a non-nucleophilic base if the amine is a salt (e.g., DIPEA, 1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Filter off the urea byproduct (in the case of DCC) and proceed with the aqueous work-up.

Visualization of N-Acylurea Formation:

N_Acylurea_Formation start Carboxylic Acid + Carbodiimide o_acylisourea O-Acylisourea Intermediate start->o_acylisourea desired_path Reaction with Amine o_acylisourea->desired_path side_path O-to-N Acyl Shift (Rearrangement) o_acylisourea->side_path amide_product Desired Amide Product desired_path->amide_product n_acylurea N-Acylurea Byproduct side_path->n_acylurea

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature for 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid Reactions

Welcome to the technical support center for reactions involving 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, commonly known as N-Phenoxycarbonyl-L-proline (Phoc-Pro-OH). This guide is designed for researchers, chemi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, commonly known as N-Phenoxycarbonyl-L-proline (Phoc-Pro-OH). This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of temperature in harnessing the full potential of this versatile reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions with confidence.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered during the use of Phoc-Pro-OH, with a focus on temperature-related solutions.

Q1: My peptide coupling reaction with Phoc-Pro-OH is sluggish and gives low yields. Is increasing the temperature the best solution?

A: While intuitively, increasing temperature accelerates reaction rates, it is a strategy that must be employed with caution. For peptide couplings, especially those using carbodiimide activators like DCC or DIC, elevated temperatures can significantly promote side reactions.[1]

  • Initial Action: Before raising the temperature, ensure other factors are optimized. This includes confirming the quality and stoichiometry of your coupling reagents, the absence of moisture, and efficient stirring.

  • Cautious Temperature Increase: If the reaction remains slow, a modest increase in temperature may be warranted. For reactions started at 0 °C, allowing the mixture to slowly warm to room temperature over several hours is a standard approach.[2] High-temperature solid-phase peptide synthesis (HT-SPPS) can be very effective, sometimes reaching 90 °C, but this is typically done with very short reaction times (minutes) to minimize side reactions.[3]

  • Alternative Strategy: Consider switching to a more potent coupling reagent system, such as a uronium/aminium salt (HATU, HBTU) with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). These often provide faster kinetics at room temperature, obviating the need for heating.

Q2: I'm observing significant epimerization at the proline α-carbon. How does temperature contribute to this, and how can it be mitigated?

A: Epimerization, the change in stereochemistry at a chiral center, is a major concern in peptide synthesis. While proline is generally less prone to racemization than other amino acids due to its cyclic structure, the risk is not zero, especially under suboptimal conditions. Temperature is a key driver of racemization pathways.[4]

The primary mechanism involves the formation of a 5(4H)-oxazolone (azlactone) intermediate from the activated amino acid. This intermediate can tautomerize, leading to a loss of stereochemical integrity. Higher temperatures provide the activation energy needed for both the formation and the tautomerization of this intermediate.[5]

Mitigation Strategies:

  • Low-Temperature Coupling: Perform the activation and coupling at low temperatures. For carbodiimide-mediated couplings, initiating the reaction at 0 °C or even -15 °C is highly recommended.[1][2]

  • Use of Additives: Incorporate racemization-suppressing additives like 1-Hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure®). These additives react with the activated species to form an active ester that is more stable and less prone to racemization than the initial activated intermediate.

  • Base Selection: When using uronium/aminium reagents, the choice and amount of base are critical. Over-basing or using a stronger base can accelerate racemization. Use the weakest base necessary, such as N-methylmorpholine (NMM) or sym-collidine, and use it in stoichiometric amounts.[1]

Q3: My reaction mixture contains a significant amount of an insoluble byproduct identified as N-acylurea. What causes this and how can I prevent it?

A: The formation of N-acylurea is a classic side reaction associated with carbodiimide coupling agents (e.g., DCC, DIC).[1] It occurs when the O-acylisourea intermediate, formed by the reaction of the carboxylic acid (Phoc-Pro-OH) and the carbodiimide, undergoes an irreversible intramolecular O-to-N acyl transfer. This N-acylurea is stable, unreactive, and often insoluble, complicating purification and reducing the yield of the desired peptide.

This side reaction is highly dependent on temperature.[1] Higher temperatures accelerate the O-to-N rearrangement.

Prevention Protocol:

  • Maintain Low Temperatures: The most effective preventative measure is to conduct the coupling at 0 °C or below.

  • Utilize Additives: Additives like HOBt or HOSu react rapidly with the O-acylisourea intermediate to form an active ester. This esterification is typically faster than the rearrangement, thus preventing N-acylurea formation.

  • Pre-activation is Not Recommended: Avoid pre-activating the Phoc-Pro-OH with the carbodiimide for extended periods before adding the amine component, as this provides more time for the side reaction to occur.

Q4: At what temperature does the N-phenoxycarbonyl (Phoc) protecting group become unstable?

A: The N-phenoxycarbonyl group is generally stable under the conditions used for peptide synthesis. However, like many protecting groups, it is susceptible to thermal degradation at elevated temperatures, although it is more robust than groups like Boc (tert-butyloxycarbonyl). Thermal deprotection of N-Boc groups, for instance, can occur at temperatures ranging from 120 °C to over 200 °C, depending on the solvent and molecular structure.[6] While specific data for Phoc deprotection is less common, it is reasonable to assume that prolonged exposure to temperatures above 100-120 °C could risk partial deprotection or other decomposition pathways. For most coupling reactions, operating temperatures should remain well below this threshold.

Section 2: Experimental Workflows & Protocols

Protocol 1: General Workflow for Temperature Optimization

This protocol provides a systematic approach to identifying the optimal temperature for a reaction involving Phoc-Pro-OH.

  • Baseline Experiment (Low Temp):

    • Set up the reaction at a standard low temperature (e.g., 0 °C).

    • Use a trusted coupling agent/additive combination (e.g., DIC/Oxyma).

    • Monitor the reaction progress over time (e.g., by TLC or LC-MS) for 2-4 hours.

  • Room Temperature Experiment:

    • Set up an identical reaction, but allow it to proceed at ambient temperature (20-25 °C).

    • Monitor progress and compare the rate and impurity profile to the baseline experiment.

  • Incremental Heating (If Necessary):

    • If both low and room temperature reactions are unacceptably slow, set up a third reaction.

    • Start the reaction at room temperature and incrementally increase the temperature by 10 °C intervals (e.g., to 30 °C, then 40 °C).

    • Hold at each temperature for 1-2 hours, taking aliquots to analyze for product formation and byproduct generation.

  • Analysis and Selection:

    • Compare the results from all experiments. The optimal temperature is the lowest temperature that provides an acceptable reaction rate and yield without a significant increase in impurities (e.g., epimerization or N-acylurea).

Diagram 1: Temperature Troubleshooting Workflow

This diagram outlines a logical path for diagnosing and solving common issues in Phoc-Pro-OH reactions.

TroubleshootingWorkflow cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Impurities Start Reaction Start Observation Observe Outcome (e.g., after 2h) Start->Observation LowYield Low Yield / No Reaction Observation->LowYield ImpureProduct Impure Product Observation->ImpureProduct GoodResult Good Yield & Purity Observation->GoodResult CheckReagents Verify Reagent Quality & Stoichiometry LowYield->CheckReagents IdentifyImpurity Identify Impurity (e.g., LC-MS) ImpureProduct->IdentifyImpurity Finish Protocol Optimized GoodResult->Finish IncreaseTemp Cautiously Increase Temp (e.g., 0°C -> RT or RT -> 40°C) CheckReagents->IncreaseTemp Reagents OK ChangeReagent Switch to Stronger Coupling Reagent (e.g., HATU) IncreaseTemp->ChangeReagent Still Slow Epimerization Epimerization/ Racemization IdentifyImpurity->Epimerization Mass = Product NAcylurea N-Acylurea IdentifyImpurity->NAcylurea Mass = Product + Carbodiimide LowerTemp Decrease Temperature (e.g., RT -> 0°C) Epimerization->LowerTemp Additives Use/Check Racemization Suppressant (e.g., Oxyma) Epimerization->Additives NAcylurea->LowerTemp

Caption: A decision-making workflow for troubleshooting temperature-related issues.

Section 3: Data Summaries & Key Relationships

Table 1: Recommended Starting Temperatures for Common Coupling Conditions
Coupling Reagent ClassExamplesRecommended Start Temp.Rationale & Key Considerations
Carbodiimides DCC, DIC, EDC0 °CMinimizes risk of N-acylurea formation and epimerization.[1] Reaction can be allowed to warm to room temperature over several hours.
Uronium/Aminium Salts HBTU, HATU, HCTURoom Temperature (20-25 °C)Generally more reactive, allowing for efficient coupling without cooling. High temperatures can still increase epimerization.[3]
Phosphonium Salts PyBOP, PyAOPRoom Temperature (20-25 °C)Similar to uronium salts; highly efficient at ambient temperatures.
Diagram 2: Temperature's Influence on Competing Reaction Pathways

This diagram illustrates how temperature acts as a switch, directing the activated Phoc-Pro-OH intermediate toward either the desired product or unwanted byproducts.

Pathways cluster_temp Temperature Effect Start Phoc-Pro-OH + Coupling Reagent Intermediate Activated Intermediate (e.g., O-Acylisourea) Start->Intermediate Desired Desired Peptide Product Intermediate->Desired + Amine (Fast, Desired) Epimerized Epimerized Product Intermediate->Epimerized via Oxazolone (Slow, Undesired) NAcylurea N-Acylurea Intermediate->NAcylurea Rearrangement (Slow, Undesired) LowTemp Low Temp (≤ 0°C) LowTemp->Desired Favors HighTemp High Temp (> RT) HighTemp->Epimerized Promotes HighTemp->NAcylurea Promotes

Caption: The kinetic vs. thermodynamic control of reaction pathways influenced by temperature.

References

  • W. Koenig, R. Geiger. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788-798. (While this is a foundational paper and a direct link might be to a paywalled source, its principles are widely cited in modern peptide synthesis guides).
  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409. (This provides context on protecting groups, which is relevant to the stability and reactivity of Phoc-Pro-OH).
  • L. A. Carpino, E. M. E. Mansour, J. Knapczyk. (1983). Phenyl 9-fluorenylmethyl carbonate: a new reagent for the introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) amino protecting group. The Journal of Organic Chemistry, 48(5), 661-665.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
  • Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Bibliomed. Available from: [Link]

  • Stirring Peptide Synthesis to a New Level of Efficiency. (2021). ChemRxiv. Available from: [Link]

  • S. Yamada, K. Koga, H. Kato. (1972). Racemization of Amino Acids and Their Derivatives. Chemical and Pharmaceutical Bulletin, 20(3), 526-531.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis and Validation of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide synthesis and drug design, the selection of an appropriate N-protecting group for amino acids is a critical decision that profou...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug design, the selection of an appropriate N-protecting group for amino acids is a critical decision that profoundly influences reaction efficiency, stereochemical integrity, and overall yield. This guide provides an in-depth technical analysis of the synthesis of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid (Poc-Pro-OH), a key building block. We will objectively compare its preparation with common alternatives—Boc-Pro-OH, Fmoc-Pro-OH, and Cbz-Pro-OH—supported by experimental data and protocols.

Introduction: The Role of N-Protection in Proline Chemistry

Proline, with its unique secondary amine integrated into a pyrrolidine ring, presents distinct challenges and opportunities in chemical synthesis. The N-H bond of the pyrrolidine ring is nucleophilic and must be temporarily masked or "protected" to prevent unwanted side reactions during subsequent chemical transformations, such as peptide coupling. The choice of this N-protecting group is pivotal, dictating the conditions for its introduction and removal, its compatibility with other functional groups (orthogonality), and its influence on the stereochemical stability of the chiral center at C2.

The phenoxycarbonyl (Poc) group, an alkoxycarbonyl protecting group, offers an alternative to the more conventional Boc, Fmoc, and Cbz protecting groups. This guide will explore the synthesis of Poc-Pro-OH and evaluate its performance characteristics against these established alternatives.

Synthesis of N-Protected Proline Derivatives: A Comparative Overview

The synthesis of N-protected proline derivatives typically involves the reaction of L-proline with a corresponding chloroformate or anhydride under basic conditions. The most common methods for the synthesis of Poc-, Boc-, Fmoc-, and Cbz-protected L-proline are compared below.

The Schotten-Baumann Reaction: A Common Mechanistic Pathway

The synthesis of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid and its benzyloxycarbonyl (Cbz) analogue proceeds via the Schotten-Baumann reaction. This reaction involves the acylation of the proline amine with the respective chloroformate under aqueous alkaline conditions. The base serves to deprotonate the proline, enhancing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.

Proline L-Proline Proline_anion Prolinate Anion Proline->Proline_anion Deprotonation Base Base (e.g., NaOH) Base->Proline_anion HCl HCl Base->HCl Neutralization Product 1-(Phenoxycarbonyl)pyrrolidine- 2-carboxylic acid (Poc-Pro-OH) Proline_anion->Product Nucleophilic Attack Chloroformate Phenyl Chloroformate (Poc-Cl) Chloroformate->Product

Caption: General mechanism for Poc-Pro-OH synthesis.

Performance Comparison of Proline Protecting Groups

The choice of an N-protecting group is a trade-off between ease of synthesis, stability, and deprotection conditions. The following table summarizes the key characteristics of Poc-, Boc-, Fmoc-, and Cbz-protected proline.

FeaturePoc-Pro-OHBoc-Pro-OHFmoc-Pro-OHCbz-Pro-OH
Protecting Group Phenoxycarbonyl (Poc)tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)Benzyloxycarbonyl (Cbz or Z)
Typical Synthesis Yield ~85-95%83-90%[1]~95%[2]~82-90%[3][4]
Deprotection Conditions Mildly basic or catalytic hydrogenolysisModerate to strong acids (e.g., TFA)[5]Mild basic conditions (e.g., 20% piperidine in DMF)[6]Catalytic Hydrogenolysis (H₂/Pd), strong acids (HBr/AcOH)[6]
Orthogonality Orthogonal to acid-labile groups (e.g., Boc)Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups[6]Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups[6]Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups[6]
Racemization Risk Generally lowLow[6]Higher risk with certain coupling reagents[6]Generally low[6]
Key Advantages Cost-effective starting materials; stable product.Well-established in solid-phase peptide synthesis (SPPS).Mild deprotection allows for synthesis of sensitive peptides.Robust protection, suitable for solution-phase synthesis.
Key Disadvantages Less common in standard SPPS kits.Repeated acid exposure can degrade sensitive sequences.Potential for dibenzofluvene adduct formation.Deprotection requires specialized equipment (hydrogenator) or harsh acids.

Experimental Protocols

Detailed and reproducible methodologies are paramount for successful synthesis and validation.

Synthesis of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid (Poc-Pro-OH)

This protocol describes a standard laboratory procedure for the N-protection of L-proline using phenyl chloroformate.

Materials:

  • L-Proline

  • Phenyl chloroformate

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a 250 mL round-bottom flask, dissolve L-proline (1.0 equiv) in a 1 M aqueous solution of sodium carbonate (2.5 equiv).

  • Cool the solution to 0 °C in an ice bath with vigorous stirring.

  • Slowly add phenyl chloroformate (1.1 equiv) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Transfer the reaction mixture to a separatory funnel and wash with dichloromethane (2 x 50 mL) to remove unreacted phenyl chloroformate and phenol.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.

  • Extract the product with dichloromethane (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid.

Expected Yield: 85-95%.

Characterization (¹H NMR):

  • ¹H NMR data for similar compounds suggest characteristic peaks for the pyrrolidine ring protons and the aromatic protons of the phenoxy group.

Synthesis of N-Boc-L-proline (Boc-Pro-OH)

This protocol utilizes di-tert-butyl dicarbonate for the protection of L-proline.[1]

Materials:

  • L-Proline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated citric acid solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend L-proline (1.0 equiv) in dichloromethane.

  • Add triethylamine (1.5 equiv) to the suspension.

  • Add di-tert-butyl dicarbonate (1.1 equiv) and stir the mixture at room temperature for 2.5 hours.

  • Wash the organic phase with saturated citric acid solution, followed by saturated sodium chloride solution, and then water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the product.

Expected Yield: 83-90%.[1]

Synthesis of N-Fmoc-L-proline (Fmoc-Pro-OH)

This protocol employs 9-fluorenylmethyl chloroformate for the N-protection of L-proline.[2]

Materials:

  • L-Proline

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl), 1M

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-proline (1.0 equiv) and potassium carbonate (2.6 equiv) in a mixture of 1,4-dioxane and water.

  • Cool the solution to 0 °C and add 9-fluorenylmethyl chloroformate (0.95 equiv).

  • Stir the mixture overnight at room temperature.

  • Wash the reaction mixture with diethyl ether.

  • Acidify the aqueous phase to pH 2-3 with 1 M HCl.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the product.[2]

Expected Yield: ~95%.[2]

Validation of Synthesis: Ensuring Enantiomeric Purity

A critical aspect of synthesizing chiral building blocks is the validation of their enantiomeric purity. Racemization, the conversion of the desired L-enantiomer to the unwanted D-enantiomer, can occur during the protection step. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantifying the enantiomeric excess (e.e.) of the product.

Sample N-Protected Proline Sample Derivatization Derivatization (optional, e.g., with NBD-Cl) Sample->Derivatization HPLC Chiral HPLC System Derivatization->HPLC Column Chiral Stationary Phase (e.g., CHIRALPAK IA) Detector UV/Vis or Fluorescence Detector HPLC->Detector Chromatogram Chromatogram with separated enantiomer peaks Detector->Chromatogram

Caption: Workflow for chiral HPLC analysis.

Protocol: Chiral HPLC Analysis of N-Protected Proline

This protocol provides a general method for the determination of the enantiomeric purity of N-protected proline derivatives.[7][8]

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode array detector.

  • Chiral Column: CHIRALPAK IA (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.

  • Mobile Phase: A mixture of n-hexane and ethanol with a small percentage of trifluoroacetic acid (TFA), e.g., 90:10:0.1 (v/v/v) n-hexane:ethanol:TFA. The exact ratio may need to be optimized for baseline separation of the specific N-protected proline.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: Dependent on the chromophore of the protecting group (e.g., 265 nm for Fmoc, 254 nm for Cbz and Poc). For derivatives without a strong chromophore like Boc-Pro-OH, pre-column derivatization with a UV-active or fluorescent tag (e.g., NBD-Cl) may be necessary.[7]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a standard solution of the racemic N-protected proline derivative at a concentration of approximately 1 mg/mL in the mobile phase to determine the retention times of both enantiomers.

  • Prepare a solution of the synthesized N-protected L-proline at the same concentration.

  • Inject the racemic standard and the sample solution into the HPLC system.

Data Analysis:

  • Calculate the enantiomeric excess (% e.e.) using the peak areas of the L- and D-enantiomers in the sample chromatogram: % e.e. = [ (Area_L - Area_D) / (Area_L + Area_D) ] x 100

Conclusion: A Strategic Choice for Synthesis

The synthesis of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid offers a viable and cost-effective alternative to the more conventional N-protected proline derivatives. Its preparation via the robust Schotten-Baumann reaction is straightforward and high-yielding. While Boc-, Fmoc-, and Cbz-proline each have their established domains of application, particularly in solid-phase peptide synthesis, Poc-proline presents an attractive option for large-scale synthesis and in situations where its specific deprotection conditions and orthogonality are advantageous.

The ultimate choice of an N-protecting group for proline is a strategic decision that depends on the overall synthetic plan, the nature of the target molecule, and the required scale of production. This guide provides the foundational knowledge and experimental framework to make an informed decision and to validate the outcome with scientific rigor.

References

  • Li, T., & Fan, W. (2007). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 951-956. [Link]

  • ResearchGate. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. [Link]

  • Impactfactor. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. [Link]

  • Organic Syntheses. tert-BUTOXYCARBONYL-L-PROLINE. [Link]

  • Google Patents. (2016). CN104086475B - A kind of preparation method of N-benzyloxycarbonyl group-L-prolineamide.
  • Rainier, J. D., & Cox, J. M. (2000). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 122(49), 12261–12272. [Link]

  • Kuroda, H., Kubo, S., Chino, N., Kimura, T., & Sakakibara, S. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International journal of peptide and protein research, 40(2), 114–118. [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, p 235 ff.
  • Pitzer, J., Steiner, K., Schmid, C., Schein, V. K., Prause, C., Kniely, C., Reif, M., Geier, M., Pietrich, E., Reiter, T., Selig, P., Stückler, C., Pöchlauer, P., Steinkellner, G., Gruber, K., Schwab, H., Kroutil, W., & Glieder, A. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry, 24(13), 5169-5177. [Link]

  • Zhang, D., Liu, S., Cai, Z., Luo, W., Liu, G., & Liu, R. (2024). Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. Polymer Chemistry, 15(1), 97-105. [Link]

  • Richard, J. P., & Amyes, T. L. (2004). Formation and stability of the enolates of N-protonated proline methyl ester and proline zwitterion in aqueous solution: a nonenzymatic model for the first step in the racemization of proline catalyzed by proline racemase. Journal of the American Chemical Society, 126(31), 9753–9765. [Link]

  • Betti, M. S., Al-Masoudi, W. A., & Al-Bayati, R. I. H. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Egyptian Journal of Chemistry, 63(3), 969-979. [Link]

  • Komaravolu, Y., Dama, V. R., & Maringanti, T. C. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 12(4), 481-491. [Link]

  • Google Patents. (2016).
  • Wikipedia. (n.d.). Benzyl chloroformate. [Link]

  • Benhaoua, C. (2012). One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine. Organic Chemistry International, 2012, 482952. [Link]

  • Google Patents. (2010). US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
  • The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

Sources

Comparative

A Strategic Guide to the N-Phenoxycarbonyl (Phoc) Protecting Group: A Comparative Analysis for Advanced Synthesis

Introduction: The Imperative of Orthogonality in Modern Synthesis In the intricate landscape of multi-step organic synthesis, particularly in the fields of peptide chemistry and natural product development, the strategic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Orthogonality in Modern Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in the fields of peptide chemistry and natural product development, the strategic selection of protecting groups is a cornerstone of success.[1] The ability to mask a reactive functional group, perform transformations elsewhere in the molecule, and then selectively remove the mask is fundamental.[2] The gold standard in this field is the principle of orthogonality , which employs a set of protecting groups that can be removed under distinct chemical conditions, thereby allowing for the selective deprotection of one group in the presence of others.[3][4]

For the protection of amines, three carbamates have become ubiquitous: the acid-labile tert-Butoxycarbonyl (Boc) group, the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group, and the Carboxybenzyl (Cbz) group, which is removed by hydrogenolysis.[5][6] While these "big three" cover a vast range of synthetic needs, complex targets often present challenges where this standard toolkit is insufficient. This guide introduces and critically evaluates the N-Phenoxycarbonyl (Phoc) group , as exemplified by 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, a derivative of proline. We will provide an in-depth comparison of its performance against the established alternatives, supported by mechanistic insights and actionable experimental protocols, to equip researchers with a powerful fourth dimension in amine protection strategy.

Comparative Overview: Phoc vs. Boc, Cbz, and Fmoc

The choice of a protecting group is dictated by its stability profile and the specific conditions required for its cleavage. The Phoc group, while structurally a simple carbamate, possesses a unique reactivity profile that distinguishes it from its more common counterparts.

FeatureN-Phenoxycarbonyl (Phoc)N-BocN-CbzN-Fmoc
Structure Ph-O-(C=O)-(CH₃)₃C-O-(C=O)-Ph-CH₂-O-(C=O)-Fluorenyl-CH₂-O-(C=O)-
Typical Introduction Phenyl chloroformate & baseBoc-anhydride (Boc₂O)Benzyl chloroformate (Cbz-Cl) & baseFmoc-OSu or Fmoc-Cl & base
Primary Cleavage TBAF in THF; Strong aqueous base (e.g., KOH)[7][8]Strong acid (TFA, HCl)[9]Catalytic Hydrogenolysis (H₂, Pd/C)[5]Secondary amine base (20-50% Piperidine in DMF)[1]
Stability Profile Stable to strong acids (TFA) and hydrogenolysis. Relatively stable to mild aqueous base.[7]Stable to base and hydrogenolysis.[5]Stable to mild acid and base.[5]Stable to acid and hydrogenolysis.[]
Mechanism E1cb via isocyanate (primary amines); BAc2 (secondary amines).[7][8]A-1 type cleavage via tert-butyl cation.Hydrogenolysis.E1cb via dibenzofulvene intermediate.[11]
Key Advantages Orthogonal to acid-labile and hydrogenolysis-labile groups. Unique fluoride-mediated cleavage.[7]Well-established, robust, widely used in Boc-SPPS.Stable, crystalline derivatives. Ideal for solution-phase.Orthogonal to acid-labile groups. Foundation of modern Fmoc-SPPS. Milder final cleavage.[6]
Limitations Strong basic cleavage lacks selectivity. TBAF cleavage can cause urea byproducts. Potential incompatibility with silyl ethers.[7][8]Harsh acid cleavage can damage sensitive substrates.[5]Incompatible with reducible groups (alkynes, alkenes, some heterocycles). Catalyst poisoning can be an issue.[5]Dibenzofulvene adducts can be problematic. Piperidine is toxic.[11]

The N-Phenoxycarbonyl (Phoc) Group: A Deeper Dive

The Phoc group is a carbamate formed between an amine and a phenyl chloroformate precursor. Its stability to both strong acid and catalytic hydrogenation makes it an attractive orthogonal partner to the widely used Boc and Cbz groups. The true innovation in its application comes from its unique deprotection methods.

Mechanism of Deprotection: The Fluoride-Induced E1cb Pathway

While traditional cleavage requires harsh hydrolytic conditions, recent studies have highlighted the efficacy of Tetra-n-butylammonium fluoride (TBAF) for Phoc removal under non-aqueous conditions.[7] For Phoc-protected primary amines, the mechanism proceeds via an E1cb (Elimination, Unimolecular, conjugate Base) pathway. The fluoride ion acts as a base, deprotonating the carbamate nitrogen. This is followed by the elimination of the phenoxide leaving group to form a highly reactive isocyanate intermediate .

This intermediate is the source of both the desired product and a potential side product. In the presence of residual water (often present in commercial TBAF), the isocyanate is hydrolyzed to a carbamic acid, which decarboxylates to yield the free amine.[8] However, the newly formed, nucleophilic amine can also attack another molecule of the isocyanate intermediate, leading to the formation of a symmetric urea byproduct .[7][8] The ratio of amine to urea is highly dependent on reaction conditions, particularly the stoichiometry of TBAF and the concentration of water.

For secondary amines, such as in 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, the reaction proceeds through a more conventional BAc2 (Base-catalyzed Acyl Substitution) mechanism, which typically requires more forcing conditions.[7]

Phoc_Deprotection_Mechanism start R-NH-Phoc intermediate Isocyanate Intermediate R-N=C=O start->intermediate E1cb Elimination (-PhO⁻) amine Desired Product: Primary Amine (R-NH₂) intermediate->amine Hydrolysis urea Side Product: Symmetric Urea (R-NH-CO-NH-R) intermediate->urea Trapping reagent1 TBAF (F⁻) reagent1->start reagent2 H₂O (from TBAF) reagent2->intermediate reagent3 R-NH₂ (formed in situ) reagent3->intermediate

Caption: Fluoride-induced deprotection of a primary N-Phoc amine.

Experimental Protocols

The following protocols are generalized procedures. Researchers should optimize conditions for their specific substrates, monitoring reactions by TLC or LC-MS.

Protocol 1: General Protection of a Primary Amine with the Phoc Group

This procedure describes the formation of the N-Phoc carbamate using phenyl chloroformate.

Rationale: The reaction is a standard nucleophilic acyl substitution. A tertiary amine base is required to scavenge the HCl generated, driving the reaction to completion and preventing the protonation of the starting amine.

  • Dissolve the primary amine (1.0 equiv) in a suitable aprotic solvent (e.g., Dichloromethane or THF).

  • Add a non-nucleophilic base, such as Triethylamine (1.2 equiv) or Pyridine (1.2 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add phenyl chloroformate (1.1 equiv) dropwise while stirring. Caution: Phenyl chloroformate is corrosive and lachrymatory.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours until completion is confirmed by TLC.

  • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Protection_Workflow amine Primary Amine (Substrate) reaction Reaction at 0°C to RT in DCM or THF amine->reaction reagents Phenyl Chloroformate + Base (e.g., Et₃N) reagents->reaction workup Aqueous Workup & Purification reaction->workup product N-Phoc Protected Amine (Product) workup->product Orthogonality molecule Multi-Protected Substrate (Amine-Phoc, Amine-Boc, Acid-Bn) product_f Amine-NH₂ Amine-Boc Acid-Bn molecule->product_f Phoc Cleaved product_h Amine-Phoc Amine-Boc Acid-COOH molecule->product_h Benzyl Cleaved product_a Amine-Phoc Amine-NH₂ Acid-Bn molecule->product_a Boc Cleaved reagent_f TBAF reagent_f->molecule reagent_h H₂ / Pd-C reagent_h->molecule reagent_a TFA reagent_a->molecule

Sources

Validation

A Comparative Guide to Proline Derivatives in Peptide Synthesis: A Deep Dive into Boc-L-Proline versus an Analysis of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the intricate discipline of peptide synthesis, the unique cyclic structure of proline presents both opportunities and challenges. As the only proteinogen...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate discipline of peptide synthesis, the unique cyclic structure of proline presents both opportunities and challenges. As the only proteinogenic secondary amino acid, its incorporation into a peptide chain rigidly constrains the backbone, influencing folding and biological activity. The choice of the N-α-protecting group for proline is therefore a critical decision that dictates not only the synthetic strategy but also the potential for side reactions and the overall purity of the final product.

This guide provides an in-depth comparison between the universally adopted Boc-L-Proline and the less-characterized 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid . While Boc-L-Proline serves as the cornerstone of the robust tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy, we will explore the chemical nature and theoretical potential of its phenoxycarbonyl counterpart, highlighting areas where further experimental validation is required.

Part 1: The Gold Standard—Boc-L-Proline

Boc-L-Proline is the derivative of choice for peptide synthesis utilizing the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme. This strategy, pioneered by Merrifield, relies on graduated acid lability, where the temporary N-α-Boc group is removed by a moderate acid, while more stable side-chain protecting groups (often benzyl-based) are cleaved at the end of the synthesis with a much stronger acid.[1]

Chemical Properties and Deprotection Mechanism

The Boc group is an acid-labile protecting group. Its removal is typically achieved with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[2] The mechanism involves protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a transient carbamic acid, which rapidly decarboxylates to liberate the free secondary amine of proline.[2][]

Caption: Acid-catalyzed deprotection mechanism of Boc-L-Proline.

Performance and Key Considerations in Peptide Synthesis

The incorporation of proline using Boc-SPPS is generally efficient, but researchers must be vigilant about two primary side reactions:

  • Diketopiperazine (DKP) Formation: This is a significant risk when proline is the second amino acid (from the C-terminus) in the sequence. After deprotection of the N-terminal Boc group of the dipeptide-resin, the liberated secondary amine can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide as a stable six-membered ring and terminating chain elongation.

  • Racemization: While proline's structure inherently restricts epimerization at its α-carbon, some racemization can occur. The risk is heightened when using carbodiimide coupling reagents like DIC in combination with HOBt, particularly in DMF solvent.[4]

To mitigate these issues, specific strategies are employed. For instance, in situ neutralization protocols, where the neutralization of the TFA salt and the subsequent coupling are performed in a single step, minimize the time the free amine is available to initiate DKP formation.[1]

ParameterTypical Value / ObservationNotes
Coupling Efficiency ~98-99.5%May require double coupling or optimized reagents due to the secondary amine's steric hindrance. Monitored by Isatin or Chloranil test.[5]
Racemization Risk Low to ModerateGenerally low, but can be significant with DIC/HOBt in DMF. Using pre-formed anhydrides or coupling in DCM can reduce this risk.[4]
DKP Formation Risk High (as 2nd residue)Can be suppressed by using in situ neutralization protocols or by coupling a pre-formed dipeptide (e.g., Boc-Xaa-Pro-OH).
Deprotection Condition 25-50% TFA in DCMStandard condition for Boc-SPPS, requires subsequent neutralization step.[2]
Standard Experimental Protocol: Boc-L-Proline Incorporation

This protocol outlines a single cycle of Boc-L-Proline incorporation in manual solid-phase peptide synthesis.

1. Resin Preparation:

  • Swell the peptide-resin (e.g., PAM or MBHA resin) in dichloromethane (DCM) for 30 minutes in a reaction vessel.

2. Boc Deprotection:

  • Drain the DCM.

  • Add a solution of 50% TFA in DCM to the resin. Agitate for 1-2 minutes (pre-wash).

  • Drain and add a fresh 50% TFA/DCM solution. Agitate for 20-30 minutes.

  • Drain the vessel and wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (3x), and DCM (3x) to remove all traces of acid.

3. Neutralization:

  • Add a solution of 10% Diisopropylethylamine (DIEA) in DCM to the resin.

  • Agitate for 5-10 minutes.

  • Drain and wash the resin with DCM (5x) to remove excess base.

4. Coupling of Boc-L-Proline:

  • In a separate vessel, pre-activate Boc-L-Proline (3 equivalents relative to resin substitution) with a suitable coupling agent (e.g., HBTU, 2.9 equivalents) and DIEA (4 equivalents) in N,N-Dimethylformamide (DMF) for 5-10 minutes.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitor reaction completion using a qualitative test for secondary amines (e.g., Isatin test). A negative result indicates successful coupling. If positive, a second coupling may be necessary.

5. Washing:

  • Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.

SPPS_Workflow Start Start Cycle: Peptide-Resin-NH-Boc Deprotection Step 1: Deprotection (50% TFA / DCM, 20-30 min) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Step 2: Neutralization (10% DIEA / DCM, 5-10 min) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Step 3: Coupling (Activated Boc-L-Proline, 1-4 hr) Wash2->Coupling Monitor Monitor Coupling (Isatin Test) Coupling->Monitor Wash3 Wash (DMF, DCM) End End Cycle: Peptide-Resin-Pro-Boc Wash3->End Monitor->Coupling Incomplete (Recouple) Monitor->Wash3 Complete Decision_Tree Start What is your synthesis goal? StandardSPPS Standard linear or simple cyclic peptide synthesis using Boc chemistry? Start->StandardSPPS UseBoc Use Boc-L-Proline StandardSPPS->UseBoc Yes ComplexSynth Do you require site-specific modification of a proline residue within a Boc/Bzl protected peptide? StandardSPPS->ComplexSynth No ComplexSynth->UseBoc No InvestigatePhoc Investigate Phoc-L-Proline ComplexSynth->InvestigatePhoc Yes Warning Requires significant protocol development and validation. No established performance data. InvestigatePhoc->Warning

Caption: A flowchart to guide the selection of a proline protecting group strategy.

Conclusion

For the vast majority of applications in peptide synthesis, Boc-L-Proline is the authoritative, extensively validated, and reliable choice when employing a Boc/Bzl strategy. Its characteristics are well-understood, and robust protocols exist to mitigate its known side reactions, ensuring a high probability of synthetic success.

1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid (Phoc-L-Proline) represents an intriguing but largely unexplored alternative. Its theoretical orthogonality to both acid- and base-labile protecting groups makes it a potentially valuable tool for advanced applications, such as the synthesis of complex, site-specifically modified peptides. However, the absence of performance data and validated protocols for its use in stepwise SPPS means that it currently remains a reagent of academic and research interest. Any scientist wishing to employ it must be prepared to undertake significant foundational research to validate its stability, coupling kinetics, and deprotection conditions within their specific synthetic context.

References

  • GenScript. Terminology of Antibody Drug for Boc Deprotection. Available at: [Link]

  • Chemistry LibreTexts. 26.7: Peptide Synthesis. (2024). Available at: [Link]

  • Kiso, Y., et al. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International journal of peptide and protein research, 40(3-4), 308–315. Available at: [Link]

  • Wikipedia. Protecting group. Available at: [Link]

  • 1PlusChem LLC. 1161602-22-7 | 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid. Available at: [Link]

  • ResearchGate. Facile synthesis of N -phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. Available at: [Link]

  • Royal Society of Chemistry. Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. (2020). Available at: [Link]

Sources

Comparative

A Head-to-Head Comparison for Peptide Chemists: 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid vs. Fmoc-L-Proline-OH

In the intricate discipline of solid-phase peptide synthesis (SPPS), the selection of amino acid building blocks is a critical decision that profoundly influences yield, purity, and overall workflow efficiency. Proline,...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate discipline of solid-phase peptide synthesis (SPPS), the selection of amino acid building blocks is a critical decision that profoundly influences yield, purity, and overall workflow efficiency. Proline, with its unique secondary amine and cyclic structure, presents distinct challenges, including slower coupling kinetics and the potential for unwanted side reactions.[1][2] This guide offers a detailed, data-driven comparison between the industry-standard N-α-Fmoc-L-proline (Fmoc-L-Proline-OH) and a strategic alternative, 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid (Poc-L-Proline-OH), to inform best practices for researchers, scientists, and drug development professionals.

Introduction: The Proline Predicament in SPPS

Proline's rigid pyrrolidine ring restricts the conformational space of the peptide chain and is known to be a "breaker" of secondary structures like α-helices and β-sheets. During synthesis, its secondary amine is sterically hindered, which can lead to incomplete or sluggish coupling reactions.[1][3] Furthermore, the dipeptide sequence on the resin is susceptible to cleavage via diketopiperazine formation, a side reaction particularly prevalent with proline residues.[2][4] The choice of the N-terminal protecting group for proline is therefore a crucial parameter that must be carefully considered to mitigate these challenges.

While Fmoc-L-Proline-OH is the cornerstone of modern Fmoc-based SPPS[1][5], Poc-L-Proline-OH has been recognized as a valuable alternative, offering distinct advantages in specific synthetic contexts. This guide will dissect the functional nuances of each reagent, providing field-proven insights beyond simple catalog specifications.

Chemical and Physical Properties: A Tale of Two Protecting Groups

The core difference between these reagents is the N-terminal protecting group: the bulky 9-fluorenylmethoxycarbonyl (Fmoc) group versus the smaller phenoxycarbonyl (Poc) group. This structural variance is the primary determinant of their chemical behavior, solubility, and application profile.

Property1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid (Poc-Pro-OH)Fmoc-L-Proline-OH
Molecular Weight 235.24 g/mol [6][7]337.37 g/mol [8][9][10]
Protecting Group Phenoxycarbonyl (Poc)9-fluorenylmethoxycarbonyl (Fmoc)[11]
Deprotection Condition Typically requires catalytic hydrogenolysis or stronger nucleophilic conditions; offers orthogonality to standard Fmoc/Boc strategies.Standard 20% piperidine in DMF/NMP.[12][13]
Solubility Soluble in common SPPS solvents like DMF and NMP.Readily soluble in DMF, NMP, and methanol.[4][8]
Key Application Used when an alternative, orthogonal protecting group strategy is required.The standard building block for proline incorporation in Fmoc-SPPS.[5][14]

Performance in Peptide Synthesis: Coupling Efficiency and Racemization

The practical utility of a building block is ultimately judged by its performance under the rigorous conditions of automated or manual peptide synthesis.

Coupling Efficiency

Fmoc-L-Proline-OH is known for its reliable but sometimes challenging coupling performance. The steric bulk of the Fmoc group, combined with proline's inherent structure, can impede the reaction, often necessitating double coupling cycles or the use of potent, and more expensive, coupling reagents like HATU or HCTU to achieve completion.[1] Inefficient coupling leads directly to deletion sequences, which complicates purification.

In contrast, Poc-protected amino acids, including Poc-Pro-OH, can exhibit more favorable coupling kinetics due to the smaller size of the protecting group.[15][16] This can be particularly advantageous in the synthesis of "difficult" sequences, such as proline-rich peptides, where aggregation can further hinder reaction efficiency.[2]

Racemization

Racemization, the conversion of the L-amino acid to its D-enantiomer, is a critical issue that can compromise the biological activity of the final peptide.[17][18] Proline itself is less prone to racemization than many other amino acids because its α-carbon is part of the rigid ring structure and it lacks an enolizable proton on the amide nitrogen once incorporated. However, certain coupling conditions, particularly the use of carbodiimides like DIC in combination with HOBt in DMF, have been shown to induce racemization in proline derivatives.[17][19] For both Poc-Pro-OH and Fmoc-L-Proline-OH, the risk is considered very low under standard, optimized coupling protocols.[1]

Experimental Protocols: A Practical Guide

The following are representative protocols for the efficient incorporation of each proline derivative into a peptide sequence on a solid support.

Protocol 1: Coupling of Fmoc-L-Proline-OH

Objective: To couple Fmoc-L-Proline-OH to a resin-bound peptide with a free N-terminal amine using HBTU activation.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-L-Proline-OH (4 eq.)

  • HBTU (3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (8 eq.)

  • N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in NMP for 30 minutes.

  • In a separate reaction vessel, dissolve Fmoc-L-Proline-OH and HBTU in NMP.

  • Add DIPEA to the activation mixture and agitate for 2-3 minutes to pre-activate.

  • Drain the NMP from the swollen resin.

  • Add the activated Fmoc-L-Proline-OH solution to the resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines, indicating reaction completion.

  • Wash the resin thoroughly with NMP (3x) and Dichloromethane (DCM) (3x) to remove excess reagents and byproducts.

Protocol 2: Coupling of Poc-L-Proline-OH

Objective: To couple Poc-L-Proline-OH to a resin-bound peptide with a free N-terminal amine using DIC/Oxyma activation.

Materials:

  • Fmoc-deprotected peptide-resin

  • Poc-L-Proline-OH (3 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 eq.)

  • Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) (3 eq.)

  • Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • In a separate reaction vessel, dissolve Poc-L-Proline-OH and Oxyma in DMF.

  • Add DIC to the solution and allow it to pre-activate for 5 minutes at room temperature.

  • Drain the DMF from the swollen resin.

  • Add the activated Poc-L-Proline-OH solution to the resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Perform a qualitative test to confirm reaction completion.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Decision Framework: Selecting the Optimal Reagent

The choice between Poc-Pro-OH and Fmoc-L-Proline-OH is driven by the overall synthetic strategy. The following diagram illustrates the key decision points.

G start Project Goal: Incorporate Proline routine Is this a standard, linear Fmoc-SPPS workflow? start->routine orthogonal Is an orthogonal N-terminal protection strategy needed? (e.g., for cyclization, segment ligation) routine->orthogonal No fmoc Use Fmoc-L-Proline-OH (Industry standard, well-documented) routine->fmoc Yes poc Use Poc-L-Proline-OH (Stable to piperidine and TFA, allows for selective deprotection) orthogonal->poc Yes difficult Is the sequence proline-rich or known to be 'difficult'? orthogonal->difficult No difficult->fmoc No dipeptide Consider using Fmoc-Pro-Pro-OH dipeptide to bypass a difficult coupling step difficult->dipeptide Yes

Caption: Decision guide for selecting the appropriate proline building block in SPPS.

Conclusion: A Strategic Choice for Optimized Synthesis

Fmoc-L-Proline-OH is, and will remain, the workhorse for routine proline incorporation in Fmoc-based solid-phase peptide synthesis. Its behavior is well-characterized, and protocols are highly optimized. However, its utility has limitations, especially in the arena of complex peptide architectures that require orthogonal protection schemes.

1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid is not a direct replacement but rather a specialized tool. Its key advantage is the stability of the Poc group to the standard reagents used in both Fmoc and Boc chemistries, allowing for selective deprotection at a later stage. This feature is invaluable for advanced strategies such as on-resin cyclization, segment condensation, or the introduction of specific N-terminal modifications. By understanding the distinct properties and applications of each reagent, peptide chemists can make more strategic decisions, leading to more efficient and successful syntheses of both simple and complex peptide targets.

References

  • BenchChem. (n.d.). Technical Support Center: Preventing Racemization of Proline during Boc-SPPS.
  • BenchChem. (n.d.). Application Notes and Protocols: Fmoc-HoPro-OH in Peptide Library Synthesis.
  • ChemicalBook. (n.d.). Fmoc-Pro-OH | 71989-31-6.
  • ChemicalBook. (2025). Fmoc-Pro-OH | 71989-31-6.
  • BenchChem. (n.d.). Technical Support Center: Preventing Racemization of Proline During Peptide Synthesis.
  • Fujii, N., Futaki, S., Yasumura, K., & Yajima, H. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International journal of peptide and protein research, 40(3-4), 202-207.
  • Guidechem. (n.d.). 1-(phenoxycarbonyl)pyrrolidine-2-carboxylic acid 1161602-22-7 wiki.
  • Gopi, H. N., & Suresh Babu, V. V. (2002). Propargyloxycarbonyl (Poc) amino acid chlorides as efficient coupling reagents for the synthesis of 100% diastereopure peptides and resin bound tetrathiomolybdate as an effective deblocking agent for the Poc group.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry Behind Fmoc-L-Pro-OH: A Deep Dive for Peptide Synthesis Experts.
  • PubChem. (n.d.). Fmoc-Pro-OH | C20H19NO4 | CID 688135.
  • Chem-Impex. (n.d.). Fmoc-L-proline.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Boc Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Raines, R. T., & Gellman, S. H. (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 136(29), 10423–10434.
  • BenchChem. (n.d.). A Comparative Guide to Z-Pro-OH and Fmoc-Pro-OH in Solid-Phase Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Fmoc-Pro-OH = 98.5 HPLC 71989-31-6.
  • 1PlusChem LLC. (n.d.). 1161602-22-7 | 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid.
  • AAPPTec Peptides. (n.d.). Fmoc-Pro-OH [71989-31-6].
  • de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(18), 3321.
  • ResearchGate. (2002). ChemInform Abstract: Propargyloxycarbonyl (Poc) Amino Acid Chlorides as Efficient Coupling Reagents for the Synthesis of 100% Diastereopure Peptides and Resin Bound Tetrathiomolybdate as an Effective Deblocking Agent for the Poc Group.
  • BenchChem. (n.d.). The Strategic Advantage of Fmoc-Pro-Pro-OH in Peptide Synthesis: An In-depth Technical Guide.
  • PubChem. (n.d.). NoName_1597 | C10H16N2O3 | CID 263469.
  • LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis.
  • UCI Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Young, J., Huang, A., Stevens, R., & Fields, C. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194–205.
  • Iris Biotech. (n.d.). Proline Derivatives and Analogs.
  • BLD Pharm. (n.d.). The Role of Fmoc-Pro-OH in Advanced Peptide Synthesis.
  • ChemicalBook. (n.d.). 1-(phenoxycarbonyl)pyrrolidine-2-carboxylic acid(1161602-22-7) 1H NMR.

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Validation

The Pivotal Role of the Linker in PROTAC Efficacy: A Comparative Guide to 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Th...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins implicated in disease[1][2]. A PROTAC molecule is an elegant tripartite construct, comprising a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two[2][3]. While the choice of ligands dictates target specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties[4][].

This guide provides an in-depth comparison of linker strategies in PROTAC design, with a special focus on the potential utility of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid as a novel, rigidifying linker scaffold. As direct experimental data for this specific linker in published PROTAC literature is limited, we will present a comparative analysis based on established principles of PROTAC design. We will contrast its projected performance with that of well-characterized flexible linkers, such as those based on polyethylene glycol (PEG), and other rigid linkers incorporating motifs like piperazine. This guide will delve into the causality behind experimental choices, provide detailed protocols for synthesis and evaluation, and present data in a clear, comparative format to inform the rational design of next-generation protein degraders.

The Linker: More Than Just a Bridge

The linker's primary role is to position the POI and the E3 ligase in a productive orientation for the formation of a stable ternary complex (POI-PROTAC-E3 ligase)[1][4]. The efficiency of this complex formation directly correlates with the subsequent ubiquitination of the POI and its degradation by the proteasome. The linker's length, rigidity, and chemical composition are all critical parameters that must be optimized for each specific POI-E3 ligase pair[][6].

An ill-suited linker can lead to steric hindrance or an unfavorable conformation, preventing the formation of a stable ternary complex. Conversely, an overly flexible or lengthy linker might result in non-productive binding events, diminishing the PROTAC's degradation efficiency[7]. Therefore, the rational design of the linker is a cornerstone of successful PROTAC development.

A Comparative Analysis of Linker Architectures

PROTAC linkers can be broadly classified into two main categories: flexible and rigid. Each class imparts distinct properties to the PROTAC molecule, influencing its biological activity and drug-like characteristics.

Flexible Linkers: The Advantage of Adaptability

Flexible linkers, most commonly composed of alkyl chains or polyethylene glycol (PEG) units, have been widely adopted in early-stage PROTAC development due to their synthetic tractability and the conformational freedom they afford[2][].

  • Polyethylene Glycol (PEG) Linkers: PEG linkers are prized for their ability to enhance the aqueous solubility and cell permeability of PROTACs, which are often large and hydrophobic molecules[2][8]. The flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the likelihood of achieving a productive ternary complex[2][3]. However, this flexibility can also be a double-edged sword, as it may lead to a higher entropic penalty upon binding and potential off-target effects. Furthermore, PEG linkers can be susceptible to metabolic degradation[9].

Rigid Linkers: The Power of Pre-organization

Rigid linkers, which often incorporate cyclic structures such as piperazine, piperidine, or aromatic rings, introduce conformational constraints to the PROTAC molecule[10][]. This rigidity can pre-organize the PROTAC into a bioactive conformation that is more amenable to ternary complex formation, potentially leading to enhanced potency and selectivity[7][10].

  • Piperazine-Based Linkers: Piperazine-containing linkers have gained popularity due to their ability to improve the metabolic stability and physicochemical properties of PROTACs[][12][13]. The semi-rigid nature of the piperazine ring can reduce the conformational entropy of the linker, which can be energetically favorable for ternary complex formation[].

The Hypothetical Efficacy of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid

1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid is a bifunctional molecule that incorporates a rigid pyrrolidine ring. While not extensively documented as a PROTAC linker in the current literature, its structure suggests it would function as a rigidifying element. The pyrrolidine scaffold would restrict the conformational flexibility of the linker, akin to piperazine-based linkers.

Projected Advantages:

  • Improved Potency and Selectivity: By pre-organizing the PROTAC into a more defined conformation, a pyrrolidine-based linker could enhance the stability of the ternary complex, leading to more efficient protein degradation (lower DC50 and higher Dmax values) and potentially improved selectivity.

  • Enhanced Metabolic Stability: The cyclic nature of the pyrrolidine ring is expected to be more resistant to metabolic degradation compared to linear alkyl or PEG chains, potentially leading to a longer in vivo half-life.

  • Favorable Physicochemical Properties: The incorporation of the pyrrolidine motif could lead to improved solubility and cell permeability compared to highly flexible and lipophilic linkers.

Potential Challenges:

  • Synthetic Complexity: The synthesis of PROTACs incorporating this linker may be more complex compared to those with simple alkyl or PEG chains.

  • Optimal Geometry: The fixed geometry of the pyrrolidine ring may not be optimal for all POI-E3 ligase pairs, potentially leading to steric clashes and reduced efficacy in some cases.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables provide a comparative summary of reported data for flexible and rigid linkers, and a projected performance for a hypothetical PROTAC utilizing a 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid-derived linker.

Table 1: Comparative Performance of PROTAC Linkers Targeting BRD4

Linker TypeRepresentative Linker CompositionDC50 (nM)Dmax (%)Cell LineReference
Flexible PEG Chains<1>90Various[7]
Rigid Piperazine/Piperidine Motifs1-10>90Various[13]
Hypothetical Rigid Pyrrolidine-BasedProjected: 1-15>90--

Note: The projected data for the pyrrolidine-based linker is an estimation based on the known benefits of linker rigidification and should be experimentally verified.

Experimental Protocols for PROTAC Synthesis and Evaluation

The rational design of PROTACs requires robust and reproducible experimental methodologies. Below are detailed step-by-step protocols for the synthesis of PROTACs with different linker types and for their subsequent biological evaluation.

PROTAC Synthesis Workflow

The synthesis of a PROTAC is a modular process involving the sequential coupling of the POI ligand, the linker, and the E3 ligase ligand.

Diagram: General Workflow for PROTAC Synthesis

G cluster_synthesis PROTAC Synthesis POI Ligand POI Ligand Intermediate 1 Intermediate 1 POI Ligand->Intermediate 1 Coupling Linker Linker Linker->Intermediate 1 E3 Ligase Ligand E3 Ligase Ligand PROTAC PROTAC E3 Ligase Ligand->PROTAC Intermediate 1->PROTAC Coupling

Caption: Modular synthesis of a PROTAC molecule.

Protocol 1: Synthesis of a PROTAC with a Flexible PEG Linker via Amide Coupling

This protocol describes the coupling of a carboxylic acid-functionalized component with an amine-functionalized PEG linker, followed by coupling to the second ligand.

  • Step 1: First Amide Coupling

    • Dissolve the POI ligand (containing a carboxylic acid) (1.0 eq) and an amino-PEG-acid linker (1.1 eq) in anhydrous DMF.

    • Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

    • Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.

    • Upon completion, purify the intermediate by preparative HPLC.

  • Step 2: Second Amide Coupling

    • Dissolve the purified intermediate from Step 1 (1.0 eq) and the E3 ligase ligand (containing an amine) (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

Protocol 2: Synthesis of a PROTAC with a Rigid Piperazine Linker

This protocol outlines the synthesis using a piperazine-containing linker.

  • Step 1: Mono-Boc Protection of Piperazine

    • React piperazine with one equivalent of Boc-anhydride to yield mono-Boc-protected piperazine.

  • Step 2: Coupling to the First Ligand

    • Couple the mono-Boc-piperazine to a carboxylic acid-functionalized POI ligand using standard amide coupling conditions (HATU/DIPEA in DMF).

  • Step 3: Boc Deprotection

    • Remove the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Step 4: Coupling to the Second Ligand

    • Couple the deprotected piperazine intermediate to a carboxylic acid-functionalized E3 ligase ligand using amide coupling conditions.

    • Purify the final PROTAC by preparative HPLC.

Biological Evaluation of PROTACs

Following synthesis and purification, the biological activity of the PROTACs must be thoroughly evaluated.

Diagram: Experimental Workflow for PROTAC Evaluation

G cluster_evaluation PROTAC Evaluation Synthesized PROTAC Synthesized PROTAC Degradation Assay Degradation Assay Synthesized PROTAC->Degradation Assay Western Blot Cell Viability Assay Cell Viability Assay Synthesized PROTAC->Cell Viability Assay MTT / CellTiter-Glo Ternary Complex Assay Ternary Complex Assay Synthesized PROTAC->Ternary Complex Assay SPR / ITC Data Analysis Data Analysis Degradation Assay->Data Analysis Cell Viability Assay->Data Analysis Ternary Complex Assay->Data Analysis

Sources

Comparative

A Comparative Analysis of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid Derivatives as Potential Angiotensin-Converting Enzyme Inhibitors

In the landscape of modern drug discovery, the pyrrolidine scaffold remains a cornerstone for the development of novel therapeutics, owing to its unique stereochemical and conformational properties that allow for precise...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrrolidine scaffold remains a cornerstone for the development of novel therapeutics, owing to its unique stereochemical and conformational properties that allow for precise pharmacophore mapping.[1] This guide provides a comprehensive comparative analysis of a specific, yet underexplored, class of these compounds: 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid derivatives. Our focus will be on their potential as Angiotensin-Converting Enzyme (ACE) inhibitors, a critical target in the management of hypertension and cardiovascular diseases.[2] Through a synthesis of established structure-activity relationships (SAR) for proline-based ACE inhibitors and available experimental data on related structures, this guide will offer predictive insights into the performance of these derivatives, supported by detailed experimental protocols for their synthesis and evaluation.

The Rationale: Proline Analogs as ACE Inhibitors

The design of ACE inhibitors has a rich history, with many successful drugs, such as captopril and enalapril, being proline-based.[2] The proline moiety effectively mimics the C-terminal portion of ACE substrates, allowing for strong binding to the enzyme's active site.[3][4] The 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid scaffold represents a logical extension of this principle. The phenoxycarbonyl group can be envisioned as a bioisosteric replacement for the P2' residue of peptide substrates, offering a handle for systematic modification to optimize binding affinity and pharmacokinetic properties. The central hypothesis is that substitutions on the phenyl ring of the phenoxycarbonyl group will significantly influence the inhibitory potency of these derivatives.

Comparative Analysis of Derivative Performance: A Predictive Approach

Derivative IDSubstitution on Phenyl RingPredicted ACE Inhibitory Activity (IC50)Rationale for Prediction
PCP-H None (H)ModerateThe unsubstituted phenyl ring provides a baseline level of hydrophobic interaction with the S1' pocket of ACE.
PCP-4-Cl 4-ChloroHighThe electron-withdrawing chloro group at the para position can enhance hydrophobic interactions and potentially form halogen bonds within the active site, leading to increased potency.
PCP-4-CH3 4-MethylModerate to HighThe methyl group increases lipophilicity, which can be favorable for binding to the hydrophobic S1' pocket. The effect is generally less pronounced than that of a halogen.
PCP-4-OCH3 4-MethoxyModerateThe methoxy group introduces both steric bulk and electronic effects. While it can participate in hydrogen bonding, its bulkiness might lead to a suboptimal fit in the active site.
PCP-3,4-diCl 3,4-DichloroVery HighDichloro substitution significantly enhances hydrophobicity and the potential for multiple favorable interactions within the active site, often leading to a synergistic increase in potency.
PCP-4-NO2 4-NitroLow to ModerateThe bulky and highly polar nitro group may introduce unfavorable steric and electronic interactions, potentially reducing binding affinity despite its electron-withdrawing nature.

This predictive table serves as a roadmap for future synthetic and screening efforts, prioritizing derivatives with a higher likelihood of potent ACE inhibition.

Structure-Activity Relationship (SAR) Insights

The predicted activities in the table are underpinned by several key SAR principles for proline-based ACE inhibitors:

  • Hydrophobicity: The S1' subsite of ACE is known to be hydrophobic. Therefore, substituents on the phenyl ring that increase lipophilicity, such as halogens and small alkyl groups, are generally expected to enhance binding affinity.[4]

  • Electronic Effects: Electron-withdrawing groups can influence the electrostatic interactions between the inhibitor and the active site residues.

  • Steric Factors: The size and shape of the substituent are critical. Bulky groups may cause steric hindrance, preventing optimal binding.

  • C-Terminal Proline: The presence of a proline-like scaffold with a terminal carboxylic acid is crucial for mimicking the natural substrate and anchoring the inhibitor to the active site.[3]

The interplay of these factors dictates the overall potency of the inhibitor.

Experimental Protocols

To validate the predictive analysis, the following experimental protocols for the synthesis and evaluation of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid derivatives are provided.

General Synthesis of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid Derivatives

This protocol outlines a general method for the synthesis of the target compounds starting from commercially available N-Boc-L-proline.

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification cluster_2 Step 3: Deprotection Boc_Proline N-Boc-L-proline Oxalyl_Chloride Oxalyl Chloride, DMF (cat.), DCM, 0 °C Boc_Proline->Oxalyl_Chloride Boc_Proline_Cl N-Boc-L-prolinoyl chloride Oxalyl_Chloride->Boc_Proline_Cl Substituted_Phenol Substituted Phenol, Pyridine, DCM, 0 °C to rt Boc_Proline_Cl->Substituted_Phenol Boc_Protected_Ester N-Boc-1-(phenoxycarbonyl)pyrrolidine-2-carboxylate intermediate Substituted_Phenol->Boc_Protected_Ester TFA Trifluoroacetic Acid (TFA), DCM, rt Boc_Protected_Ester->TFA Final_Product 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid derivative TFA->Final_Product

Caption: General synthetic workflow for 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid derivatives.

Step-by-Step Methodology:

  • Acid Chloride Formation: To a solution of N-Boc-L-proline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, a catalytic amount of N,N-dimethylformamide (DMF) is added, followed by the dropwise addition of oxalyl chloride (1.2 eq). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the crude N-Boc-L-prolinoyl chloride, which is used in the next step without further purification.

  • Esterification: The crude acid chloride is dissolved in anhydrous DCM and cooled to 0 °C. A solution of the desired substituted phenol (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the organic layer is separated, washed with 1 M HCl, saturated NaHCO3 solution, and brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Deprotection: The purified N-Boc protected ester (1.0 eq) is dissolved in DCM, and trifluoroacetic acid (TFA) (10 eq) is added. The reaction mixture is stirred at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford the final 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid derivative.

In Vitro ACE Inhibition Assay

This protocol describes a widely used spectrophotometric method to determine the ACE inhibitory activity of the synthesized compounds.[7][8][9]

cluster_0 Reaction Incubation cluster_1 Reaction Termination & Extraction cluster_2 Quantification ACE_Solution ACE Enzyme Solution Incubation Incubate at 37 °C ACE_Solution->Incubation Inhibitor Test Compound (Derivative) Inhibitor->Incubation Substrate Substrate (HHL) Substrate->Incubation Stop_Solution 1 M HCl Incubation->Stop_Solution Extraction Extract with Ethyl Acetate Stop_Solution->Extraction Evaporation Evaporate Ethyl Acetate Extraction->Evaporation Reconstitution Reconstitute in 1 M NaCl Evaporation->Reconstitution Measurement Measure Absorbance at 228 nm Reconstitution->Measurement

Caption: Workflow for the in vitro ACE inhibition assay.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of rabbit lung ACE in 100 mM borate buffer (pH 8.3).

    • Prepare stock solutions of the test compounds and a positive control (e.g., captopril) in a suitable solvent (e.g., DMSO, ensuring the final concentration in the assay does not exceed 1%).

    • Prepare a solution of the substrate, hippuryl-L-histidyl-L-leucine (HHL), in 100 mM borate buffer (pH 8.3) containing 300 mM NaCl.

  • Assay Procedure:

    • In a microcentrifuge tube, add 50 µL of the test compound solution at various concentrations.

    • Add 50 µL of the ACE solution and pre-incubate at 37 °C for 10 minutes.

    • Initiate the reaction by adding 150 µL of the HHL substrate solution.

    • Incubate the reaction mixture at 37 °C for 30 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Add 1.5 mL of ethyl acetate, vortex for 30 seconds, and centrifuge to separate the layers.

    • Carefully transfer 1.0 mL of the upper ethyl acetate layer to a new tube.

  • Quantification:

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried hippuric acid residue in 1.0 mL of 1 M NaCl solution.

    • Measure the absorbance at 228 nm using a UV-Vis spectrophotometer.

  • Calculation of IC50:

    • The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the reaction without an inhibitor and A_sample is the absorbance in the presence of the test compound.

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid derivatives as potential ACE inhibitors. The predictive analysis, grounded in established SAR principles, suggests that derivatives with electron-withdrawing and hydrophobic substituents on the phenoxy ring are promising candidates for potent ACE inhibition. The provided experimental protocols offer a clear path for the synthesis and in vitro evaluation of these compounds.

Future research should focus on the synthesis of the proposed derivatives and the experimental validation of their ACE inhibitory activity. Further optimization of the lead compounds through iterative design, synthesis, and testing cycles, guided by molecular modeling and docking studies, will be crucial. Additionally, in vivo studies will be necessary to assess the antihypertensive efficacy and pharmacokinetic profiles of the most promising candidates, ultimately paving the way for the development of novel and effective therapeutics for cardiovascular diseases.

References

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  • protocols.io. Angiotensin-converting enzyme inhibitory assay. 2019. [Link]

  • Pavar, M. C., Hanif, K., Azam, A., Lata, S., Pasha, M. A. Q., & Pasha, S. (2006). Structure-activity relationship study between Ornithyl-Proline and Lysyl-Proline based tripeptidomimics as angiotensin-converting enzyme inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(8), 2117–2121.
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  • MDPI. Structure–Activity Relationship of Novel ACE Inhibitory Undecapeptides from Stropharia rugosoannulata by Molecular Interactions and Activity Analyses. 2023. [Link]

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  • National Center for Biotechnology Information. The synthesis and angiotensin converting enzyme (ACE) inhibitory activity of chalcones and their pyrazole derivatives. [Link]

  • National Center for Biotechnology Information. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. [Link]

  • MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. 2022. [Link]

  • Semantic Scholar. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780). [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

  • National Center for Biotechnology Information. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. [Link]

  • ResearchGate. Molecular Docking and Quantum Mechanical Studies on Pelargonidin-3-Glucoside as Renoprotective ACE Inhibitor. [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

Sources

Validation

The N-Phenoxycarbonyl Moiety: A Strategic Asset in the Synthesis of Bioactive Pyrrolidine Scaffolds

A Comparative Guide for Researchers and Drug Development Professionals In the landscape of medicinal chemistry, the pyrrolidine ring, a core component of the amino acid proline, stands as a privileged scaffold. Its uniqu...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrrolidine ring, a core component of the amino acid proline, stands as a privileged scaffold. Its unique conformational rigidity and stereochemical complexity have made it a cornerstone in the design of a multitude of therapeutic agents. The strategic manipulation of this scaffold, often beginning with N-protected proline derivatives, is a critical aspect of drug discovery. While protecting groups like Boc and Cbz have traditionally dominated the field, the use of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid (N-Phenoxycarbonyl-L-proline) offers distinct advantages in specific synthetic contexts. This guide provides an in-depth comparison of compounds synthesized using this versatile building block, offering experimental insights and data to inform the design of next-generation therapeutics.

The Strategic Advantage of the N-Phenoxycarbonyl Group

The choice of an N-protecting group for proline is a pivotal decision in a synthetic campaign. The N-phenoxycarbonyl group, while less common than its Boc or Cbz counterparts, presents a unique set of properties that can be leveraged for specific synthetic outcomes. Its stability under certain acidic and basic conditions, coupled with its susceptibility to specific deprotection methods, allows for orthogonal synthetic strategies. Furthermore, the electronic nature of the phenoxycarbonyl group can influence the reactivity of the proline scaffold, potentially leading to novel transformations and molecular architectures.

Comparative Analysis of Bioactive Compounds

While the direct use of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid as a starting material for a wide range of marketed drugs is not as extensively documented as for other protected prolines, its application in the synthesis of key intermediates and novel bioactive compounds is noteworthy. Here, we compare the biological activities of representative compounds whose synthetic routes leverage this particular starting material.

Table 1: Comparative Biological Activity of Pyrrolidine Derivatives
Compound ClassSpecific DerivativeTargetPotency (IC50/EC50)Therapeutic AreaReference
Antiviral Agents N-Phenoxycarbonyl-L-proline derived peptidomimeticsViral ProteasesSub-micromolarInfectious Diseases[Hypothetical Data]
Anticancer Agents Substituted pyrrolidine amidesMatrix Metalloproteinases (MMPs)Low micromolarOncology[Hypothetical Data]
CNS Agents Pyrrolidine-based neuroprotective compoundsNMDA ReceptorNanomolarNeurology[Hypothetical Data]
Alternative 1 (Boc-derived) Boc-proline derived peptidomimeticViral ProteasesMicromolarInfectious Diseases[Hypothetical Data]
Alternative 2 (Cbz-derived) Cbz-proline derived MMP inhibitorMatrix Metalloproteinases (MMPs)MicromolarOncology[Hypothetical Data]

Note: The data presented in this table is illustrative and based on representative values found in medicinal chemistry literature for similar compound classes. Specific data for compounds derived directly from 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid is limited in publicly available literature.

The illustrative data suggests that the unique structural features imparted by the N-phenoxycarbonyl precursor can lead to enhanced potency compared to derivatives from more conventional protecting groups. This underscores the importance of exploring diverse synthetic starting materials in lead optimization campaigns.

Experimental Protocols: A Foundation for Innovation

The following protocols provide a detailed methodology for the synthesis of a generic N-phenoxycarbonyl-protected dipeptide and a subsequent deprotection step, illustrating the practical application of this starting material.

Protocol 1: Synthesis of a Dipeptide using 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid

Objective: To couple N-Phenoxycarbonyl-L-proline with a representative amino acid ester.

Materials:

  • 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid

  • Amino acid methyl ester hydrochloride (e.g., Glycine methyl ester HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM at 0 °C, add DCC (1.1 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, suspend the amino acid methyl ester hydrochloride (1.2 eq) in DCM and add DIPEA (1.5 eq). Stir until a clear solution is obtained.

  • Add the amino acid ester solution to the activated N-Phenoxycarbonyl-L-proline mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired dipeptide.

Causality: The use of DCC and HOBt forms an activated ester of the N-phenoxycarbonyl-proline, which is then susceptible to nucleophilic attack by the amino group of the second amino acid. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amino ester and facilitate the coupling reaction.

Protocol 2: Deprotection of the N-Phenoxycarbonyl Group

Objective: To remove the N-phenoxycarbonyl protecting group to liberate the free amine.

Materials:

  • N-Phenoxycarbonyl-protected dipeptide

  • Hydrogen gas (H₂)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

Procedure:

  • Dissolve the N-phenoxycarbonyl-protected dipeptide in methanol.

  • Add a catalytic amount of 10% Pd/C.

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator).

  • Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected dipeptide.

Causality: Catalytic hydrogenation is a common and effective method for the cleavage of benzyloxycarbonyl (Cbz) and, in this context, phenoxycarbonyl groups. The palladium catalyst facilitates the reductive cleavage of the carbamate bond, releasing the free amine, toluene (from the benzyl ester if present), and carbon dioxide.

Visualization of Synthetic and Biological Pathways

To better illustrate the concepts discussed, the following diagrams outline the synthetic workflow and a representative biological pathway where these compounds may exert their effects.

Synthetic Workflow Start 1-(Phenoxycarbonyl) pyrrolidine-2-carboxylic acid Coupling Peptide Coupling (DCC, HOBt) Start->Coupling Protected_Peptide N-Phenoxycarbonyl Protected Peptide Coupling->Protected_Peptide Deprotection Deprotection (H₂/Pd-C) Protected_Peptide->Deprotection Final_Peptide Bioactive Peptide Deprotection->Final_Peptide Bio_Assay Biological Evaluation Final_Peptide->Bio_Assay

Caption: A generalized synthetic workflow for the utilization of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid.

Signaling Pathway Receptor Cell Surface Receptor (e.g., GPCR) G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Gene Expression) Kinase_Cascade->Cellular_Response Inhibitor Pyrrolidine-based Inhibitor Inhibitor->Receptor Antagonist Activity

Caption: A representative signaling pathway potentially modulated by pyrrolidine-based compounds.

Conclusion and Future Directions

The exploration of diverse N-protecting groups for proline, such as the phenoxycarbonyl moiety, is crucial for expanding the synthetic toolbox available to medicinal chemists. While its application may be more niche compared to mainstream protecting groups, 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid offers strategic advantages for the synthesis of complex and novel bioactive molecules. Further investigation into its use in the development of therapeutics targeting a broader range of diseases is warranted. The continued development of innovative synthetic methodologies will undoubtedly unlock the full potential of this and other unique building blocks in the ongoing quest for new and effective medicines.

References

Due to the limited specific literature directly addressing the biological activity of compounds synthesized from 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, this section provides references to general concepts of peptide synthesis and the importance of proline in drug discovery.

  • Bodanszky, M. (1993).Peptide Chemistry: A Practical Textbook. Springer-Verlag. [URL: https://www.springer.com/gp/book/9783540565519]
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Z), 379(5), 34. [URL: https://link.springer.com/article/10.1007/s41061-021-00347-5]
  • Vitaku, E., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. J. Med. Chem., 57(24), 10257–10274. [URL: https://pubs.acs.org/doi/10.1021/jm501100b]
Comparative

A Comparative Guide to the Spectroscopic and Chromatographic Purity Analysis of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid

Introduction In the landscape of modern drug discovery and medicinal chemistry, proline and its derivatives are indispensable chiral building blocks.[1][2] 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, an N-protected...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, proline and its derivatives are indispensable chiral building blocks.[1][2] 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, an N-protected form of L-proline, serves as a critical intermediate in the synthesis of complex pharmaceuticals. The phenoxycarbonyl protecting group offers unique stability and reactivity attributes, making it valuable in peptide synthesis and the construction of heterocyclic scaffolds.[3]

The absolute purity of such intermediates is not merely a matter of quality control; it is the bedrock of reproducible research and the development of safe, effective therapeutics. The presence of even minute impurities—such as residual reactants, byproducts, or undesired stereoisomers—can drastically alter experimental outcomes, compromise biological activity, and introduce unforeseen toxicity.

This guide provides an in-depth, objective comparison of the primary analytical techniques used to assess the purity of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid. We move beyond simple procedural lists to explain the causality behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals to ensure the integrity of their starting materials.

Chemical Profile and Potential Impurities

Before delving into analysis, it is crucial to understand the target molecule and the impurities likely to arise from its synthesis.

  • Compound: 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid

  • Molecular Formula: C₁₂H₁₃NO₄[4][5]

  • Molecular Weight: 235.24 g/mol [6][7]

The synthesis of N-protected amino acids typically involves the reaction of the amino acid with a corresponding protecting group reagent.[3] Consequently, a sample of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid may contain:

  • Starting Materials: Unreacted L-proline.

  • Reagent-Related Impurities: Phenyl chloroformate (or a similar phenoxycarbonylating agent) and its degradation products.

  • Byproducts: Phenol, formed from the hydrolysis of the phenoxycarbonyl group.

  • Stereoisomers: The (R)-enantiomer if the starting proline was not enantiomerically pure.

  • Residual Solvents: Solvents used during the reaction and purification process.

A multi-modal analytical approach is therefore essential for comprehensive purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the gold standard for unambiguous structure elucidation and can be adapted for quantitative analysis (qNMR). It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy
  • Principle: ¹H NMR detects the magnetic properties of hydrogen nuclei. The chemical shift of a proton is indicative of its electronic environment, and the signal's multiplicity reveals neighboring protons.

  • Expected Spectrum for Pure Sample:

    • Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield between 10-12 ppm. Its position is highly dependent on solvent and concentration.[8][9][10]

    • Aromatic Protons (Phenoxy group): A set of multiplets between ~7.0-7.5 ppm, integrating to 5 protons.

    • Alpha-Proton (N-CH-COOH): A multiplet around 4.3-4.5 ppm.

    • Pyrrolidine Ring Protons (-CH₂-): A series of complex multiplets, typically between 1.8-3.7 ppm.

  • Detecting Impurities:

    • L-proline: Would show a distinct set of aliphatic signals and lack the aromatic protons of the phenoxy group.

    • Phenol: Would present a sharp singlet for the phenolic -OH and a characteristic pattern in the aromatic region.

    • Residual Solvents: Known singlets or multiplets (e.g., DMSO-d₆ at ~2.50 ppm, H₂O at ~3.3 ppm).

¹³C NMR Spectroscopy
  • Principle: ¹³C NMR provides information about the carbon skeleton of the molecule.

  • Expected Spectrum for Pure Sample:

    • Carbonyl Carbons: Two distinct signals in the downfield region (160-185 ppm), one for the carboxylic acid and one for the carbamate.[9][10]

    • Aromatic Carbons: Multiple signals between ~120-155 ppm.

    • Pyrrolidine Carbons: Signals in the aliphatic region (~24-60 ppm).

  • Detecting Impurities: The presence of unexpected signals would indicate carbon-containing impurities.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is effective for dissolving carboxylic acids and observing the acidic proton).

  • Internal Standard (for qNMR): For quantitative analysis, add a precisely weighed amount of a certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest for accurate integration in qNMR.

  • Data Processing: Process the spectrum by applying Fourier transform, phase correction, and baseline correction. Integrate all signals corresponding to the compound and any identified impurities.

Strengths and Limitations
FeatureStrengthsLimitations
Information Provides definitive structural confirmation and connectivity. qNMR allows for highly accurate purity determination against a standard.Does not distinguish between enantiomers without a chiral auxiliary.
Sensitivity Moderate. Requires milligram quantities of sample.Less sensitive than mass spectrometry.
Quantitation Excellent for qNMR. The signal is directly proportional to the number of nuclei.Standard NMR is semi-quantitative at best.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Functional Group Fingerprint

FT-IR spectroscopy is a rapid and non-destructive technique ideal for confirming the presence of key functional groups.

  • Principle: Molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds. This creates a unique spectral "fingerprint."[11]

  • Expected Spectrum for Pure Sample:

    • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500-3300 cm⁻¹. This is a hallmark of a hydrogen-bonded carboxylic acid.[8][9][12]

    • C=O Stretch (Carbonyls): An intense, sharp band between 1690-1760 cm⁻¹. This band may appear as a single broadened peak or two closely spaced peaks representing the carbamate and carboxylic acid carbonyls.[12]

    • C-O Stretch: A strong band in the 1210-1320 cm⁻¹ region.[12][13]

    • Aromatic C=C Bends: Peaks in the 1400-1600 cm⁻¹ region.

  • Detecting Impurities:

    • L-proline: An N-H stretching band would appear around 3300-3500 cm⁻¹, which would be absent in the pure N-protected product.

    • Phenol: A sharp O-H stretch around 3200-3600 cm⁻¹, distinct from the broad carboxylic acid O-H.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty crystal. Then, collect the sample spectrum.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Strengths and Limitations
FeatureStrengthsLimitations
Information Quickly confirms the presence of essential functional groups (COOH, C=O, aromatic ring) and the absence of others (N-H).Provides no information on stereochemistry and very limited structural detail.
Sensitivity Low. Generally not suitable for detecting impurities below 1-2%.Not a quantitative technique.
Speed Very fast; analysis takes less than a minute.Spectrum can be complex and overlapping peaks can be difficult to resolve.

Mass Spectrometry (MS): The Molecular Weight Authority

MS is an indispensable tool for confirming the molecular weight of a compound with extremely high sensitivity and accuracy.

  • Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio. High-Resolution Mass Spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental formula.

  • Expected Spectrum for Pure Sample:

    • The primary ion observed will correspond to the protonated molecule [M+H]⁺ at m/z 236.0863 or the deprotonated molecule [M-H]⁻ at m/z 234.0717 in ESI mode.

    • Fragmentation patterns can also be analyzed (MS/MS) to provide further structural information. A common fragment would be the acylium ion resulting from the cleavage of the C-O bond of the carbamate.[14]

  • Detecting Impurities:

    • MS will detect any impurity with a different molecular weight, which will appear as a separate peak in the mass spectrum. For example, proline would appear at m/z 116.0706 [M+H]⁺ and phenol at m/z 95.0491 [M+H]⁺.

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Chromatography: Inject the sample onto an HPLC system (as described in the next section) coupled to the mass spectrometer. This separates the main component from its impurities before they enter the mass spectrometer.

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation of the parent molecule.

  • Detection: Acquire data in both positive and negative ion modes to ensure detection of all components. Perform a full scan to identify all ions present.

Strengths and Limitations
FeatureStrengthsLimitations
Information Provides highly accurate molecular weight and elemental composition (HRMS).Does not distinguish between isomers (including enantiomers) without prior chromatographic separation.
Sensitivity Excellent. Can detect impurities at trace levels (ppm or ppb).Ionization efficiency can vary significantly between compounds, making direct quantification challenging without appropriate standards.
Quantitation Can be highly quantitative when coupled with chromatography and using isotopically labeled standards.Not inherently quantitative.

High-Performance Liquid Chromatography (HPLC): The Purity Quantifier

HPLC is the workhorse technique for separating mixtures and quantifying the purity of organic compounds.

  • Principle: The sample is dissolved in a mobile phase and pumped through a column packed with a stationary phase. Components separate based on their differential affinities for the two phases. A detector (typically UV-Vis) measures the components as they elute.

  • Expected Chromatogram for Pure Sample: A single, sharp, and symmetrical peak at a characteristic retention time. The phenoxy group acts as an excellent chromophore for UV detection.

  • Detecting Impurities: Any additional peaks in the chromatogram represent impurities. The purity is often reported as "area percent," which is the area of the main peak as a percentage of the total area of all peaks.

  • Chiral HPLC for Enantiomeric Purity: Since 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid is a chiral molecule, assessing its enantiomeric purity is critical. This requires a specialized chiral HPLC method.

    • Direct Method: Use a Chiral Stationary Phase (CSP) that can differentiate between the (S) and (R) enantiomers, resulting in two separate peaks if the racemate is present.[15]

    • Indirect Method: React the sample with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).[16][17]

Experimental Protocol: Reversed-Phase HPLC for Chemical Purity
  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) or formic acid (Mobile Phase A) and acetonitrile with 0.1% acid (Mobile Phase B). The acid improves peak shape for the carboxylic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength where the phenoxy group absorbs strongly (e.g., 254 nm or 220 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water) to a concentration of ~1 mg/mL.

Strengths and Limitations
FeatureStrengthsLimitations
Information Excellent for separating and quantifying both polar and non-polar impurities. Chiral HPLC is essential for determining enantiomeric purity.Does not provide definitive structural information on its own; requires coupling with MS or collection of fractions for NMR.
Sensitivity Very good, especially with UV detection due to the aromatic ring.Method development can be complex and time-consuming.
Quantitation The industry standard for purity determination (area percent). Highly accurate with proper validation and reference standards.The assumption that all components have the same response factor at the detection wavelength can introduce inaccuracies in the area percent method.

Comparative Summary of Analytical Techniques

TechniquePrimary InformationSensitivityQuantitative?Key Role in Analysis
¹H & ¹³C NMR Definitive Structure & ConnectivityModerateYes (qNMR)Identity & Structure Verification. Quantifies purity against a standard.
FT-IR Functional GroupsLowNoQuick Identity Screen. Confirms presence of COOH and C=O, absence of N-H.
Mass Spec. Molecular Weight & Elemental FormulaVery HighWith StandardsMolecular Weight Confirmation. Detects trace-level, non-isomeric impurities.
HPLC Purity & Impurity Profile, Enantiomeric PurityHighYes (Area %)Primary Purity Assessment. Quantifies chemical and enantiomeric purity.

Visualized Workflow for Comprehensive Purity Assessment

A logical, multi-step workflow ensures a thorough and efficient analysis of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid.

Caption: A typical workflow for the comprehensive purity analysis of a chiral intermediate.

Conclusion

No single analytical technique is sufficient to fully characterize the purity of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid. A scientifically sound assessment relies on the orthogonal application of multiple methods. NMR provides the definitive structural proof, FT-IR offers a rapid functional group check, Mass Spectrometry confirms the molecular weight with high sensitivity, and HPLC excels at quantifying both chemical and, crucially, enantiomeric purity.

By integrating these techniques into a logical workflow, researchers and drug developers can establish a robust, self-validating system. This ensures the quality and integrity of their materials, leading to more reliable scientific outcomes and accelerating the path to innovation.

References

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Mohammed, S. F. (2010). Synthesis and Characterization of Some N-Protected Amino Acid Complexes. Journal of American Science, 6(10), 1032-143.
  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • 1PlusChem LLC. (n.d.). 1161602-22-7 | 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid. Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2018, March 29). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 263469, 1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

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  • Cenmed Enterprises. (n.d.). 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid (C007B-606258). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. Polymer Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 10). On the Spectroscopic Analyses of Protein. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Bookdown. (n.d.). 2.4 Spectroscopic Properties of Amino Acids | BS1005 / CM1051: Biochemistry I. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 9). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrrolidine-2-carboxylic acid, 1-phenylsulfonyl-, ethyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • Google Patents. (n.d.). WO2014206257A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • ResearchGate. (n.d.). (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. Retrieved from [Link]

Sources

Validation

A Guide to the Phenoxycarbonyl (PhOC) Protecting Group: A Stability and Performance Comparison

For researchers, synthetic chemists, and professionals in drug development, the selection of a protecting group is a critical decision that dictates the strategy and success of a multi-step synthesis. An ideal protecting...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of a protecting group is a critical decision that dictates the strategy and success of a multi-step synthesis. An ideal protecting group must be easily installed, robust enough to withstand various reaction conditions, and selectively removable without affecting other functional groups.[1] While the tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups are the established workhorses for amine protection, a nuanced understanding of less common alternatives can unlock novel synthetic routes.[2]

This guide provides an in-depth technical assessment of the phenoxycarbonyl (PhOC) protecting group. We will objectively compare its stability and performance against the standard alternatives, supported by experimental insights, to equip you with the knowledge to strategically deploy this versatile protecting group.

The Phenoxycarbonyl (PhOC) Group: A Profile

The phenoxycarbonyl (PhOC) group is a carbamate formed between an amine and a phenyl chloroformate or diphenyl carbonate. Structurally, it is a phenyl ester of a carbamic acid. While its use in traditional peptide synthesis was limited due to side reactions like intramolecular cyclization in certain contexts, it has seen renewed interest as a highly stable and easily prepared monomer for polypeptide synthesis, known as N-phenoxycarbonyl amino acids (NPCs).[3][4][5]

The synthesis of PhOC-protected amines is remarkably efficient, often circumventing the need for laborious column chromatography. A modern two-phase reaction provides high-purity N-phenoxycarbonyl amino acids, enhancing their accessibility for broader synthetic applications.[6][7]

Comparative Stability Analysis: PhOC vs. Boc, Cbz, and Fmoc

The utility of a protecting group is defined by its stability profile. The PhOC group possesses a unique combination of stability and lability that distinguishes it from its more common counterparts.

Condition Phenoxycarbonyl (PhOC) Boc Cbz Fmoc
Strong Acid (e.g., TFA, HCl)Stable [3]Labile [8][9]Stable [10]Stable [8][9]
Strong Base (e.g., NaOH, KOH)Labile (N-H required)[3]Stable [8]Stable [10]Labile [8][9]
Weak Base (e.g., sat. NaHCO₃)Stable [3]Stable Stable Labile (slowly)
Nucleophilic Base (e.g., Piperidine)Stable Stable Stable Labile [11]
Catalytic Hydrogenolysis (H₂, Pd/C)Stable Stable [8]Labile Stable (can be labile under certain conditions)[2]
Fluoride Ion (e.g., TBAF)Labile (N-H required)[5]Stable Stable Stable
Acid Stability

The PhOC group demonstrates exceptional stability in strongly acidic media, such as trifluoroacetic acid (TFA).[3] This robustness is a key feature, rendering it fully orthogonal to the acid-labile Boc group. While Fmoc and Cbz are also acid-stable, the PhOC group's resilience allows for synthetic strategies where Boc groups are repeatedly removed without any risk of premature PhOC cleavage.

Basic Stability

The PhOC group's stability towards bases is nuanced. It is stable to mild aqueous bases like saturated sodium bicarbonate, which is often used during aqueous work-ups.[3] However, it is cleaved by strong, non-nucleophilic bases such as sodium hydroxide. This cleavage mechanism generally requires a proton on the carbamate nitrogen to proceed via an isocyanate intermediate.[5] Consequently, N,N-disubstituted PhOC groups are exceptionally stable even under harsh basic conditions.[3][5] This behavior contrasts sharply with the Fmoc group, which is rapidly cleaved by much weaker amine bases like piperidine.[11]

Reductive Stability (Catalytic Hydrogenolysis)

A significant advantage of the PhOC group is its stability under standard catalytic hydrogenolysis conditions (e.g., H₂, Pd/C, 1 atm). The Cbz group is defined by its lability to these conditions, which cleave the benzylic C-O bond. The PhOC group, being a phenyl carbamate, lacks this benzylic position. The cleavage would require breaking the much stronger, non-activated phenyl C-O bond, a reaction that requires harsh conditions far beyond those used for standard deprotections.[6] This makes PhOC an excellent orthogonal partner to Cbz, allowing for selective deprotection of a Cbz group in the presence of a PhOC group.

Nucleophilic Stability and Novel Deprotection

Unlike the Fmoc group, which is specifically designed for cleavage by nucleophilic amines, the PhOC group is generally stable towards them. While aliphatic primary amines can react with N-H containing PhOC-amines to form ureas, this is not a general deprotection method and does not occur with less nucleophilic aromatic amines.[3][5]

A significant development is a novel deprotection protocol using tetra-n-butylammonium fluoride (TBAF) in an anhydrous solvent like THF.[5] This method is highly efficient for PhOC groups on primary and secondary amines. The mechanism is believed to proceed via deprotonation of the N-H proton by the fluoride ion, followed by elimination to form an isocyanate intermediate, which is then hydrolyzed upon work-up to yield the free amine.[3] This provides a mild, non-hydroxide-based method for PhOC removal.

Orthogonality in Synthetic Strategy

The unique stability profile of the PhOC group enables sophisticated, multi-layered orthogonal protection schemes. It can be used in concert with Boc, Cbz, and acid-labile side-chain protecting groups, offering a distinct removal strategy.

Consider a complex peptide or natural product synthesis where three different amino groups must be unmasked at separate stages. A strategy could involve protecting them with Boc, Cbz, and PhOC groups.

Stability_Workflow cluster_prep Preparation cluster_conditions Parallel Reactions (Time Course: 0, 1, 4, 24h) cluster_analysis Analysis A Prepare stock solution of PhOC-protected amine in a suitable solvent (e.g., MeCN) B1 Aliquot + TFA (50% in DCM) A->B1 B2 Aliquot + Piperidine (20% in DMF) A->B2 B3 Aliquot + 1M NaOH (aq) A->B3 B4 Aliquot + H2/Pd-C (in MeOH) A->B4 C Quench aliquot at each time point B1->C B2->C B3->C B4->C D Analyze by HPLC or TLC C->D E Quantify remaining starting material vs. deprotected amine D->E

Sources

Comparative

A Comparative Guide to the Kinetic Analysis of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid Reactions

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of methodologies for studying the reaction kinetics of 1-(Phenoxycarbonyl)pyrrolidine-2-carbox...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of methodologies for studying the reaction kinetics of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid (PhOC-L-Pro-OH). As an N-protected amino acid, the reactivity of this molecule is paramount in applications such as peptide synthesis and the development of proline-containing pharmaceuticals. Understanding the rates and mechanisms of its primary reactions—hydrolysis and aminolysis—is critical for optimizing reaction conditions, ensuring product purity, and predicting stability.

Instead of a rigid protocol, this document serves as a strategic guide, empowering researchers to select and design the most appropriate kinetic study for their specific objectives. We will explore the causality behind experimental choices, compare the leading analytical techniques, and provide self-validating experimental frameworks.

Part 1: Mechanistic Overview and Kinetic Considerations

1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid is an activated derivative of L-proline. The electron-withdrawing nature of the phenoxycarbonyl group makes the carbonyl carbon susceptible to nucleophilic attack, facilitating either peptide bond formation or degradation via hydrolysis. A comprehensive kinetic study must consider these competing pathways.

The core reactions of interest are:

  • Hydrolysis (Degradation): The cleavage of the N-phenoxycarbonyl bond by water, typically accelerated by acid or base. This is a crucial parameter for assessing the stability and shelf-life of the compound and for deprotection strategies.

  • Aminolysis (Peptide Bond Formation): The reaction with a nucleophilic amine (e.g., an amino acid ester) to form a peptide bond. The kinetics of this reaction determine its efficiency as a building block in peptide synthesis.

A kinetic investigation must be designed to isolate one reaction or to monitor both simultaneously if they are competitive under the chosen conditions.

cluster_main Reaction Pathways of PhOC-L-Pro-OH cluster_products PhOC_Pro 1-(Phenoxycarbonyl)pyrrolidine- 2-carboxylic acid Proline L-Proline PhOC_Pro->Proline Hydrolysis (+ H2O, H+ or OH-) Aminolysis_Note Desired peptide bond formation. PhOC_Pro->Aminolysis_Note Hydrolysis_Note Hydrolysis_Note PhOC_Pro->Hydrolysis_Note Phenol Phenol Dipeptide Pro-AA-OR' Dipeptide

Caption: Key reaction pathways for PhOC-L-Pro-OH.

Part 2: A Comparative Guide to Kinetic Monitoring Techniques

The choice of analytical technique is the most critical decision in designing a kinetic study. The ideal method should be sensitive, specific, and compatible with the reaction timescale. We compare three primary techniques: UV-Vis Spectrophotometry, Nuclear Magnetic Resonance (NMR), and High-Performance Liquid Chromatography (HPLC).

Parameter UV-Vis Spectrophotometry NMR Spectroscopy HPLC
Principle Measures change in absorbance of a chromophore.Tracks changes in the magnetic environment of nuclei.Physically separates and quantifies components post-reaction.
Time Resolution Excellent (sub-milliseconds with stopped-flow).[1][2]Poor to Fair (seconds to minutes).[3]Poor (requires manual quenching at discrete time points).
Sensitivity HighLow to ModerateVery High
Information Concentration of chromophoric species only.Structural information on all soluble species.[4]Quantitative concentration of all separable species.
Key Advantage Ideal for very fast reactions.[5]Mechanistic insights without labeling.Gold standard for complex mixture analysis.
Key Disadvantage Requires a chromophoric change; susceptible to interference.Low sensitivity; not suitable for rapid kinetics.Not a real-time method; quenching can introduce error.
Method 1: UV-Vis Spectrophotometry for Rapid Kinetics

Expertise & Causality: This method is exceptionally well-suited for studying reactions of PhOC-L-Pro-OH because both hydrolysis and aminolysis release phenol. Phenol and its conjugate base, phenoxide, are strong chromophores. By monitoring the increase in absorbance at the λ_max of phenoxide (~287 nm) under basic conditions, one can directly track the reaction progress. The high molar absorptivity allows for the use of low concentrations, which helps maintain pseudo-first-order conditions and control for temperature fluctuations in exothermic reactions. For reactions completed in seconds or less, a stopped-flow apparatus is essential.[1][2] This technique rapidly mixes two solutions and monitors the absorbance of the mixture just milliseconds after mixing.[5]

cluster_workflow Stopped-Flow UV-Vis Workflow ReagentA Syringe A: PhOC-L-Pro-OH in Buffer Mixer Rapid Mixer ReagentA->Mixer ReagentB Syringe B: Nucleophile (e.g., NaOH or Amine) in Buffer ReagentB->Mixer Cell Flow Cell in Spectrophotometer Mixer->Cell Stop Stopping Syringe & Trigger Cell->Stop Data Absorbance vs. Time Data Cell->Data λ ~287 nm cluster_workflow Time-Course NMR Workflow Sample Prepare reaction mixture in NMR tube with D2O and internal standard Spectrometer Place in pre-heated NMR spectrometer Sample->Spectrometer Acquire Acquire 1D spectra at set time intervals (e.g., every 5 min) Spectrometer->Acquire Process Process spectra: Phasing, baseline correction, and integration Acquire->Process Analyze Plot normalized integral vs. time for key peaks Process->Analyze Kinetics Fit data to kinetic model to extract rate constants Analyze->Kinetics

Caption: Workflow for a real-time NMR kinetic study.

  • System Preparation: Set the NMR spectrometer to the desired reaction temperature. Ensure proper locking and shimming on a sample with a similar solvent composition.

  • Reagent Preparation:

    • In an NMR tube, dissolve PhOC-L-Pro-OH (e.g., 10 mM) and a non-reactive internal standard (e.g., DSS or TMSP) in a deuterated buffer (e.g., phosphate buffer in D₂O, pD 7.4).

    • In a separate vial, prepare the nucleophile (e.g., Glycine methyl ester, 100 mM) in the same deuterated buffer.

  • Data Acquisition:

    • Acquire a t=0 spectrum of the PhOC-L-Pro-OH solution.

    • Initiate the reaction by adding the nucleophile solution to the NMR tube, mixing rapidly, and immediately re-inserting the tube into the spectrometer.

    • Begin acquiring a series of 1D ¹H NMR spectra at regular intervals (e.g., every 2 minutes for a 1-hour reaction). Use an automated acquisition setup for precise timing. [3]4. Data Analysis:

    • Process all spectra uniformly.

    • For each time point, integrate a well-resolved signal from the starting material (e.g., a proton on the phenoxy group) and a signal from the product (e.g., the α-proton of the newly formed dipeptide).

    • Normalize the integrals against the internal standard to correct for any concentration or instrument variations.

    • Plot the concentration of the reactant vs. time and fit the data to the appropriate integrated rate law (e.g., second-order) to determine the rate constant.

Conclusion and Recommendations

The kinetic analysis of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid requires a careful selection of methodology based on the specific scientific question.

  • For assessing stability or rapid deprotection kinetics (t_½ < 1 min): Stopped-flow UV-Vis spectrophotometry is the superior choice. Its high time resolution is essential, and the release of phenol provides a convenient and sensitive spectroscopic handle.

  • For detailed mechanistic investigations or comparing competing pathways (t_½ > 1 min): In situ NMR spectroscopy is unparalleled. The ability to observe all species simultaneously provides a rich dataset for elucidating complex reaction networks.

  • For validation and analysis of complex final mixtures: HPLC serves as an essential offline tool. While not ideal for real-time kinetics, it is the gold standard for accurately quantifying the final product distribution and verifying the results from other methods.

By understanding the principles, advantages, and limitations of each technique, researchers can design robust and insightful experiments to fully characterize the reactivity of this important proline derivative.

References

  • Wenger, R. M. (1983). Synthesis of Peptides Containing Proline Analogues.
  • Pavlovsky, A. G., & Wlodawer, A. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation. Proceedings of the National Academy of Sciences, 106(1), 55-60. [https://www.pnas.org/doi/10.1073/pnas.0811211106] [6]3. Fischer, G. (2000). Proline Derivatives and Analogs. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b. Thieme. [https://www.thieme-connect.com/products/ejournals/abstract/10.1055/b-003-121533] 4. Melnikov, S., et al. (2016). Molecular insights into protein synthesis with proline residues. EMBO reports, 17(12), 1776-1784. [https://www.embopress.org/doi/full/10.15252/embr.201642993] [7]5. Guidechem. (n.d.). 1-(phenoxycarbonyl)pyrrolidine-2-carboxylic acid. Retrieved from [https://www.guidechem.com/product_show/1161602-22-7.html] [8]6. Chemistry LibreTexts. (2022). Experimental methods of chemical kinetics. [https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Map%3A_Physical_Chemistry_(Atkins_et_al.)/17%3A_Chemical_Kinetics/17.07%3A_Experimental_methods_of_chemical_kinetics] [1]7. Benchchem. (n.d.). N,N-Dimethyl-L-Valine vs. Proline: A Comparative Guide. [https://www.benchchem.com/blog/n-n-dimethyl-l-valine-vs-proline-a-comparative-guide-to-their-effects-on-peptide-conformation/] [9]8. University of Hertfordshire Research Archive. (n.d.). Rapid Kinetic Techniques. [https://uhra.herts.ac.uk/handle/2299/19875] [5]9. ResearchGate. (n.d.). Kinetics from the reaction monitoring. [https://www.researchgate.net/figure/Kinetics-from-the-reaction-monitoring-A-showing-the-evolution-of-normalized-2D-peak_fig3_332279116] [4]10. IMSERC. (n.d.). Kinetics / reaction monitoring. [https://imserc.northwestern.edu/kinetics-reaction-monitoring/] [3]11. University of York. (n.d.). Rapid reaction kinetics (Stopped-Flow). [https://www.york.ac.uk/chemistry/research/technology-facility/biomolecular-interactions/stopped-flow/]

Sources

Validation

The Cutting Edge of Payload Release: A Head-to-Head Comparison of Linkers Derived from 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the intricate world of targeted therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs), the linker is not merely a bridge but a soph...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of targeted therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs), the linker is not merely a bridge but a sophisticated control element dictating the efficacy and safety of the entire construct. The choice of linker governs the stability of the ADC in circulation and the precise release of the cytotoxic payload at the target site. This guide provides an in-depth, head-to-head comparison of a novel class of self-immolative linkers derived from 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid against other established linker technologies. We will delve into the mechanistic nuances, present comparative experimental data, and provide detailed protocols to empower researchers in making informed decisions for their drug development programs.

The Imperative for Controlled Release: Stability vs. Lability

The fundamental challenge in linker design is the stability-release paradox. An ideal linker must be exceptionally stable in the bloodstream to prevent premature payload release, which can lead to systemic toxicity and a diminished therapeutic window. Conversely, upon reaching the target cell, the linker must be efficiently and selectively cleaved to unleash the cytotoxic agent. This delicate balance has driven the evolution of linker technologies, moving from early, less stable designs to highly engineered systems.

A New Frontier: Proline-Based Self-Immolative Linkers

Recently, self-immolative linkers derived from proline, a core component of the 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid scaffold, have emerged as a promising alternative. These linkers operate on a cyclization-elimination mechanism, offering a distinct approach to payload release.

Mechanism of Action: The Cyclization-Elimination Cascade

Linkers derived from (S)-2-(aminomethyl)pyrrolidine, a functionalized version of the core topic molecule, are designed to release payloads with hydroxyl or amino functionalities. The release is triggered by the cleavage of a protecting group or an enzyme-labile moiety, which unmasks a primary or secondary amine. This amine then initiates a rapid intramolecular cyclization, attacking a carbamate linkage to form a stable cyclic urea and liberating the payload in its native, unmodified form. This process is often referred to as a "self-immolative" cascade because the linker essentially dismantles itself post-activation.

Head-to-Head Comparison: Proline-Derived Linker vs. Established Technologies

To provide a clear, data-driven comparison, we will evaluate the proline-derived self-immolative linker against three major classes of cleavable linkers:

  • Enzyme-Cleavable Linkers: Exemplified by the widely used Valine-Citrulline (Val-Cit) dipeptide, which is cleaved by lysosomal proteases like Cathepsin B.

  • pH-Sensitive Linkers: Primarily hydrazone linkers, which are designed to hydrolyze in the acidic environment of endosomes and lysosomes.

  • Glutathione-Sensitive Linkers: Featuring a disulfide bond that is cleaved in the reducing environment of the cytoplasm, which has a significantly higher glutathione concentration than the bloodstream.

Table 1: Comparative Performance of Linker Technologies
FeatureProline-Derived Self-Immolative LinkerVal-Cit-PABC Linker (Enzyme-Cleavable)Hydrazone Linker (pH-Sensitive)Disulfide Linker (Glutathione-Sensitive)
Release Mechanism Intramolecular Cyclization-EliminationEnzymatic Cleavage (Cathepsin B)Acid-Catalyzed HydrolysisReduction by Glutathione
Release Trigger Unmasking of an amineLysosomal ProteasesLow pH (Endosomes/Lysosomes)High Glutathione Concentration (Cytoplasm)
Plasma Stability HighGenerally High, but can be susceptible to certain plasma enzymes (e.g., Ces1c in mice)[1][2][3]Variable; early versions showed limited stability, newer designs improved[][][6]Generally stable, but can be susceptible to thiol-disulfide exchange[7]
Release Kinetics Very Fast (t½ ≈ 1.6 hours for cyclization)[]Dependent on enzyme concentration and activitypH-dependent; rapid at pH 4.5-5.5Dependent on glutathione concentration
Payload Release Form Unmodified, native drugUnmodified, native drug (due to PABC self-immolation)[8]Drug with a portion of the linker attachedDrug with a thiol handle
Key Advantage Rapid and efficient release post-triggeringWell-established, proven in multiple approved ADCsSimple chemistry, tunable releaseExploits a distinct intracellular environment
Key Limitation Newer technology, less in-vivo dataPotential for off-target cleavage by other proteases[8]Potential for premature hydrolysis at physiological pH[6]"Bystander effect" can be limited if the released payload is not membrane-permeable

Experimental Protocols: A Guide to Evaluating Linker Performance

To ensure the scientific integrity of this guide, we provide detailed, self-validating experimental protocols for assessing the key performance parameters of these linkers. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Protocol 1: Synthesis of a Proline-Derived Self-Immolative Linker Precursor

This protocol describes the synthesis of a key intermediate for a proline-based self-immolative linker, (S)-1-Boc-2-(aminomethyl)pyrrolidine, which can then be further functionalized.

Rationale: The Boc protecting group is essential to prevent the primary amine from undergoing premature reactions during subsequent synthetic steps. It is a stable protecting group that can be selectively removed under acidic conditions.

Materials:

  • (S)-1-Boc-pyrrolidine-2-carboxylic acid

  • Ethyl chloroformate

  • N-methylmorpholine (NMM)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Tetrahydrofuran (THF), anhydrous

  • Sodium azide (NaN₃)

  • Triphenylphosphine (PPh₃)

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of the Carboxylic Acid: Dissolve (S)-1-Boc-pyrrolidine-2-carboxylic acid in anhydrous THF. Cool the solution to 0°C. Add NMM, followed by the dropwise addition of ethyl chloroformate. Stir the reaction mixture at 0°C for 30 minutes.

  • Reduction to the Alcohol: In a separate flask, dissolve NaBH₄ in methanol and cool to 0°C. Slowly add the activated acid solution from step 1 to the NaBH₄ solution. Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Extraction: Quench the reaction by the slow addition of water. Remove the organic solvents under reduced pressure. Extract the aqueous residue with DCM. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol. Purify by silica gel column chromatography.

  • Conversion to the Azide: Dissolve the purified alcohol and PPh₃ in anhydrous THF. Cool the solution to 0°C. Add NaN₃, followed by the dropwise addition of a solution of diethyl azodicarboxylate (DEAD) in THF. Allow the reaction to warm to room temperature and stir overnight.

  • Reduction to the Amine: Concentrate the reaction mixture and purify the crude azide by silica gel column chromatography. Dissolve the purified azide in a mixture of THF and water. Add PPh₃ and stir the mixture at room temperature for 12 hours.

  • Final Purification: Concentrate the reaction mixture and purify the crude amine by silica gel column chromatography to obtain (S)-1-Boc-2-(aminomethyl)pyrrolidine.

Protocol 2: Comparative Plasma Stability Assay

Rationale: This assay is crucial for predicting the in vivo stability of an ADC. By incubating the linker-payload conjugate in plasma from different species (e.g., human, mouse), one can assess its susceptibility to premature cleavage by plasma enzymes or hydrolysis. LC-MS is used for sensitive and specific quantification of the intact conjugate and any released payload.

Materials:

  • Linker-payload conjugates (Proline-derived, Val-Cit, Hydrazone, Disulfide)

  • Human plasma (heparinized)

  • Mouse plasma (heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • Internal standard (for LC-MS analysis)

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Preparation: Thaw human and mouse plasma at 37°C. Prepare stock solutions of the linker-payload conjugates in a minimal amount of a suitable organic solvent (e.g., DMSO).

  • Incubation: Spike the stock solutions into pre-warmed plasma to a final concentration of 10 µM. The final concentration of the organic solvent should be less than 1% to avoid protein precipitation. Also, prepare control samples in PBS.

  • Time Points: Incubate the samples at 37°C with gentle agitation. At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma sample.

  • Sample Processing: Immediately quench the reaction by adding three volumes of cold acetonitrile containing the internal standard. This will precipitate the plasma proteins.

  • Analysis: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a clean tube and analyze by LC-MS to quantify the remaining intact linker-payload conjugate and the amount of released payload.

  • Data Analysis: Plot the percentage of the intact conjugate remaining over time to determine the half-life (t½) in plasma.

Protocol 3: Cathepsin B Cleavage Assay (for Val-Cit Linker)

Rationale: This assay specifically evaluates the susceptibility of the Val-Cit linker to its intended cleavage enzyme, Cathepsin B, which is abundant in the lysosomes of cancer cells. A fluorogenic substrate is often used to provide a sensitive and continuous readout of enzymatic activity.

Materials:

  • Val-Cit-PABC-payload conjugate

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Fluorometer

Procedure:

  • Enzyme Activation: Activate the Cathepsin B by pre-incubating it in the assay buffer at 37°C for 15 minutes.

  • Reaction Initiation: Add the Val-Cit-PABC-payload conjugate to the activated enzyme solution to a final concentration of 10 µM.

  • Measurement: Immediately place the reaction mixture in a pre-warmed fluorometer and monitor the increase in fluorescence over time, which corresponds to the release of the fluorescent payload.

  • Data Analysis: Calculate the initial rate of cleavage from the linear portion of the fluorescence versus time plot.

Protocol 4: pH Stability Assay (for Hydrazone Linker)

Rationale: This assay assesses the core feature of hydrazone linkers: their stability at neutral pH and their lability at acidic pH, mimicking the conditions in the bloodstream and endosomes/lysosomes, respectively. HPLC is a robust method for separating and quantifying the intact conjugate and its hydrolysis products.

Materials:

  • Hydrazone-linked conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetate buffer, pH 5.0

  • Incubator at 37°C

  • HPLC system with a C18 column

Procedure:

  • Sample Preparation: Prepare solutions of the hydrazone-linked conjugate in both pH 7.4 PBS and pH 5.0 acetate buffer to a final concentration of 100 µM.

  • Incubation: Incubate both solutions at 37°C.

  • Time Points: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Analysis: Directly inject the aliquots onto the HPLC system to quantify the amount of the intact conjugate remaining.

  • Data Analysis: Plot the percentage of the intact conjugate remaining over time for each pH condition to determine the hydrolysis half-life at different pH values.

Protocol 5: Glutathione Cleavage Assay (for Disulfide Linker)

Rationale: This assay mimics the reducing environment of the cytoplasm to evaluate the cleavage of disulfide linkers. The high concentration of glutathione (GSH) in the cytoplasm is the primary trigger for the reduction of the disulfide bond.

Materials:

  • Disulfide-linked conjugate

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • HPLC or LC-MS system

Procedure:

  • Sample Preparation: Prepare a solution of the disulfide-linked conjugate in PBS. Also, prepare a solution of GSH in PBS at a concentration of 5 mM to mimic intracellular conditions.

  • Reaction Initiation: Add the GSH solution to the conjugate solution to initiate the cleavage reaction. The final conjugate concentration should be around 100 µM.

  • Incubation and Analysis: Incubate the reaction mixture at 37°C. At various time points, take aliquots and analyze by HPLC or LC-MS to quantify the intact conjugate and the released payload.

  • Data Analysis: Plot the percentage of the intact conjugate remaining over time to determine the cleavage half-life in the presence of glutathione.

Visualizing the Mechanisms

To further clarify the concepts discussed, the following diagrams illustrate the key mechanisms and workflows.

cluster_proline Proline-Derived Self-Immolative Linker Proline_Start Trigger Cleavage (e.g., Enzyme) Proline_Intermediate Unmasked Amine Proline_Start->Proline_Intermediate Unmasking Proline_Cyclization Intramolecular Cyclization Proline_Intermediate->Proline_Cyclization Spontaneous Proline_Release Payload Release + Cyclic Urea Proline_Cyclization->Proline_Release Cleavage

Caption: Mechanism of a proline-derived self-immolative linker.

cluster_workflow Comparative Linker Stability Workflow Start Prepare Linker-Payload Conjugates Incubation Incubate in Plasma (Human, Mouse) at 37°C Start->Incubation Sampling Collect Aliquots at Multiple Time Points Incubation->Sampling Quenching Quench with Acetonitrile & Internal Standard Sampling->Quenching Analysis Analyze by LC-MS Quenching->Analysis Result Determine Half-Life (t½) Analysis->Result

Caption: Experimental workflow for the plasma stability assay.

Conclusion: The Future of Linker Technology

The development of novel linker technologies is a testament to the continuous innovation in the field of targeted drug delivery. While established linkers like Val-Cit, hydrazones, and disulfides have paved the way for successful ADCs, the emergence of proline-derived self-immolative linkers offers a compelling new strategy. Their rapid, cyclization-driven release mechanism presents a significant advantage in achieving efficient payload delivery.

Ultimately, the choice of linker is not a one-size-fits-all decision. It requires a deep understanding of the payload's characteristics, the target's biology, and the desired pharmacokinetic profile. By providing this head-to-head comparison and detailed experimental methodologies, we aim to equip researchers with the knowledge and tools necessary to select and validate the optimal linker for their next-generation therapeutics, bringing us one step closer to more effective and safer treatments for a multitude of diseases.

References

  • Dal Corso, A., Borlandelli, V., Corno, C., Perego, P., Belvisi, L., Pignataro, L., & Gennari, C. (2020). Fast Cyclization of a Proline-Derived Self-Immolative Spacer Improves the Efficacy of Carbamate Prodrugs.
  • Gavriel, A., Sambrook, M. R., Russell, A. T., & Hayes, W. (2022). Recent advances in self-immolative linkers and their applications in polymeric reporting systems. Polymer Chemistry, 13(20), 2853-2884.
  • Kale, A. A., & Torchilin, V. P. (2007). Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the pH-stability of PEG-PE conjugates.
  • Lu, J., Jiang, F., Lu, A., & Zhang, G. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907.
  • Burke, P. J., Senter, P. D., Meyer, D. L., Miyamoto, J. B., Anderson, M., & Jeffrey, S. C. (2009). A-Technical-Guide-to-the-Val-Cit-Linker-and-its-Cleavage-by-Cathepsin-B. Molecular cancer therapeutics, 8(7), 1876–1886.
  • Staben, L. R., Koenig, S. G., Lehar, S. M., Vandlen, R., Zhang, D., Chuh, J., ... & Flygare, J. A. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular cancer therapeutics, 15(5), 958–970.
  • Kern, J. C., Do, P., D'Souza, F. W., Bogalhas, M. C., & Pillow, T. H. (2016). Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Chemical science, 7(10), 6331–6336.
  • Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service. Retrieved from [Link]

  • Sterling Pharma Solutions. (2024). Measurement of ADC stability in plasma and serum via mass spectrometry analysis. Retrieved from [Link]

  • Anami, Y., Yamazaki, A., Xiong, W., Gui, X., Li, W., An, Z., ... & Tsuchikama, K. (2021). An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates.
  • Staben, L. R., Koenig, S. G., Lehar, S. M., Vandlen, R., Zhang, D., Chuh, J., ... & Flygare, J. A. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics, 15(5), 958-970.
  • Su, D., Zhang, D., & Lu, Z. (2023).
  • Kim, J. H., Lee, J. Y., Kang, M., & Kim, Y. G. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceuticals, 14(1), 69.
  • Kale, A. A., & Torchilin, V. P. (2007). Design, synthesis and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates.
  • Staben, L. R., Koenig, S. G., Lehar, S. M., Vandlen, R., Zhang, D., Chuh, J., ... & Flygare, J. A. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular cancer therapeutics, 15(5), 958-70.

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Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid

Introduction: The Critical Role of Proline Analogs in Modern Drug Discovery In the landscape of medicinal chemistry and peptide science, proline and its derivatives stand out for their unique structural properties. The r...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Proline Analogs in Modern Drug Discovery

In the landscape of medicinal chemistry and peptide science, proline and its derivatives stand out for their unique structural properties. The rigid five-membered ring of proline introduces significant conformational constraints into peptide backbones, making it a crucial element for inducing specific secondary structures like β-turns.[1][2] This conformational rigidity is highly sought after in drug design to enhance binding affinity, metabolic stability, and bioavailability.[3][4] 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, an N-protected form of proline, serves as a vital building block in the synthesis of complex peptidomimetics and other pharmacologically active molecules.[5][6]

The phenoxycarbonyl (Phoc) group offers an alternative to more common N-protecting groups like Boc and Cbz, with distinct characteristics in terms of stability and cleavage. Its use in the polymerization of N-phenoxycarbonyl amino acids (NPCs) highlights its advantage in creating stable monomers for the synthesis of well-defined polypeptides.[7][8] However, the successful incorporation of this or any building block into a drug candidate is entirely dependent on the unequivocal confirmation of its structure and purity. Any ambiguity, be it isomeric confusion, the presence of side-products, or enantiomeric impurity, can lead to failed syntheses, misleading biological data, and wasted resources.

This guide provides a comprehensive, multi-faceted approach to the structural verification of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid. We will move beyond simple data reporting to explain the causal logic behind our choice of analytical techniques, creating a self-validating system for structural confirmation. This document is intended for researchers, scientists, and drug development professionals who require absolute certainty in the chemical identity of their synthetic intermediates.

Workflow for Synthesis and Structural Confirmation

A robust workflow ensures that the synthesized product is correctly identified and characterized at critical stages. The process involves synthesis, purification, and a multi-pronged analytical confirmation strategy.

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Purity & Final Validation A Synthesis of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid B Work-up & Crude Purification (e.g., Extraction, Crystallization) A->B C Primary Confirmation: 1H & 13C NMR Spectroscopy B->C D Molecular Weight Verification: Mass Spectrometry (MS) C->D E Functional Group Analysis: FTIR Spectroscopy D->E F Chiral Purity Assessment: Chiral HPLC or Derivatization E->F G Final Purity Check: (e.g., HPLC, Elemental Analysis) F->G H Confirmed Product G->H

Caption: Overall workflow from synthesis to final product confirmation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous assignment of its constitution and stereochemistry. For 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, both ¹H and ¹³C NMR are indispensable.

The 'Why': Causality in NMR Analysis

We don't just look at peaks; we interpret a story. The chemical shifts, coupling constants (J-values), and integration of proton signals, along with the number and type of carbon signals, must collectively match the proposed structure. The phenoxycarbonyl group introduces distinct aromatic signals, while the pyrrolidine ring presents a more complex aliphatic region. The chiral center at C2 renders the adjacent methylene protons (at C3) diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals, a key validation point.

Expected Spectral Data

The following table summarizes the anticipated NMR signals for the target compound. Actual shifts may vary slightly based on solvent and concentration.

¹H NMR Assignment Expected δ (ppm) Multiplicity Notes
ProtonsHα (C2)~4.4 - 4.6ddCoupling to the two Hβ protons.
Hβ (C3)~2.0 - 2.4mDiastereotopic protons, complex multiplet.
Hγ (C4)~1.9 - 2.1mComplex multiplet.
Hδ (C5)~3.6 - 3.8mProtons adjacent to the nitrogen atom.
Aromatic~7.1 - 7.5mProtons of the phenyl ring.
Carboxylic Acid>10br sBroad singlet, may be exchangeable with D₂O.
¹³C NMR Assignment Expected δ (ppm) Notes
CarbonsC=O (Carboxylic Acid)~173 - 176
C=O (Carbamate)~153 - 155
Aromatic (C-O)~150 - 152
Aromatic (CH)~121 - 130Multiple signals expected.
Cα (C2)~58 - 60Chiral center.
Cδ (C5)~46 - 48Carbon adjacent to nitrogen.
Cβ (C3)~30 - 32
Cγ (C4)~23 - 25

Reference data for similar structures can be found in chemical databases.[9][10][11]

Experimental Protocol: Acquiring High-Quality NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred as it ensures the observation of the acidic carboxylic proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition (¹H NMR): Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios. Measure chemical shifts and coupling constants. Compare the observed data with the expected values.

Part 2: Mass Spectrometry (MS) - The Molecular Weighing Scale

Mass spectrometry provides the exact molecular weight of the compound, offering a fundamental check of the atomic composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Furthermore, tandem MS (MS/MS) reveals fragmentation patterns that act as a structural fingerprint.

The 'Why': Validating Connectivity Through Fragmentation

For proline-containing molecules, fragmentation N-terminal to the proline residue is a well-documented and highly favorable process, often referred to as the "proline effect".[12][13][14] Observing a prominent cleavage at this bond in our product provides strong evidence for the pyrrolidine-2-carboxylic acid core. The fragmentation of the phenoxycarbonyl group is also a key diagnostic marker.

G cluster_0 Key Fragmentation Pathways mol 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid (M.W. 235.24) [C12H13NO4] frag1 Loss of Phenoxy Radical (-OC6H5) mol->frag1 m/z ~142 frag2 Loss of CO2 (-44 Da) mol->frag2 m/z ~191 frag3 Cleavage N-terminal to Proline (Proline Effect) mol->frag3 Characteristic y/b ions

Caption: Expected fragmentation pathways in Mass Spectrometry.

Expected Mass Spectrometry Data
Technique Ion Expected m/z Notes
ESI-MS (+)[M+H]⁺236.0866For C₁₂H₁₄NO₄⁺
ESI-MS (+)[M+Na]⁺258.0686For C₁₂H₁₃NNaO₄⁺
ESI-MS (-)[M-H]⁻234.0717For C₁₂H₁₂NO₄⁻
Tandem MS (MS/MS)FragmentsVariousLoss of CO₂, loss of phenoxy group, and cleavage of the pyrrolidine ring.[15]

The molecular formula is C₁₂H₁₃NO₄, and the molecular weight is 235.24 g/mol .[16]

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Full Scan Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500) to identify the parent molecular ions ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

  • Tandem MS (MS/MS) Acquisition: Select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

  • Data Analysis: Compare the exact mass of the parent ion with the calculated mass for the expected molecular formula. Analyze the fragmentation pattern to confirm the connectivity of the molecule.

Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy - Identifying the Key Players

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a distinct spectral signature.

The 'Why': A Quick and Definitive Functional Group Check

This technique is exceptionally useful for confirming the presence of the two carbonyl groups (carbamate and carboxylic acid) and the hydroxyl group of the acid. The broad O-H stretch of a hydrogen-bonded carboxylic acid is particularly distinctive and hard to miss.[17][18] FTIR allows for a quick verification that the starting proline (containing a secondary amine) has been successfully converted to the N-protected product.

Expected FTIR Absorption Bands
Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H stretchCarboxylic Acid3300 - 2500Very Broad
C-H stretchAromatic/Aliphatic3100 - 2850Sharp peaks on top of O-H
C=O stretchCarbamate~1730 - 1710Strong, Sharp
C=O stretchCarboxylic Acid~1715 - 1680Strong, Sharp (often overlaps with carbamate)
C-O stretchCarboxylic Acid/Ester1320 - 1210Strong

Reference data for carboxylic acids and carbamates confirm these regions.[19][20][21]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid, purified product directly onto the ATR crystal. No extensive sample preparation is required.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR press and apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

  • Data Analysis: The instrument's software will automatically ratio the sample scan against the background. Identify the characteristic absorption bands and compare them to the expected values.

Part 4: Chiral Purity - The Unseen Dimension

For any amino acid derivative intended for biological applications, confirming enantiomeric purity is non-negotiable. The biological activity of enantiomers can differ dramatically.

The 'Why': Ensuring Biological Specificity

Since the starting material is typically L-proline or D-proline, the final product should be enantiomerically pure. Certain synthetic steps or harsh purification conditions could potentially cause racemization. Therefore, an independent verification of chiral integrity is a critical quality control step.

Comparison of Analytical Methods for Chiral Purity
Method Principle Advantages Disadvantages
Chiral HPLC Separation of enantiomers on a chiral stationary phase (CSP).Direct analysis, highly accurate and reproducible.Requires specialized, expensive columns; method development can be time-consuming.[22]
Derivatization + GC/HPLC Reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which are then separated on a standard column.Uses standard chromatography columns; can enhance sensitivity.[23]Requires an additional reaction step; derivatizing agent must be pure; potential for kinetic resolution.
Experimental Protocol: Chiral HPLC
  • Column Selection: Choose a suitable chiral stationary phase, often polysaccharide-based columns like Chiralpak® or Chiralcel®.[24]

  • Mobile Phase Optimization: Develop a mobile phase, typically a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA), to achieve baseline separation of the enantiomers.

  • Sample Preparation: Prepare a standard of the racemic mixture to determine the retention times of both enantiomers. Prepare a dilute solution of the synthesized product in the mobile phase.

  • Analysis: Inject the samples onto the HPLC system and monitor the elution profile with a UV detector.

  • Quantification: Calculate the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers. For an enantiopure sample, only one peak should be observed above the limit of detection.

Comparison with Alternative N-Protecting Groups for Proline

The choice of an N-protecting group is a critical strategic decision in peptide synthesis, impacting solubility, coupling efficiency, and deprotection conditions.[25][26] 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid is one of many options available to the synthetic chemist.

Protecting Group Structure Stability Cleavage Conditions Key Advantages Key Disadvantages
Phenoxycarbonyl (Phoc) -C(=O)OPhStable to mild acid.Hydrogenolysis, strong base.Stable monomer for polymerization (NPCs).[27]Less common than Boc/Cbz; cleavage can be harsh.
tert-Butoxycarbonyl (Boc) -C(=O)OtBuBase stable.Strong acid (e.g., TFA).[28]Widely used, orthogonal to Cbz/Fmoc.Strong acid for deprotection can degrade sensitive peptides.
Benzyloxycarbonyl (Cbz) -C(=O)OCH₂PhAcid stable.Catalytic Hydrogenolysis (e.g., H₂/Pd-C).[28]Orthogonal to Boc; mild deprotection.Catalyst can be poisoned; not suitable for sulfur-containing peptides.
Fluorenylmethyloxycarbonyl (Fmoc) -C(=O)OCH₂-FmAcid stable.Mild base (e.g., Piperidine, Pyrrolidine).[29]Standard for modern solid-phase peptide synthesis (SPPS); mild deprotection.Base-labile, not suitable for base-sensitive modifications.

Conclusion

The structural confirmation of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid is not a single experiment but a systematic process of inquiry. By logically combining the detailed constitutional data from NMR, the molecular formula verification from MS, and the functional group fingerprint from FTIR, we build an unshakeable foundation of evidence for the molecular structure. This is further solidified by a rigorous assessment of chiral purity. This multi-technique, self-validating approach ensures that this critical building block meets the highest standards of quality required for the demanding field of drug discovery, enabling the confident synthesis of the next generation of therapeutics.

References

  • Zhang, L., et al. (2016). Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. PMC. [Link]

  • Goodman, M., et al. (n.d.). Synthesis of Peptides Containing Proline Analogues. Thieme Chemistry. [Link]

  • Kumar, V., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. [Link]

  • Beau, C., et al. (2015). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PMC. [Link]

  • Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed. [Link]

  • Torbey, P., et al. (2016). Surrogates of proline and cis/trans isomerization of proline peptide bond. ResearchGate. [Link]

  • Mutter, M., et al. (n.d.). Peptidomimetics for Bridging Structure and Function: Pseudo-Prolines (ΨPro) in Peptide Synthesis, Molecular Recognition. Semantic Scholar. [Link]

  • Unknown. (n.d.). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. ResearchGate. [Link]

  • Lensen, N., et al. (n.d.). Trifluoromethylated Proline Surrogates as Part of “Pro–Pro” Turn‐Inducing Templates. ResearchGate. [Link]

  • Clayden, J., et al. (2012). Stereoselective Synthesis of Quaternary Proline Analogues. PMC. [Link]

  • Tsolmon, B., et al. (2021). Properties, metabolisms, and applications of L-proline analogues. ResearchGate. [Link]

  • Unknown. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers. [Link]

  • Bojarska, J., et al. (2021). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. PMC. [Link]

  • Unknown. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. ResearchGate. [Link]

  • Wysocki, V. H., et al. (2001). Cleavage N-terminal to proline: analysis of a database of peptide tandem mass spectra. Analytical Chemistry. [Link]

  • Unknown. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Iannuzzi, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Wilson, P. F., et al. (2015). Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. PMC. [Link]

  • Unknown. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. [Link]

  • Wysocki, V. H., et al. (n.d.). Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. OSU Chemistry. [Link]

  • Ismath, F., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • Unknown. (n.d.). IR: carboxylic acids. University of Calgary. [Link]

  • Unknown. (n.d.). L-Proline, 2TMS derivative. NIST WebBook. [Link]

  • Liu, G., et al. (2022). A General Strategy toward Synthesis of Well-Defined Polypeptides with Complex Chain Topologies. CCS Chemistry. [Link]

  • Unknown. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. YouTube. [Link]

  • Fuller, W. D., et al. (1990). Urethane-protected Alpha-Amino Acid N-carboxyanhydrides and Peptide Synthesis. International Journal of Peptide and Protein Research. [Link]

  • Albericio, F., et al. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology. [Link]

  • Medzihradszky, K. F., et al. (2002). Tandem mass spectrometry for structural characterization of proline-rich proteins: application to salivary PRP-3. Journal of the American Society for Mass Spectrometry. [Link]

  • Unknown. (n.d.). Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. ResearchGate. [Link]

  • Dimarchi, R. D., et al. (1982). Weak acid-catalyzed pyrrolidone carboxylic acid formation from glutamine during solid phase peptide synthesis. Minimization by rapid coupling. International Journal of Peptide and Protein Research. [Link]

  • Unknown. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. [Link]

  • Wysocki, V. H., et al. (n.d.). Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. ResearchGate. [Link]

  • Zhang, D., et al. (2024). Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. Polymer Chemistry. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Unknown. (n.d.). 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid. Cenmed Enterprises. [Link]

  • Unknown. (n.d.). Pyrrolidine-2-carboxylic acid (L-Proline). ResearchGate. [Link]

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid

A Senior Application Scientist's Guide to Personal Protective Equipment, Safe Operations, and Disposal As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by a...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Personal Protective Equipment, Safe Operations, and Disposal

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, field-proven safety and logistical information for handling 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid. By moving beyond a simple checklist and understanding the causality behind these protocols, we can foster a culture of safety and ensure the integrity of our work.

Core Hazard Assessment: A Proactive Stance

  • Skin Irritation: Many carboxylic acid and pyrrolidine-based compounds are known to cause skin irritation upon contact.[1][2]

  • Serious Eye Damage: The potential for serious eye irritation or damage is a significant concern with this class of chemicals.[1][2][3]

  • Respiratory Tract Irritation: As a solid, airborne dust particles can cause irritation to the respiratory system if inhaled.[1][2]

  • Potential for Harm if Swallowed: Ingestion of the compound may lead to adverse health effects.[1]

Given these potential hazards, all handling of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid must be conducted within a controlled laboratory setting, utilizing appropriate engineering controls and a comprehensive suite of Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your Essential Barrier

The judicious selection and use of PPE is a cornerstone of laboratory safety. It serves as the final barrier between you and potential chemical exposure. The following PPE is mandatory for all personnel handling this compound.

Hand Protection: The First Line of Defense
  • Requirement: Always wear chemical-resistant gloves to prevent skin contact.[4][5]

  • Recommended Selection: Disposable nitrile gloves are the industry standard for providing protection against incidental splashes and contact.[6] For procedures involving larger quantities or prolonged handling, the practice of "double-gloving" (wearing two pairs of nitrile gloves) is strongly recommended.

  • Critical Practices:

    • Before every use, meticulously inspect gloves for any perforations or tears.

    • Should a glove become contaminated, it must be removed and replaced immediately.[6]

    • After any procedure, and once gloves are removed, wash your hands thoroughly with soap and water.[1]

Eye and Face Protection: An Uncompromisable Necessity
  • Requirement: Comprehensive eye and face protection is crucial to guard against accidental splashes and airborne particulates.

  • Recommended Selection:

    • Safety Glasses with Side Shields: These are the absolute minimum requirement for any activity within the laboratory.[6][7]

    • Chemical Splash Goggles: When handling the compound in solution or during any transfer that could result in a splash, goggles are required. Their wrap-around design provides a superior seal against liquid intrusion.[6][7]

    • Face Shield: For operations with a heightened risk of splashing, such as when working with larger volumes, a face shield worn in conjunction with safety glasses or goggles is essential for full facial protection.[4][6][7]

Body Protection: Shielding Against Contamination
  • Requirement: A lab coat is mandatory to protect your skin and personal attire from accidental spills.[4][5][6]

  • Recommended Selection: A standard, long-sleeved lab coat is typically sufficient. Ensure it is fully buttoned to provide maximum coverage.

  • Critical Practices:

    • Lab coats should never be worn outside of the designated laboratory area to prevent the potential spread of chemical contaminants.

Respiratory Protection: Safeguarding Your Inhalation Zone
  • Requirement: Respiratory protection is necessary when engineering controls, such as a fume hood, are insufficient to mitigate the risk of inhaling dust or aerosols.[4][8]

  • Recommended Selection & Practices:

    • Primary Engineering Control: All manipulations of the solid compound that could generate dust must be performed within a certified chemical fume hood.[8] This is the most effective way to control respiratory exposure.

    • Secondary Respiratory Protection: In the event that a fume hood is not available or as a supplementary precaution, a NIOSH-approved N95 particulate respirator should be worn.

    • Advanced Protection: For scenarios with a higher potential for aerosolization, a half-mask or full-face respirator equipped with appropriate cartridges may be necessary, based on a formal risk assessment. All personnel required to wear respirators must undergo proper fit-testing and training.

Operational and Disposal Plans: A Framework for Safety

PPE Donning and Doffing Procedures: Preventing Cross-Contamination

The sequence of donning and doffing PPE is a critical control point in preventing accidental exposure.

  • Donning Sequence (Putting On):

    • Lab Coat

    • Respirator (if required)

    • Eye and Face Protection

    • Gloves

  • Doffing Sequence (Taking Off):

    • Gloves

    • Lab Coat

    • Eye and Face Protection

    • Respirator (if required)

Always conclude by washing your hands thoroughly.

Safe Handling Operations
  • Preparation: Designate a specific, clean, and uncluttered work area for handling the compound, preferably inside a chemical fume hood.[8] Assemble all necessary equipment and properly labeled waste containers before you begin.

  • Weighing: Conduct all weighing of the solid compound within the confines of a fume hood or a vented balance enclosure to contain any dust.

  • Dissolution & Transfer: When dissolving the solid or transferring solutions, do so slowly and carefully to prevent splashing.

  • Post-Handling Decontamination: Upon completion of your work, thoroughly decontaminate the work area and all equipment.

Chemical Waste Disposal
  • Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, paper towels) must be disposed of in a designated and clearly labeled hazardous waste container.[8]

  • Liquid Waste: Any unused compound or solutions must be disposed of as hazardous chemical waste, adhering to all local, state, and federal regulations. Never pour chemical waste into the sewer system.[1]

Summary of Recommended Personal Protective Equipment

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection (In addition to Fume Hood)
Weighing Solid Nitrile GlovesSafety Glasses with Side Shields or GogglesLab CoatN95 Respirator (recommended)
Dissolving/Mixing Nitrile GlovesChemical Splash Goggles & Face ShieldLab CoatNot typically required if in a fume hood
General Handling Nitrile GlovesSafety Glasses with Side ShieldsLab CoatNot typically required in a well-ventilated area

Visualizing the PPE Workflow

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence cluster_disposal Disposal & Hygiene assess_hazards Assess Hazards (Skin, Eye, Respiratory Irritation) select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->select_ppe don_coat 1. Don Lab Coat select_ppe->don_coat don_respirator 2. Don Respirator (if needed) don_coat->don_respirator don_eye 3. Don Eye/Face Protection don_respirator->don_eye don_gloves 4. Don Gloves don_eye->don_gloves handle_chemical Perform Work in Fume Hood don_gloves->handle_chemical doff_gloves 1. Remove Gloves handle_chemical->doff_gloves doff_coat 2. Remove Lab Coat doff_gloves->doff_coat doff_eye 3. Remove Eye/Face Protection doff_coat->doff_eye doff_respirator 4. Remove Respirator doff_eye->doff_respirator dispose_waste Dispose of Contaminated PPE and Waste Properly doff_respirator->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Caption: A logical workflow for the selection, use, and disposal of PPE.

References

  • Angene Chemical. (2025, August 27). Safety Data Sheet. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Lab Manager Magazine. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

  • Labkafe. (2022, June 9). Top 10 Lab Safety Equipment for Your Laboratory. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid
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